Product packaging for Hispidin(Cat. No.:CAS No. 555-55-5)

Hispidin

Número de catálogo: B607954
Número CAS: 555-55-5
Peso molecular: 246.21 g/mol
Clave InChI: SGJNQVTUYXCBKH-HNQUOIGGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Hispidin is fungal metabolite first found in basidiomycete Inonotus hispidus (formerly Polyporus hispidus). It has a role as an antioxidant, a fungal metabolite and an EC 2.7.11.13 (protein kinase C) inhibitor. It is a member of 2-pyranones and a member of catechols. It is a conjugate acid of a this compound(1-).
This compound has been reported in Phellinus pomaceus, Gymnopilus spectabilis, and other organisms with data available.
metabolite of Basidiomycete Polyporus hispidus

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O5 B607954 Hispidin CAS No. 555-55-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-hydroxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c14-9-6-10(18-13(17)7-9)3-1-8-2-4-11(15)12(16)5-8/h1-7,14-16H/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJNQVTUYXCBKH-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017256
Record name 6-[(E)-2-(3,4-Dihydroxyphenyl)ethenyl]-4-hydroxy-2H-pyran-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

555-55-5
Record name Hispidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=555-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hispidin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(E)-2-(3,4-Dihydroxyphenyl)ethenyl]-4-hydroxy-2H-pyran-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HISPIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSJ18CG55E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Hispidin: A Fungal Polyketide From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidin, a styrylpyrone polyphenol, has emerged as a molecule of significant interest in the scientific community. First discovered in 1889 from the fungus Inonotus hispidus, its structure was fully elucidated in 1961.[1] This whitepaper provides a comprehensive overview of the discovery, isolation, and biological activities of this compound derived from fungal sources. It details the experimental protocols for its extraction and purification, presents quantitative data on its production, and visualizes its key signaling pathways. The potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of this compound, coupled with its role in fungal bioluminescence, underscore its potential as a lead compound in drug discovery and development.

Discovery and Fungal Sources

The initial isolation of this compound dates back to 1889 from the fungus Inonotus hispidus.[1] Since then, it has been identified in a variety of other fungi, primarily within the Hymenochaetaceae family. Notable fungal genera that produce this compound include Inonotus (e.g., I. obliquus, I. xeranticus), Phellinus (e.g., P. linteus, P. ignarius), and Sanghuangporus (e.g., S. sanghuang).[1][2] this compound has also been found in the Australian fungus Cortinarius and plays a crucial role as a key precursor to luciferin in luminescent mushrooms like Neonothopanus nambi.[1]

Quantitative Data on this compound Production

The yield of this compound from fungal sources can vary significantly depending on the species, growth conditions, and extraction methodology. Submerged culture fermentation has been explored as a method to enhance production. The following tables summarize key quantitative data related to this compound production and its biological activity.

Table 1: this compound Content in Fungal Sources

Fungal SpeciesSample TypeThis compound ContentReference
Mycena chlorophosFruiting Body25–1000 pmol/g[3][4][5]
Omphalotus japonicusFruiting Body25–1000 pmol/g[3][4][5]
Neonothopanus gardneriFruiting Body25–1000 pmol/g[3][4][5]
Phellinus linteusMycelial Culture~2.5 mg/mL[6]
Sanghuangporus sanghuangMycelia3 mg/g[2]

Table 2: Bioactivity of this compound (IC50 Values)

Biological Target/AssayCell Line/SystemIC50 ValueReference
Protein Kinase Cβ (PKCβ)-2 µM[7]
Beta-secretase (BACE1)-4.9 µM[7]
Prolyl endopeptidase (PE)-16 µM[7]
DPPH Radical Scavenging-58.8 µM[8]

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from fungal sources typically involve solvent extraction followed by chromatographic separation. Recent advancements have also explored selective enrichment using molecularly imprinted polymers.

General Solvent Extraction from Fungal Mycelia

This protocol is based on methods used for Sanghuangporus sanghuang.[2]

  • Harvesting and Drying: Harvest the fungal mycelia from the culture medium.

  • Grinding: Grind the dried mycelia into a fine powder.

  • Extraction:

    • Suspend 20 g of the mycelial powder in 1000 mL of absolute ethanol.

    • Agitate the mixture for a specified duration (e.g., 24 hours) at room temperature.

  • Filtration: Filter the mixture through Whatman No. 4 filter paper to separate the extract from the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude dried ethanolic extract.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purification

This method is adapted from the analysis of this compound from Sanghuangporus sanghuang.[2][9]

  • HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD) is used.

  • Column: A Kinetex C18 column (4.6 x 150 mm, 5 µm) is suitable for separation.

  • Mobile Phase: A gradient of methanol and 0.1% formic acid in water.

    • Gradient Program:

      • 0-13 min: 30% to 100% methanol.

      • 13-15 min: Return to 30% methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 370 nm.

  • This compound Retention Time: Approximately 3.36 minutes under these conditions.[9]

Solid-Phase Extraction with Molecularly Imprinted Polymers (MIP-SPE)

A novel approach for the selective isolation of this compound involves the use of molecularly imprinted polymers (MIPs) as a solid-phase extraction (SPE) sorbent.[10][11] This technique offers higher selectivity compared to traditional C18-SPE.[10][11]

  • MIP Synthesis: Synthesize MIPs using this compound as the template molecule.

  • SPE Column Packing: Pack a solid-phase extraction cartridge with the synthesized MIP.

  • Sample Loading: Dissolve the crude fungal extract in an appropriate solvent and load it onto the conditioned MIP-SPE column.

  • Washing: Wash the column with a solvent of low polarity to remove interfering compounds.

  • Elution: Elute the bound this compound using a more polar solvent (e.g., methanol).

  • Analysis: Analyze the eluted fraction by HPLC to confirm the purity of the isolated this compound.

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects by modulating several key signaling pathways. Its antioxidant properties are central to many of its activities, but it also directly interacts with specific cellular targets.

Biosynthesis of this compound and its Role in Fungal Bioluminescence

This compound is a key intermediate in the biosynthesis of fungal luciferin (3-hydroxythis compound).[12][13] The pathway begins with caffeic acid and involves enzymatic steps catalyzed by this compound synthase (HispS) and this compound 3-hydroxylase (H3H).[13]

Hispidin_Biosynthesis Caffeic_Acid Caffeic Acid This compound This compound Caffeic_Acid->this compound HispS Luciferin 3-Hydroxythis compound (Fungal Luciferin) This compound->Luciferin H3H Light Light Emission Luciferin->Light Luciferase, O2

Biosynthesis of Fungal Luciferin from Caffeic Acid.
Anti-inflammatory Signaling via NF-κB Inhibition

This compound has demonstrated anti-inflammatory effects by inhibiting the translocation of the nuclear factor-kappa B (NF-κB), a master regulator of inflammation.[1][14] By preventing NF-κB activation, this compound can suppress the expression of pro-inflammatory genes.

NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK This compound This compound This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates IKK->IkB leads to degradation of IκBα NFkB NF-κB (p65/p50) IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression activates

This compound's Inhibition of the NF-κB Signaling Pathway.
Modulation of Apoptotic Pathways

This compound can influence programmed cell death, or apoptosis, through its interaction with key proteins in the apoptotic cascade. It can affect both pro-apoptotic and anti-apoptotic members of the Bcl-2 family, as well as downstream effectors like caspases.[1][15]

Apoptosis_Modulation This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS modulates Bax Bax This compound->Bax influences Bcl2 Bcl-2 This compound->Bcl2 influences Mitochondria Mitochondria ROS->Mitochondria CytC Cytochrome c Mitochondria->CytC releases Bax->Mitochondria promotes MOMP Bcl2->Bax inhibits Caspases Caspases CytC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis execute

Influence of this compound on Key Apoptotic Regulators.

Conclusion and Future Directions

This compound, a naturally occurring polyketide from various fungi, exhibits a remarkable spectrum of biological activities. Its well-documented antioxidant, anti-inflammatory, and anticancer properties make it a compelling candidate for further investigation in drug development. The detailed protocols for its isolation and the growing understanding of its molecular mechanisms, as outlined in this guide, provide a solid foundation for future research. Optimizing fermentation conditions for enhanced yield, exploring synergistic effects with existing therapeutics, and conducting comprehensive preclinical and clinical studies will be crucial steps in harnessing the full therapeutic potential of this promising fungal metabolite.

References

Hispidin: A Technical Guide to its Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidin, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the core chemical and structural properties of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of its molecular interactions. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and presents diagrams of associated signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Chemical Structure and Properties

This compound, systematically named 6-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-4-hydroxy-2H-pyran-2-one, is a styrylpyrone polyphenol.[1] Its structure is characterized by a 4-hydroxy-2-pyrone ring linked to a 3,4-dihydroxyphenyl (catechol) group via an ethenyl bridge. This unique arrangement of functional groups is responsible for its notable chemical and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling in drug development.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₀O₅[2][3]
Molecular Weight 246.22 g/mol [2][3]
Appearance Yellow to brown solid[4]
Melting Point 237.5-238.5 °C[5]
Solubility Soluble in DMSO (>10 mg/mL), insoluble in water.[2][5]
pKa (Predicted) 4.90 ± 0.30[4]
logP (Predicted) 1.7[6]
CAS Number 555-55-5[2][3]
Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 1.2.1: ¹H and ¹³C NMR Spectral Data for this compound

PositionδC (ppm)δH (ppm, J in Hz)
2164.2-
395.76.41 (d, 2.0)
4160.5-
5104.95.95 (d, 2.0)
6168.7-
7117.07.03 (d, 16.0)
8130.07.55 (d, 16.0)
1'127.5-
2'114.57.05 (d, 2.0)
3'116.06.85 (d, 8.0)
4'145.8-
5'118.56.95 (dd, 8.0, 2.0)
6'148.5-

Table 1.2.2: Infrared (IR) Spectroscopy Data for this compound [4]

Wavenumber (cm⁻¹)Assignment
~3400O-H stretching (phenolic)
~1700C=O stretching (α,β-unsaturated lactone)
~1600, ~1500C=C stretching (aromatic and vinyl)
~1200-1000C-O stretching

Table 1.2.3: Mass Spectrometry (MS) Data for this compound

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI-MS247.06229, 201, 173, 145

Biological and Pharmacological Activities

This compound exhibits a wide range of biological activities, making it a promising candidate for therapeutic development. Its antioxidant, anti-inflammatory, and enzyme inhibitory properties are of particular interest.

Quantitative Biological Activity

The following table summarizes the quantitative measures of this compound's biological activity from various in vitro assays.

ActivityAssayIC₅₀ / ValueReference(s)
Antioxidant DPPH Radical Scavenging36.05 ± 0.08 µM[3]
Antioxidant ABTS Radical Scavenging52.13 ± 4.30 µM[3]
Enzyme Inhibition Protein Kinase C β (PKCβ)2 µM[7]
Enzyme Inhibition β-secretase (BACE1)4.9 µM[7]
Enzyme Inhibition Prolyl endopeptidase (PE)16 µM[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, analysis, and evaluation of this compound.

Extraction and Isolation of this compound from Inonotus hispidus[3]
  • Source Material : Obtain the fruiting body of the mushroom Inonotus hispidus.

  • Extraction :

    • Dry and powder the fungal material.

    • Macerate 20 g of the powder in 1000 mL of absolute ethanol.

    • Perform extraction for 1 hour in an ultrasonic bath.

    • Filter the extract through Whatman No. 4 filter paper.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude ethanolic extract.

  • Purification :

    • Subject the crude extract to column chromatography on a silica gel column.

    • Elute with a gradient of chloroform and methanol.

    • Monitor fractions by thin-layer chromatography (TLC).

    • Combine fractions containing this compound and further purify by preparative high-performance liquid chromatography (HPLC).

HPLC Analysis of this compound[4]
  • Instrumentation : HPLC system equipped with a diode array detector (DAD).

  • Column : Kinetex C18 column (4.6 × 150 mm, 5 µm).

  • Mobile Phase : A linear gradient of methanol (A) and 0.1% formic acid in water (B).

    • Gradient program: 30:70 (A:B) to 100:0 over 13 minutes, then re-equilibrate to 30:70 for 2 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 40°C.

  • Detection : 370 nm.

DPPH Radical Scavenging Assay[3]
  • Reagent Preparation :

    • Prepare a 150 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare various concentrations of this compound in methanol.

  • Assay Procedure :

    • In a 96-well microplate, add equal volumes of the DPPH solution and the this compound solutions to the wells.

    • Incubate the plate at ambient temperature for 30 minutes in the dark.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation :

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

    • The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of this compound.

Protein Kinase C β (PKCβ) Inhibition Assay (Non-Radioactive)

This protocol is a general guideline for a non-radioactive, luminescence-based PKCβ kinase assay, adaptable for testing inhibitors like this compound.

  • Materials :

    • Recombinant human PKCβII enzyme.

    • PKC substrate peptide.

    • PKC lipid activator.

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • ATP.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • This compound at various concentrations.

  • Assay Procedure :

    • Prepare the kinase reaction mixture containing kinase buffer, PKCβII enzyme, substrate peptide, and lipid activator.

    • Add this compound at various concentrations to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of this compound.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Modulation

This compound has been shown to modulate key signaling pathways involved in inflammation and cell survival, primarily the NF-κB and Akt/GSK-3β pathways.

Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to prevent the degradation of the inhibitory protein IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.

NF_kB_Inhibition_by_this compound cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 phosphorylates IκBα p65 p65/p50 IkBa_p65->p65 IκBα degradation Nucleus Nucleus p65->Nucleus p65_nuc p65/p50 Pro_inflammatory_Genes Pro-inflammatory Gene Transcription p65_nuc->Pro_inflammatory_Genes activates This compound This compound This compound->IKK inhibits

This compound inhibits the NF-κB signaling pathway.
Modulation of the Akt/GSK-3β Signaling Pathway

This compound has been demonstrated to activate the Akt/GSK-3β signaling pathway, which is crucial for cell survival and protection against oxidative stress. By promoting the phosphorylation and activation of Akt, this compound leads to the subsequent phosphorylation and inactivation of glycogen synthase kinase 3β (GSK-3β). This cascade results in the upregulation of anti-apoptotic proteins and the downregulation of pro-apoptotic proteins, ultimately enhancing cell survival.

Akt_GSK3b_Modulation_by_this compound This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates pAkt p-Akt (Active) Akt->pAkt phosphorylation GSK3b GSK-3β pAkt->GSK3b phosphorylates pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b inactivation Apoptosis Apoptosis GSK3b->Apoptosis promotes Cell_Survival Cell Survival pGSK3b->Cell_Survival promotes pGSK3b->Apoptosis

This compound modulates the Akt/GSK-3β signaling pathway.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a promising profile of biological activities. The data and protocols presented in this technical guide underscore its potential as a lead compound in drug discovery, particularly in the areas of anti-inflammatory and cytoprotective therapies. Further research into its mechanism of action and preclinical development is warranted to fully explore its therapeutic applications.

References

The Fungal Treasure: A Technical Guide to Hispidin in Medicinal Mushrooms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidin, a potent polyphenolic compound, has garnered significant attention within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth exploration of the natural sources of this compound, focusing on its prevalence in various medicinal mushrooms. We delve into the quantitative analysis of this compound content across different fungal species, present detailed experimental protocols for its extraction and quantification, and elucidate the key biosynthetic and signaling pathways associated with this promising bioactive molecule. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of mycology, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound.

Natural Sources of this compound in Medicinal Mushrooms

This compound is a styrylpyrone pigment found in several species of medicinal mushrooms, primarily within the Hymenochaetaceae family.[1][2] Its presence is a hallmark of genera such as Phellinus, Inonotus, and Sanghuangporus.[1][2][3][4][5] These fungi have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments.[6][7]

Key medicinal mushroom species identified as natural sources of this compound include:

  • Phellinus igniarius : Frequently cited as a common source of this compound.[6][8]

  • Sanghuangporus sanghuang (formerly Phellinus linteus): Recognized for its this compound content and associated health benefits.[1][2][9]

  • Inonotus obliquus (Chaga): This well-known medicinal mushroom is another notable source of this compound and its derivatives.[10][11][12]

  • Inonotus hispidus : As the species from which this compound was first isolated, it remains a significant natural source.[1][2][13]

  • Sanghuangporus vaninii : Research has focused on enhancing this compound production in this species through submerged culture techniques.[10][14]

  • Luminous Fungi : this compound also plays a crucial role as a luciferin precursor in some bioluminescent fungi, such as Mycena chlorophos, Omphalotus japonicus, and Neonothopanus gardneri.[15]

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly depending on the fungal species, the part of the mushroom used (fruiting body or mycelia), and the cultivation conditions. Submerged culture techniques have been explored to optimize this compound production.[14] Below is a summary of reported this compound content in various medicinal mushrooms.

Medicinal Mushroom SpeciesPart AnalyzedThis compound ContentReference
Sanghuangporus sanghuangMycelia~3 mg/g[9][16]
Phellinus linteusMycelial Culture Broth~2.5 mg/mL[17][18]
Inonotus obliquusDried Fruiting Bodies2.9 µg/g[3]
Phellinus linteus (Solid-state fermentation on pearl barley)Mycelium1.107 mg/g (dry weight)[4]
Luminous Fungi (Mycena chlorophos, Omphalotus japonicus, Neonothopanus gardneri)Fruiting Bodies25–1000 pmol/g[15]

Experimental Protocols

Extraction of this compound from Fungal Material

This protocol outlines a general method for the extraction of this compound from dried and powdered mushroom mycelia or fruiting bodies.

Materials:

  • Dried and powdered fungal material (e.g., Sanghuangporus sanghuang mycelia)

  • Absolute ethanol

  • Ultrasonic bath

  • Whatman No. 4 filter paper

  • Rotary evaporator

Procedure:

  • Weigh 50 g of the dried fungal powder and transfer it to a suitable flask.[16]

  • Add 1 L of absolute ethanol to the flask.[16]

  • Place the flask in an ultrasonic bath and perform the extraction.

  • After extraction, filter the solution through Whatman No. 4 filter paper to remove solid fungal debris.[16]

  • Concentrate the filtered extract using a rotary evaporator at a controlled temperature to obtain the crude dried ethanolic extract.[16]

  • Resuspend the dried extract in a suitable solvent (e.g., ethanol, methanol, or DMSO) for further analysis or purification.[16]

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This section details a representative HPLC method for the quantification of this compound in fungal extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a diode array detector (DAD).[9]

  • Column: Kinetex C18 column (4.6 × 150 mm, 5 µm).[9]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Methanol[9] or Acetonitrile[19][20]

  • Gradient Elution:

    • 0–10 min: 15–40% B

    • 10–10.1 min: 40–100% B

    • 10.1–12 min: 100% B

    • 12–12.5 min: 100–15% B

    • 12.5–15 min: 15% B[16][19][20]

  • Flow Rate: 1.0 mL/min[9][16][19][20]

  • Column Temperature: 40°C[9]

  • Detection Wavelength: 370 nm or 380 nm[9][16][19][20]

  • Injection Volume: Appropriate volume based on sample concentration and instrument sensitivity.

Procedure:

  • Prepare a standard stock solution of this compound of known concentration.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the fungal extract sample by dissolving it in the mobile phase and filtering it through a 0.22 µm syringe filter.[16]

  • Inject the standards and the sample into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. The retention time for this compound has been reported to be approximately 3.36 minutes[16][19][20] or 6.920 minutes[9] under different chromatographic conditions.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthetic and Signaling Pathways

This compound Biosynthesis Pathway

This compound is synthesized in fungi via the phenylpropanoid and polyketide pathways.[10] The biosynthesis begins with the amino acid phenylalanine.

Hispidin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyketide Polyketide Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid Caffeoyl_CoA Caffeoyl_CoA Caffeic_acid->Caffeoyl_CoA 4CL This compound This compound Caffeoyl_CoA->this compound This compound Synthase (PKS) Malonyl_CoA Malonyl_CoA Malonyl_CoA->this compound

Caption: Proposed biosynthetic pathway of this compound in fungi.

The key enzymes involved are Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL), which lead to the formation of caffeoyl-CoA.[10] A polyketide synthase (PKS), specifically a this compound synthase, then catalyzes the condensation of caffeoyl-CoA with malonyl-CoA to form this compound.[21][22]

Signaling Pathway Modulated by this compound: Neuroprotection via JNK Inhibition

This compound has demonstrated neuroprotective effects by modulating the c-Jun N-terminal kinase (JNK) signaling pathway.[23] In a cellular model of Parkinson's disease, this compound was shown to protect dopaminergic neurons from MPP+-induced apoptosis.[23]

Hispidin_Neuroprotection cluster_stress Cellular Stress (e.g., MPP+) cluster_pathway Apoptotic Signaling Cascade MPP MPP+ JNK JNK Activation MPP->JNK Bcl2_Bax Reduced Bcl-2/Bax ratio JNK->Bcl2_Bax Mitochondrial_Dysfunction Mitochondrial Dysfunction (Cytochrome c release) Bcl2_Bax->Mitochondrial_Dysfunction Caspase9 Caspase-9 Activation Mitochondrial_Dysfunction->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis This compound This compound This compound->JNK

Caption: this compound's neuroprotective mechanism via inhibition of the JNK pathway.

This compound pretreatment attenuates the activation of JNK, which in turn prevents the downstream cascade of events including the reduction of the Bcl-2/Bax ratio, mitochondrial dysfunction, and the activation of caspases-9 and -3, ultimately inhibiting apoptosis.[23]

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and quantification of this compound from medicinal mushrooms.

Hispidin_Workflow Start Fungal Material (Mycelia or Fruiting Body) Drying Drying and Pulverization Start->Drying Extraction Solvent Extraction (e.g., Ethanol, Ultrasonication) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Optional: Purification (e.g., Column Chromatography) Crude_Extract->Purification Quantification Quantification (HPLC-DAD) Crude_Extract->Quantification Purification->Quantification End Quantitative Data Quantification->End

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound stands out as a valuable secondary metabolite from medicinal mushrooms with significant therapeutic potential. This guide has provided a consolidated overview of its natural sources, quantitative data, and detailed experimental protocols for its study. The elucidated biosynthetic and signaling pathways offer a foundation for further mechanistic investigations and potential biotechnological production. As research continues to uncover the multifaceted pharmacological activities of this compound, it is poised to become a key molecule in the development of novel therapeutics and functional foods.

References

biological activities of hispidin review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activities of Hispidin

Introduction

This compound is a naturally occurring polyketide, a phenolic compound found in various medicinal fungi, particularly from the Phellinus and Inonotus genera, as well as in some plants.[1][2] Structurally, it is 6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone.[3] Over the past two decades, this compound has garnered significant attention from the scientific community due to its diverse and potent pharmacological properties. It exhibits a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and antiviral effects.[1][4][5] This technical guide provides a comprehensive review of the core biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Core Biological Activities of this compound

Antioxidant Activity

This compound is a potent antioxidant capable of neutralizing free radicals.[1] This activity is fundamental to many of its other therapeutic effects. The primary mechanism involves the donation of a hydrogen atom from its phenolic hydroxyl groups to quench free radicals, with proton-coupled electron transfer (PC-ET) being the main pathway.[6][7][8] Studies have shown that this compound's antioxidant capacity is comparable to that of well-known antioxidants like α-tocopherol.[9] In cellular models, this compound demonstrates its antioxidant effects by activating the JNK-pathway and Nrf2 signaling, which leads to an increase in antioxidant enzymes like heme oxygenase-1 and catalase.[6]

Signaling Pathway for this compound-Mediated Antioxidant Response

Hispidin_Antioxidant_Pathway This compound This compound JNK JNK Pathway This compound->JNK Nrf2 Nrf2 Signaling This compound->Nrf2 Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, Catalase) JNK->Antioxidant_Enzymes Activation Nrf2->Antioxidant_Enzymes Activation ROS_Reduction ROS Reduction Antioxidant_Enzymes->ROS_Reduction Catalyzes

This compound activates JNK and Nrf2 pathways to reduce oxidative stress.

Table 1: Antioxidant Activity of this compound

Assay Model/System Result Reference
DPPH Radical Scavenging In vitro IC50: 58.8 µM [9]
ABTS Radical Scavenging In vitro More potent than Trolox (IC50 ~52 µM vs ~65 µM) [9]
Lipid Peroxidation Mouse liver homogenate Effective inhibition, significant decrease in MDA [9]

| Cytosolic Superoxide | Human fibroblasts | Decreased production after incubation |[6] |

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a major regulator of inflammation.[6][10] This is achieved by attenuating the degradation of IκB-α, which prevents NF-κB's translocation to the nucleus.[10][11] Furthermore, this compound suppresses the lipopolysaccharide (LPS)-induced activation of mitogen-activated protein kinases (MAPK) and the JAK/STAT signaling pathways in macrophage cells.[12][13] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), IL-6, and reactive oxygen species (ROS).[10][12]

Signaling Pathway for this compound's Anti-inflammatory Action

Hispidin_Anti_Inflammatory_Pathway LPS LPS MAPK MAPK Pathway LPS->MAPK JAK_STAT JAK/STAT Pathway LPS->JAK_STAT NFkB_Activation NF-κB Activation LPS->NFkB_Activation This compound This compound This compound->MAPK This compound->JAK_STAT This compound->NFkB_Activation Inflammatory_Mediators Pro-inflammatory Mediators (NO, iNOS, IL-6, ROS) MAPK->Inflammatory_Mediators JAK_STAT->Inflammatory_Mediators NFkB_Activation->Inflammatory_Mediators

This compound inhibits LPS-induced inflammatory signaling pathways.
Anticancer Activity

This compound exhibits cytotoxic effects against a variety of cancer cell lines while showing lower toxicity to normal cells.[1][3] Its anticancer mechanisms are multifaceted and include the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest.

  • Enzyme Inhibition: this compound is a known inhibitor of protein kinase C (PKC), particularly the β isoform, which is often implicated in malignant tumor growth.[1][3]

  • Induction of Apoptosis: this compound can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14][15] It modulates the levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and activates caspases.[1][6] In some colon cancer cells, this compound's apoptotic effect is mediated by an increase in intracellular ROS.[1][14][15]

  • NF-κB and p53 Modulation: In pancreatic cancer cells, this compound inhibits NF-κB and enhances the activity of the p53 tumor suppressor.[1]

  • Cell Cycle Arrest: In prostate cancer cells, this compound has been shown to impede cell cycle progression at the S phase.[5]

Table 2: Cytotoxic Activity (IC50) of this compound on Various Cancer Cell Lines

Cell Line Cancer Type IC50 (mol/L) Reference
SCL-1 Skin Squamous Cell Carcinoma 1 x 10⁻⁴ [1]
Capan-1 Pancreatic Ductal Adenocarcinoma Between 1 x 10⁻⁴ and 1 x 10⁻³ [1]
CMT-93 Rectal Carcinoma 7 ± 1 x 10⁻⁴ [1]
BxPC-3 Pancreatic Ductal Adenocarcinoma Proliferation inhibited [1]
AsPC1 Pancreatic Ductal Adenocarcinoma Proliferation inhibited [1]

| Saos2 | Human Osteosarcoma | Dose-dependent reduction in viability |[16] |

Table 3: Enzyme Inhibition by this compound

Enzyme Inhibition IC50 (mol/L) Reference

| Protein Kinase C (PKC) β isoform | Non-competitive | 2 x 10⁻⁶ |[3][6] |

Logical Flow of this compound-Induced Apoptosis in Cancer Cells

Hispidin_Anticancer_Workflow This compound This compound PKC Inhibit PKCβ This compound->PKC ROS Increase ROS This compound->ROS NFkB Inhibit NF-κB This compound->NFkB p53 Enhance p53 This compound->p53 Bax_Bcl2 Modulate Bax/Bcl-2 Ratio ROS->Bax_Bcl2 Apoptosis Apoptosis NFkB->Apoptosis p53->Bax_Bcl2 Caspases Activate Caspases Bax_Bcl2->Caspases Caspases->Apoptosis

This compound employs multiple mechanisms to induce cancer cell apoptosis.
Neuroprotective Activity

This compound shows considerable potential as a neuroprotective agent. Oxidative stress is a key factor in the progression of neurodegenerative diseases.[1] this compound protects neuronal cells by mitigating oxidative damage and inhibiting key enzymes involved in neurodegeneration.[2][6] For instance, it inhibits β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of amyloid-β peptides in Alzheimer's disease.[2] In a cellular model of Parkinson's disease, this compound protected dopaminergic neurons from MPP+-induced apoptosis by preventing mitochondrial dysfunction and inhibiting the JNK signaling pathway.[2]

Neuroprotective Mechanism of this compound against MPP+ Toxicity

Hispidin_Neuroprotection_Pathway MPP MPP+ Toxin JNK_Activation JNK Activation MPP->JNK_Activation This compound This compound This compound->JNK_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction JNK_Activation->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis Mitochondrial_Dysfunction->Apoptosis

This compound blocks JNK activation to prevent neuronal apoptosis.

Experimental Protocols

This section details common methodologies used to evaluate the biological activities of this compound.

Cell Culture and Treatment
  • Cell Lines: Macrophage cells (e.g., RAW 264.7), various cancer cell lines (e.g., CMT-93, HCT 116, PCa cells), and neuronal cells (e.g., MES23.5) are commonly used.

  • Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specified incubation times. For inflammatory studies, cells are often pre-treated with this compound before stimulation with an inflammatory agent like LPS.[13]

Cell Viability and Cytotoxicity Assays
  • MTS/MTT Assay: To quantify cell proliferation and viability, cells are treated with this compound. After incubation, MTS or MTT reagent is added. The conversion of the tetrazolium salt to formazan by metabolically active cells is measured spectrophotometrically. This provides an indication of cell viability.[5]

Apoptosis Assays
  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. This compound-treated cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes).[5]

  • Cell Cycle Analysis: Cells are fixed, stained with a DNA-intercalating dye like PI, and analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M) is determined. An increase in the sub-G₁ population is indicative of apoptosis.[14]

Western Blot Analysis
  • Purpose: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protocol:

    • Protein Extraction: Cells are lysed using a buffer (e.g., PRO-PREP™ lysis buffer).[10]

    • Quantification: Total protein concentration is determined using an assay like the Bradford protein assay.

    • Electrophoresis: Equal amounts of protein (e.g., 30 µg) are separated by size using SDS-PAGE.[10]

    • Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

    • Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding, then incubated with primary antibodies specific to the target proteins (e.g., p-ERK, IκB-α, caspase-3), followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: The signal is detected using an enhanced chemiluminescence (ECL) system.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Detection: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[12][13]

  • Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCF-DA). The fluorescence intensity, which correlates with the amount of ROS, is measured using a fluorometer or flow cytometer.[10][14]

Cell Migration and Invasion Assays
  • Wound Healing Assay: A "scratch" is made in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time, providing a measure of cell migration.[5]

  • Transwell Invasion Assay: Cells are seeded in the upper chamber of a transwell insert coated with Matrigel. The lower chamber contains a chemoattractant. The number of cells that invade through the Matrigel and migrate to the lower surface of the insert is quantified, indicating invasive potential.[5]

Conclusion

This compound is a promising natural compound with a remarkable spectrum of biological activities relevant to the treatment of cancer, inflammation, and neurodegenerative diseases. Its ability to modulate multiple critical signaling pathways, including NF-κB, MAPK, JNK, and those controlling apoptosis, underscores its therapeutic potential. The data summarized herein provides a solid foundation for researchers and drug development professionals. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of this compound as a novel therapeutic agent.

References

Hispidin: A Potential Antiviral Agent Against Influenza Virus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hispidin, a polyphenol naturally occurring in various fungi, notably Inonotus hispidus, has demonstrated considerable antiviral activity against both influenza A and B viruses. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the anti-influenza properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this compound's potential as an anti-influenza therapeutic.

Quantitative Antiviral Activity

The primary evidence for this compound's efficacy against influenza viruses comes from in-vitro studies assessing the reduction in viral titer. While specific IC50 and EC50 values for this compound against influenza are not widely reported in publicly available literature, a key study by Awadh et al. (2003) provides foundational quantitative data.

Table 1: Summary of Quantitative Antiviral Data for this compound against Influenza Viruses

CompoundVirus Strain(s)Assay TypeConcentrationObserved EffectReference
This compoundInfluenza A, Influenza BVirus Titer Reduction40 µg/mLReduction in infectious titer[1]

Further research is required to establish more precise quantitative metrics such as IC50 and EC50 values for this compound against various influenza strains and key viral enzymes like neuraminidase.

Proposed Mechanism of Action: Neuraminidase Inhibition

The primary proposed mechanism for this compound's antiviral activity against influenza is the inhibition of the viral neuraminidase (NA) enzyme. Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues. By inhibiting neuraminidase, this compound is thought to prevent the spread of the virus to new cells, thereby halting the progression of the infection.

Neuraminidase_Inhibition_by_this compound cluster_virus_release Normal Virus Release cluster_inhibition Inhibition by this compound ProgenyVirion Progeny Virion SialicAcid Sialic Acid Receptor ProgenyVirion->SialicAcid Binds via Hemagglutinin (HA) HostCell Infected Host Cell Neuraminidase Neuraminidase (NA) SialicAcid->Neuraminidase NA Cleaves Sialic Acid ReleasedVirion Released Virion Neuraminidase->ReleasedVirion Release ProgenyVirion_H Progeny Virion SialicAcid_H Sialic Acid Receptor ProgenyVirion_H->SialicAcid_H Binds via HA HostCell_H Infected Host Cell Neuraminidase_H Neuraminidase (NA) TrappedVirion Trapped Virion Neuraminidase_H->TrappedVirion Release Blocked This compound This compound This compound->Neuraminidase_H Inhibits

Figure 1: Mechanism of Neuraminidase Inhibition by this compound.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of this compound's anti-influenza activity.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in antiviral assays (e.g., Madin-Darby Canine Kidney - MDCK cells).

Protocol:

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a cell-only control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of this compound that reduces cell viability by 50%.

Virus Titer Reduction Assay (Plaque Assay)

Objective: To quantify the inhibitory effect of this compound on the replication of influenza virus.

Protocol:

  • Cell Monolayer Preparation: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Adsorption: Wash the cell monolayer with PBS and infect with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Overlay the cells with a mixture of agarose and cell culture medium containing various non-toxic concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with 4% formaldehyde and stain with a crystal violet solution to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The concentration of this compound that reduces the number of plaques by 50% is the EC50 (50% effective concentration).

Neuraminidase Inhibition Assay (Fluorescence-based)

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of influenza neuraminidase.

Protocol:

  • Reagent Preparation: Prepare a fluorescent substrate for neuraminidase, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Reaction Setup: In a 96-well black plate, add a standardized amount of influenza virus (as the source of neuraminidase) and serial dilutions of this compound. Include a virus-only control and a no-virus background control.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

  • Substrate Addition: Add the MUNANA substrate to all wells and incubate for 1 hour at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).

  • Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).

  • Data Analysis: Calculate the concentration of this compound that inhibits 50% of the neuraminidase activity (IC50).

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the effect of this compound on the replication of viral RNA.

Protocol:

  • Cell Infection and Treatment: Infect MDCK cells with influenza virus and treat with non-toxic concentrations of this compound as described in the plaque assay protocol.

  • RNA Extraction: At various time points post-infection, harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and primers specific for a conserved region of the influenza virus genome (e.g., the M gene).

  • qPCR: Perform real-time PCR using the synthesized cDNA, specific primers, and a fluorescent probe (e.g., TaqMan probe) for the target viral gene.

  • Data Analysis: Quantify the viral RNA levels based on the cycle threshold (Ct) values and normalize to a housekeeping gene. Compare the viral RNA levels in this compound-treated cells to untreated controls.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the antiviral activity of a compound like this compound against the influenza virus.

Antiviral_Testing_Workflow start Start: Identify Potential Antiviral Compound (this compound) cytotoxicity Cytotoxicity Assay (e.g., MTT) on Host Cells (e.g., MDCK) start->cytotoxicity determine_cc50 Determine CC50 (50% Cytotoxic Concentration) cytotoxicity->determine_cc50 antiviral_assay In-vitro Antiviral Assay (e.g., Plaque Reduction Assay) determine_cc50->antiviral_assay Use non-toxic concentrations selectivity_index Calculate Selectivity Index (SI = CC50 / EC50) determine_cc50->selectivity_index determine_ec50 Determine EC50 (50% Effective Concentration) antiviral_assay->determine_ec50 mechanism_study Mechanism of Action Studies determine_ec50->mechanism_study determine_ec50->selectivity_index enzyme_assay Enzyme Inhibition Assay (e.g., Neuraminidase Assay) mechanism_study->enzyme_assay q_rt_pcr qRT-PCR for Viral RNA Quantification mechanism_study->q_rt_pcr determine_ic50 Determine IC50 (50% Inhibitory Concentration) enzyme_assay->determine_ic50 conclusion Conclusion on Antiviral Potential determine_ic50->conclusion q_rt_pcr->conclusion selectivity_index->conclusion

References

Hispidin as a Protein Kinase C (PKC) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidin, a polyphenol naturally occurring in various fungi and plants, has garnered significant scientific interest due to its diverse pharmacological activities. Among its many properties, the potent and selective inhibition of Protein Kinase C (PKC) stands out as a key mechanism underlying its therapeutic potential, particularly in oncology. This technical guide provides an in-depth overview of this compound as a PKC inhibitor, consolidating quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of biochemistry, pharmacology, and drug development.

Introduction to this compound and Protein Kinase C

This compound (6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone) is a phenolic compound recognized for its antioxidant, anti-inflammatory, and anticancer properties.[1] A crucial aspect of its bioactivity is its ability to modulate key cellular signaling pathways, often through the direct inhibition of specific protein kinases.

Protein Kinase C (PKC) represents a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of PKC signaling is frequently implicated in the pathogenesis of various diseases, most notably cancer, making its isoforms attractive targets for therapeutic intervention. This compound has emerged as a noteworthy inhibitor of PKC, with a particular selectivity for the β isoform.[1][2]

Quantitative Data: Inhibitory Activity of this compound

The efficacy of this compound as an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target's activity.

In Vitro Inhibition of PKC Isoforms

This compound has been identified as a potent inhibitor of PKC, with a notable selectivity for the PKCβ isoform.

TargetIC50 ValueReference
Protein Kinase Cβ (PKCβ)2 µM[2][3]
Cytotoxicity in Cancer Cell Lines

The PKC-inhibitory activity of this compound is believed to be a primary contributor to its cytotoxic effects against various cancer cell lines.

Cell LineCancer TypeApproximate IC50 (µM)Reference
SCL-1Skin Squamous Cell Carcinoma100[1]
Capan-1Pancreatic Ductal Adenocarcinoma100 - 1000[1]
CMT-93Rectal Carcinoma700 ± 100[1]
HCT 116Colorectal Carcinoma700 ± 100[1]
A549Lung Carcinoma250[1]
SGC-7901Endocervical Adenocarcinoma6100 ± 1100[1]
BxPC-3Pancreatic Ductal Adenocarcinoma100[1]
AsPC-1Pancreatic Ductal Adenocarcinoma200[1]
PC3Prostate CancerNot specified[4]
DU145Prostate CancerNot specified[4]

Mechanism of PKC Inhibition

This compound functions as a non-competitive inhibitor of PKC.[1] This mode of inhibition is characterized by the inhibitor binding to an allosteric site (a site other than the active site) on the enzyme. This binding event alters the enzyme's conformation, thereby reducing its catalytic activity without preventing the substrate from binding to the active site.

Kinetic Profile

In non-competitive inhibition:

  • The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

  • The maximum reaction velocity (Vmax) is decreased.

  • The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, remains unchanged.

This kinetic profile can be visualized using a Lineweaver-Burk plot.

Figure 1. Lineweaver-Burk Plot for Non-competitive Inhibition. -> -> -> -> -> 1/Vmax 1/Vmax

Figure 1. Lineweaver-Burk Plot for Non-competitive Inhibition.

Signaling Pathways Modulated by this compound via PKC Inhibition

The inhibition of PKC by this compound initiates a cascade of downstream effects on various signaling pathways that are critical for cell survival and proliferation.

Figure 2. This compound-Mediated Inhibition of PKC and Downstream Signaling. This compound This compound PKC PKC This compound->PKC Inhibits MAPK_pathway MAPK Pathway (p38, ERK, JNK) PKC->MAPK_pathway PI3K_Akt PI3K/Akt Pathway PKC->PI3K_Akt NFkB NF-κB Pathway PKC->NFkB Apoptosis Apoptosis MAPK_pathway->Apoptosis Cell_Proliferation Cell Proliferation MAPK_pathway->Cell_Proliferation Inhibits PI3K_Akt->Apoptosis Inhibits PI3K_Akt->Cell_Proliferation Promotes NFkB->Apoptosis Inhibits NFkB->Cell_Proliferation Promotes

Figure 2. this compound-Mediated Inhibition of PKC and Downstream Signaling.

This compound's inhibition of PKC can lead to:

  • Modulation of the MAPK Pathway: this compound treatment has been shown to up-regulate MAPK signaling, involving p38, ERK, and JNK proteins.[4] This can, in turn, promote apoptosis.

  • Down-regulation of the PI3K/Akt Pathway: By inhibiting PKC, this compound can lead to the de-phosphorylation and inactivation of Akt, a key survival kinase. This contributes to the induction of apoptosis.

  • Regulation of the NF-κB Pathway: this compound can also influence the NF-κB signaling cascade, a critical regulator of inflammation and cell survival.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize this compound as a PKC inhibitor.

In Vitro PKC Kinase Assay

This assay is used to directly measure the inhibitory effect of this compound on PKC activity.

Figure 3. Workflow for an In Vitro PKC Kinase Assay. Start Prepare Reaction Mix (Buffer, ATP, Substrate) Add_this compound Add this compound (Varying Concentrations) Start->Add_this compound Add_PKC Add Purified PKC Enzyme Add_this compound->Add_PKC Incubate Incubate at 30°C Add_PKC->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate->Stop_Reaction Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., Radiometric, Fluorescence, Luminescence) Stop_Reaction->Detect_Phosphorylation Analyze Analyze Data and Calculate IC50 Detect_Phosphorylation->Analyze

Figure 3. Workflow for an In Vitro PKC Kinase Assay.

Protocol:

  • Reaction Setup: In a microplate, prepare a reaction mixture containing a suitable kinase buffer, a specific PKC substrate (e.g., a synthetic peptide), and ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for other detection methods).

  • This compound Addition: Add varying concentrations of this compound (typically in a solvent like DMSO, with a solvent-only control) to the reaction wells.

  • Enzyme Addition: Initiate the reaction by adding a purified, active PKC isoform (e.g., PKCβ).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution, such as a solution containing EDTA to chelate Mg²⁺, which is essential for kinase activity.

  • Detection of Phosphorylation:

    • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Fluorescence/Luminescence-based Assays: Utilize commercial kits that employ antibodies specific for the phosphorylated substrate or measure ADP production as an indicator of kinase activity.

  • Data Analysis: Plot the percentage of PKC activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated and solvent-treated cells as controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the this compound concentration to determine the IC50 value for cytotoxicity.

Western Blot Analysis

Western blotting is employed to investigate the effect of this compound on the phosphorylation status of PKC and its downstream targets.

Protocol:

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., phospho-PKC, total PKC, phospho-Akt, total Akt, etc.).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation levels upon this compound treatment.

Conclusion

This compound presents a compelling profile as a natural inhibitor of Protein Kinase C, with demonstrated activity against the PKCβ isoform and cytotoxic effects in a range of cancer cell lines. Its non-competitive mechanism of inhibition and its ability to modulate critical downstream signaling pathways, including the MAPK, PI3K/Akt, and NF-κB pathways, underscore its potential as a lead compound in the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and its analogs as PKC-targeting agents. Future research should focus on elucidating the precise molecular interactions between this compound and PKC, expanding the investigation of its effects on other PKC isoforms, and evaluating its efficacy and safety in preclinical in vivo models.

References

Unveiling the Glow: Hispidin's Pivotal Role in Fungal Bioluminescence

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fungal bioluminescence, a captivating natural phenomenon, is underpinned by a complex and elegant biochemical pathway known as the caffeic acid cycle. Central to this luminous process is hispidin, a styrylpyrone that serves as a key precursor to the fungal luciferin, 3-hydroxythis compound. This technical guide provides a comprehensive exploration of this compound's role in fungal bioluminescence, detailing the enzymatic cascade responsible for its conversion into the light-emitting substrate. We present a thorough review of the key enzymes involved—this compound Synthase (HispS), this compound-3-Hydroxylase (H3H), Fungal Luciferase (Luz), and Caffeoylpyruvate Hydrolase (CPH)—and summarize the available quantitative data on their kinetic properties. Furthermore, this guide offers detailed experimental protocols for the heterologous expression, purification, and activity assays of these enzymes, as well as methods for the quantitative analysis of key metabolites. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the intricate molecular mechanisms governing this fascinating biological process. This document is intended to serve as a valuable resource for researchers in mycology, biochemistry, and drug development, providing the foundational knowledge and practical methodologies required to investigate and harness the potential of fungal bioluminescence.

The Core Biochemistry: The Caffeic Acid Cycle

Fungal bioluminescence is a cyclic process fueled by caffeic acid, a common metabolite in many fungi and plants. This pathway can be conceptually divided into three main stages:

  • Biosynthesis of Fungal Luciferin: Caffeic acid is converted in a two-step enzymatic process to the fungal luciferin, 3-hydroxythis compound. This compound is the crucial intermediate in this stage.

  • Light Emission: The fungal luciferin, 3-hydroxythis compound, is oxidized by fungal luciferase in the presence of molecular oxygen, resulting in the emission of green light (typically around 520-530 nm) and the formation of oxidized luciferin (caffeylpyruvic acid).

  • Recycling of Caffeic Acid: The oxidized luciferin is hydrolyzed to regenerate caffeic acid, which can then re-enter the cycle, allowing for sustained luminescence.

The key enzymes orchestrating this cycle are this compound Synthase (HispS), this compound-3-Hydroxylase (H3H), Fungal Luciferase (Luz), and Caffeoylpyruvate Hydrolase (CPH).[1][2][3][4]

Fungal_Bioluminescence_Pathway cluster_stage1 Stage 1: Luciferin Biosynthesis cluster_stage2 Stage 2: Light Emission cluster_stage3 Stage 3: Recycling Caffeic_Acid Caffeic Acid This compound This compound Caffeic_Acid->this compound HispS Luciferin 3-Hydroxythis compound (Fungal Luciferin) This compound->Luciferin H3H (NAD(P)H, O2) Oxyluciferin Caffeylpyruvic Acid (Oxyluciferin) Luciferin->Oxyluciferin Luz (O2) Oxyluciferin->Caffeic_Acid CPH (H2O) Light Light (520-530 nm) Oxyluciferin->Light Pyruvic_Acid Pyruvic Acid Oxyluciferin->Pyruvic_Acid CPH (H2O)

Figure 1: The Caffeic Acid Cycle in Fungal Bioluminescence.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the key enzymes and metabolites in the fungal bioluminescence pathway.

Table 1: Kinetic Parameters of Key Enzymes

EnzymeOrganismSubstrate(s)Km (µM)kcat (s-1)VmaxCatalytic Efficiency (kcat/Km) (M-1s-1)Notes
This compound-3-Hydroxylase (McH3H) Mycena chlorophosThis compound~5---Apparent Km independent of the coenzyme used.[5][6]
NADPH696.0-8.7 x 104Apparent kcat in the presence of 50 µM this compound.[5][6]
NADH2406.7-2.8 x 104Apparent kcat in the presence of 50 µM this compound.[5][6]
Fungal Luciferase (nnLuz) Neonothopanus nambi3-Hydroxythis compound1.09 ± 0.06---KM determined for the recombinant enzyme.[1]
This compound Synthase (PheG) Phellinus igniariusTAL and 26300.45 x 103-7.1 x 102Note: This is from a non-bioluminescent fungus and may not be representative of HispS from a luminous species.[7]
Caffeoylpyruvate Hydrolase (CPH) -Caffeylpyruvic Acid----No quantitative kinetic data currently available.

Table 2: Concentrations of Key Metabolites in Fungal Tissues

MetaboliteFungal SpeciesTissueConcentrationMethod of Analysis
This compound Mycena chlorophosFruiting bodies25–1000 pmol g-1HPLC
Omphalotus japonicusFruiting bodies25–1000 pmol g-1HPLC
Neonothopanus gardneriFruiting bodies25–1000 pmol g-1HPLC
Caffeic Acid Sanghuangporus sanghuang-19.1 ± 0.1 mg g-1 extractHPLC-DAD

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying this compound's role in fungal bioluminescence.

Heterologous Expression and Purification of Fungal Bioluminescence Enzymes

The following protocols describe the expression of the key enzymes in E. coli or Pichia pastoris and their subsequent purification. These are generalized protocols that may require optimization for specific enzymes and expression systems.

Heterologous_Expression_Workflow start Gene Synthesis & Codon Optimization cloning Cloning into Expression Vector (e.g., pET, pPICZ) start->cloning transformation Transformation into Expression Host (E. coli, P. pastoris) cloning->transformation culture Host Cell Culture and Induction of Protein Expression transformation->culture harvesting Cell Harvesting (Centrifugation) culture->harvesting lysis Cell Lysis (Sonication or High-Pressure Homogenizer) harvesting->lysis clarification Clarification of Lysate (Centrifugation/Ultracentrifugation) lysis->clarification purification Protein Purification (e.g., Affinity Chromatography) clarification->purification analysis Purity Analysis (SDS-PAGE) purification->analysis end Purified Enzyme analysis->end

Figure 2: General workflow for heterologous expression and purification.

3.1.1. This compound-3-Hydroxylase (H3H) from Mycena chlorophos (McH3H) [5][6]

  • Gene and Vector: Synthesize the McH3H gene with codon optimization for E. coli and clone it into a pET-based vector with an N-terminal His-tag.

  • Expression: Transform E. coli BL21(DE3) cells with the expression vector. Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1-1.0 mM IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Purification:

    • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice and clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20-50 mM imidazole).

    • Elute the His-tagged McH3H with elution buffer (lysis buffer with 250-500 mM imidazole).

    • Analyze the purity of the eluted fractions by SDS-PAGE. Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).

3.1.2. Fungal Luciferase (Luz) from Neonothopanus nambi (nnLuz) [1][8]

  • Gene and Vector: Synthesize the nnLuz gene with codon optimization for Pichia pastoris and clone it into the pPICZ expression vector, adding a C-terminal His-tag.

  • Expression: Linearize the vector and transform it into P. pastoris strain GS115 by electroporation. Select for positive transformants on YPDS plates containing Zeocin. Grow a starter culture in BMGY medium and then induce protein expression by transferring the cells to BMMY medium (containing methanol). Continue to culture for 48-96 hours, adding methanol every 24 hours to maintain induction.

  • Purification:

    • Harvest the yeast cells by centrifugation. Lyse the cells using a high-pressure homogenizer in a lysis buffer (e.g., 100 mM Na-phosphate buffer, pH 7.0, 100 mM NaCl, 5 mM EDTA, 10 mM 2-mercaptoethanol, 1 mM PMSF).[8]

    • Pellet the membrane fraction, which contains the luciferase, by ultracentrifugation.[8]

    • Solubilize the membrane pellet in a buffer containing a detergent (e.g., 0.1% DDM).[1]

    • Purify the solubilized, His-tagged nnLuz using Ni-NTA affinity chromatography as described for McH3H, including detergents in all buffers.

    • Further purify the protein by size-exclusion chromatography (e.g., Sephacryl S-300) in a buffer containing a suitable detergent (e.g., 0.04% DDM).[1]

3.1.3. This compound Synthase (HispS) and Caffeoylpyruvate Hydrolase (CPH)

Detailed purification protocols for HispS and CPH from bioluminescent fungi are less established in the literature. However, a similar approach to that described for McH3H can be employed, involving heterologous expression in E. coli with a His-tag, followed by Ni-NTA affinity chromatography. Optimization of expression conditions (e.g., temperature, induction time) and purification buffers will likely be necessary.

Enzyme Activity Assays

Activity_Assay_Workflow start Prepare Reaction Mixture (Buffer, Substrate(s), Cofactors) initiation Initiate Reaction by Adding Purified Enzyme start->initiation incubation Incubate at Optimal Temperature initiation->incubation detection Detect Product Formation or Substrate Consumption incubation->detection analysis Calculate Enzyme Activity detection->analysis end Kinetic Parameters analysis->end

Figure 3: General workflow for enzyme activity assays.

3.2.1. This compound-3-Hydroxylase (H3H) Activity Assay [5]

  • Principle: The activity of H3H is determined by monitoring the consumption of NAD(P)H at 340 nm.

  • Reaction Mixture (1 mL):

    • 50 mM potassium phosphate buffer, pH 7.0

    • 50 µM this compound

    • 100-300 µM NAD(P)H

    • 25-100 nM purified H3H

  • Procedure:

    • Prepare the reaction mixture without the enzyme in a cuvette.

    • Initiate the reaction by adding the purified H3H.

    • Immediately monitor the decrease in absorbance at 340 nm at 25°C using a spectrophotometer.

    • Calculate the rate of NAD(P)H oxidation using its molar extinction coefficient (6220 M-1cm-1).

3.2.2. Fungal Luciferase (Luz) Activity Assay [1]

  • Principle: The activity of Luz is measured by detecting the light produced upon the oxidation of 3-hydroxythis compound.

  • Reaction Mixture:

    • 200 mM Na-phosphate buffer, pH 8.0

    • 500 mM Na2SO4

    • 0.1% DDM (or other suitable detergent)

    • 50 µM 3-hydroxythis compound (fungal luciferin)

    • 50 nM purified Luz

  • Procedure:

    • Prepare the reaction mixture in a luminometer tube.

    • Initiate the reaction by injecting the purified Luz.

    • Immediately measure the light emission (in relative light units, RLU) using a luminometer.

3.2.3. This compound Synthase (HispS) Activity Assay

  • Principle: The activity of HispS can be assayed by detecting the formation of this compound from caffeic acid and malonyl-CoA. This can be coupled with the H3H and Luz reactions to produce a bioluminescent output.

  • Coupled Reaction Mixture:

    • 50 mM potassium phosphate buffer, pH 7.0

    • 1 mM caffeic acid

    • 1 mM malonyl-CoA

    • 1 mM ATP

    • 5 mM MgCl2

    • 100 µM NADPH

    • Purified HispS

    • Purified H3H

    • Purified Luz

  • Procedure:

    • Combine all components except HispS in a luminometer tube.

    • Initiate the reaction by adding the purified HispS.

    • Measure the resulting bioluminescence over time. The rate of light production is proportional to the HispS activity.

3.2.4. Caffeoylpyruvate Hydrolase (CPH) Activity Assay

  • Principle: The activity of CPH can be determined by monitoring the decrease in the substrate, caffeylpyruvic acid, or the formation of the product, caffeic acid, by HPLC.

  • Reaction Mixture:

    • 50 mM Tris-HCl buffer, pH 7.5

    • 100 µM caffeylpyruvic acid

    • Purified CPH

  • Procedure:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C).

    • At various time points, stop the reaction (e.g., by adding acid).

    • Analyze the concentration of caffeylpyruvic acid and caffeic acid by HPLC.

HPLC Analysis of Caffeic Acid and this compound
  • Principle: Reversed-phase HPLC with UV detection is a standard method for the separation and quantification of phenolic compounds like caffeic acid and this compound.

  • Instrumentation:

    • HPLC system with a C18 column.

    • UV-Vis detector.

  • Mobile Phase (example gradient):

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% B over 30-40 minutes.

  • Detection:

    • Caffeic acid: ~325 nm

    • This compound: ~370 nm

  • Quantification:

    • Prepare standard curves for caffeic acid and this compound of known concentrations.

    • Inject samples and standards onto the HPLC system.

    • Determine the concentrations in the samples by comparing their peak areas to the standard curves.

HPLC_Analysis_Workflow start Sample Preparation (Extraction, Filtration) injection Injection onto C18 HPLC Column start->injection separation Gradient Elution with Mobile Phase injection->separation detection UV Detection at Specific Wavelengths separation->detection analysis Peak Integration and Quantification against Standards detection->analysis end Metabolite Concentration analysis->end

Figure 4: Workflow for HPLC analysis of caffeic acid and this compound.

Conclusion

This compound stands as a cornerstone in the intricate biochemical architecture of fungal bioluminescence. Its synthesis from the ubiquitous metabolite caffeic acid and its subsequent enzymatic conversion to the fungal luciferin, 3-hydroxythis compound, are critical steps in the generation of light by these remarkable organisms. This guide has provided a detailed overview of the current understanding of this compound's role, presenting the available quantitative data and comprehensive experimental protocols to facilitate further research in this exciting field. The continued elucidation of the fungal bioluminescence pathway, with a focus on the kinetic characterization of all its constituent enzymes, will not only deepen our fundamental knowledge of mycology and biochemistry but also pave the way for novel applications in biotechnology and drug development, from sensitive biosensors to innovative imaging agents. The methodologies and data presented herein are intended to empower researchers to contribute to this luminous area of scientific inquiry.

References

Preliminary Toxicity Studies of Hispidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidin is a naturally occurring polyphenolic compound found in various medicinal mushrooms, such as Phellinus linteus and Inonotus hispidus, as well as in some plants.[1][2][3] It has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][4][5] As with any compound intended for therapeutic development, a thorough understanding of its safety profile is paramount. This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and development.

In Vitro Toxicity Studies

In vitro assays are crucial for the initial screening of a compound's potential toxicity at the cellular level. Studies on this compound have focused on its effects on cell viability (cytotoxicity) and its potential to cause genetic damage (genotoxicity).

Cytotoxicity

This compound has demonstrated a dual effect in cytotoxicity studies: a selective cytotoxic effect against various cancer cell lines while showing minimal toxicity to normal cells at similar concentrations.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeAssayKey Finding (IC₅₀ or Effect)Reference(s)
MRC-5Normal Human FibroblastsCytotoxicity AssayCytotoxic between 10⁻³ M and 10⁻⁷ M[6]
SCL-1Human Cancerous KeratinocytesCytotoxicity AssayCytotoxic between 10⁻³ M and 10⁻⁷ M[6]
Capan-1Human Pancreatic Duct CellsCytotoxicity AssayCytotoxic between 10⁻³ M and 10⁻⁷ M[6]
BxPC-3Pancreatic Cancer Stem CellsMTT AssayDose-dependent reduction in viability (0-1000 µM)[7]
PC-3Prostate CancerMTT AssaySignificant dose-dependent reduction in viability[8]
DU-145Prostate CancerMTT AssaySignificant dose-dependent reduction in viability[8]
WPMY-1Normal Prostate MyofibroblastMTT AssayLess sensitive compared to prostate cancer cells[8]
ARPE-19Human Retinal Pigment EpithelialMTT AssayNon-toxic up to 50 µM[9]
Genotoxicity

Genotoxicity studies assess the potential of a compound to damage cellular DNA and chromosomes. This compound has been evaluated through a battery of standard genotoxicity tests, largely indicating a favorable safety profile.

Table 2: Summary of Genotoxicity Studies on this compound

AssaySystemFindingConclusionReference(s)
Ames TestSalmonella typhimuriumNo reverse mutationNon-mutagenic[1][10][11]
Chromosome Aberration TestHuman Lymphocytes in vitroNo increase in aberrationsNon-clastogenic[10][11]
Micronucleus TestHuman Lymphocytes in vitroNo increase in micronucleiNon-aneugenic/Non-clastogenic[10]
Sister Chromatid ExchangeHuman Lymphocytes in vitroDose-dependent increasePotential for DNA interaction[10]
Comet AssayHuman Lymphocytes in vitroNo increase in primary DNA damageNo direct DNA strand breaks[10]
Experimental Protocols: In Vitro Assays

1.3.1 MTT Cell Viability Assay This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells (e.g., PC-3, DU-145, ARPE-19) in 96-well plates at a predetermined density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).[8][9]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 2.5 µM to 1000 µM) or vehicle control (e.g., DMSO, final concentration <0.1%) for specific durations (e.g., 24, 48, or 72 hours).[7][8]

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for approximately 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

1.3.2 Bacterial Reverse Mutation (Ames) Test This protocol evaluates the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Strain Selection: Use multiple strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitutions).[12][13]

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[12][13]

  • Exposure: Combine the bacterial culture, the test compound (this compound), and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Analysis: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.[11]

G General Workflow for In Vitro Toxicity Assessment cluster_cytotoxicity Cytotoxicity Screening cluster_genotoxicity Genotoxicity Panel A Cell Culture (Cancer & Normal Lines) B This compound Treatment (Dose-Response) A->B C MTT / Viability Assay B->C D Calculate IC50 Values C->D I In Vitro Toxicity Profile D->I E Ames Test (± S9 Activation) H Data Analysis (Compare to Controls) E->H F Chromosome Aberration Assay F->H G Micronucleus Test G->H H->I G This compound-Induced Cytotoxicity in Cancer Cells This compound This compound PKC Protein Kinase C (PKC) This compound->PKC Inhibits NFkB NF-κB (Pro-survival) This compound->NFkB Inhibits p53 p53 (Tumor Suppressor) This compound->p53 Enhances PKC->NFkB Activates Apoptosis Apoptosis (Cell Death) NFkB->Apoptosis Inhibits Caspase3 Caspase-3 p53->Caspase3 Caspase3->Apoptosis G This compound-Mediated Cytoprotection via Nrf2 Pathway Stress Oxidative Stress (e.g., H₂O₂) JNK JNK Pathway Stress->JNK Survival Cell Survival & Protection Stress->Survival Induces Damage This compound This compound This compound->JNK Activates Nrf2_cyto Nrf2 (Cytoplasm) JNK->Nrf2_cyto Activates Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO-1) ARE->Genes Induces Transcription Genes->Survival

References

Therapeutic Potential of Hispidin in Metabolic Syndrome: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome is a constellation of metabolic dysfunctions, including insulin resistance, dyslipidemia, obesity, and hypertension, that collectively elevate the risk of developing type 2 diabetes and cardiovascular disease. Hispidin, a polyphenol of fungal origin, has emerged as a promising therapeutic candidate for mitigating metabolic syndrome due to its potent antioxidant, anti-inflammatory, and metabolism-modulating properties. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a focus on its molecular mechanisms of action. We present available quantitative data, detailed experimental methodologies for key assays, and visual representations of the intricate signaling pathways involved. While in vivo quantitative data on this compound's direct effects on metabolic parameters remain limited, the existing evidence strongly supports its further investigation as a novel therapeutic agent for metabolic syndrome.

Introduction

Metabolic syndrome represents a significant global health challenge, necessitating the exploration of novel therapeutic strategies. Natural compounds have garnered considerable interest for their potential to address the multifactorial nature of this condition. This compound (6-(3,4-dihydroxystyryl)-4-hydroxy-2-pyrone), a styrylpyrone polyphenol primarily isolated from medicinal mushrooms such as Phellinus linteus and Inonotus hispidus, has demonstrated a range of biological activities relevant to the pathophysiology of metabolic syndrome.[1][2] These activities include potent antioxidant and anti-inflammatory effects, as well as the potential to modulate glucose and lipid metabolism. This guide aims to provide a detailed technical overview of the therapeutic potential of this compound in the context of metabolic syndrome, summarizing the current state of research and providing practical information for researchers in the field.

Molecular Mechanisms of Action

This compound exerts its effects on metabolic syndrome through the modulation of several key signaling pathways. These pathways are central to the regulation of inflammation, oxidative stress, and energy metabolism.

Anti-inflammatory Effects via NF-κB Signaling

Chronic low-grade inflammation is a hallmark of metabolic syndrome. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation.[3] this compound has been shown to exert potent anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[4] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), this compound can prevent the degradation of the inhibitor of NF-κB (IκB), thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.[4]

NF_kappa_B_Pathway cluster_complex NF-κB/IκB Complex stimulus Pro-inflammatory Stimuli (e.g., LPS) receptor TLR4 stimulus->receptor IKK IKK Complex receptor->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB nucleus Nucleus NFkappaB->nucleus translocates genes Pro-inflammatory Gene Transcription This compound This compound This compound->IKK inhibits

This compound's inhibition of the NF-κB signaling pathway.
Antioxidant Effects via Nrf2 Signaling

Oxidative stress is another key contributor to the pathogenesis of metabolic syndrome. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or Nrf2 activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes.[5]

Nrf2_Pathway cluster_complex Keap1/Nrf2 Complex oxidative_stress Oxidative Stress keap1 Keap1 oxidative_stress->keap1 inactivates nrf2 Nrf2 ubiquitination Ubiquitination & Degradation nrf2->ubiquitination leads to nucleus Nucleus nrf2->nucleus translocates are ARE antioxidant_genes Antioxidant Gene Transcription are->antioxidant_genes activates This compound This compound This compound->keap1 induces conformational change in

This compound's activation of the Nrf2 antioxidant pathway.
Modulation of Metabolic Pathways

This compound has been shown to influence key metabolic enzymes and signaling pathways involved in glucose and lipid homeostasis.

  • AMPK Activation: AMP-activated protein kinase (AMPK) is a central regulator of cellular energy metabolism.[6] Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation, and decreased lipogenesis. While direct quantitative data for this compound's effect on AMPK phosphorylation is limited, its known effects on downstream targets suggest a role in AMPK activation.

  • PPARγ Modulation: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipocyte differentiation and insulin sensitivity.[7] While direct studies on this compound as a PPARγ agonist are not abundant, its structural similarity to other known polyphenol modulators of PPARγ suggests this as a potential mechanism.

  • SREBP-1c Inhibition: Sterol regulatory element-binding protein-1c (SREBP-1c) is a key transcription factor that controls the expression of genes involved in fatty acid and triglyceride synthesis.[8] Inhibition of SREBP-1c is a potential strategy to reduce hepatic steatosis, a common feature of metabolic syndrome.

  • JNK Pathway Inhibition: The c-Jun N-terminal kinase (JNK) pathway is a stress-activated protein kinase pathway that, when chronically activated, can contribute to insulin resistance. This compound has been shown to inhibit JNK activation, which may contribute to its beneficial effects on metabolic function.[9]

Metabolic_Pathways This compound This compound ampk AMPK This compound->ampk activates pparg PPARγ This compound->pparg modulates srebp1c SREBP-1c This compound->srebp1c inhibits jnk JNK This compound->jnk inhibits glucose_uptake Glucose Uptake ampk->glucose_uptake promotes fatty_acid_oxidation Fatty Acid Oxidation ampk->fatty_acid_oxidation promotes lipogenesis Lipogenesis ampk->lipogenesis inhibits insulin_sensitivity Insulin Sensitivity pparg->insulin_sensitivity improves adipogenesis Adipogenesis pparg->adipogenesis regulates srebp1c->lipogenesis promotes jnk->insulin_sensitivity impairs

This compound's modulation of key metabolic signaling pathways.

Quantitative Data on this compound's Bioactivity

While comprehensive in vivo quantitative data for this compound's effects on metabolic syndrome parameters are still emerging, in vitro studies have provided valuable insights into its potency.

Table 1: In Vitro Bioactivity of this compound
ParameterCell Line / SystemConcentration / IC₅₀EffectReference(s)
Anti-inflammatory
NF-κB ActivationRAW 264.7 macrophagesDose-dependentInhibition of LPS-induced NF-κB transcriptional activity[4]
Antioxidant
Nrf2 ActivationARPE-19 cellsDose-dependentEnhanced expression of Nrf2 and its target genes[5]
Metabolic Enzyme Inhibition
Pancreatic LipasePorcine Pancreatic LipaseIC₅₀: ~23 µg/mLInhibition of lipase activity
Aldose ReductaseRat Lens Aldose Reductase-Inhibition of aldose reductase activity

Note: The lack of robust in vivo quantitative data for this compound in animal models of metabolic syndrome is a current limitation in the field. The data presented for hesperidin in some studies, while interesting, cannot be directly extrapolated to this compound.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the therapeutic potential of this compound.

Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 (Murine Macrophage): Used to study anti-inflammatory effects. Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • 3T3-L1 (Mouse Preadipocyte): Used to study adipogenesis and lipid metabolism. Cultured in DMEM with 10% bovine calf serum. Differentiation is induced using a cocktail of insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

    • HepG2 (Human Hepatocellular Carcinoma): Used to study hepatic lipid metabolism. Cultured in DMEM with 10% FBS.

    • Pancreatic β-cell lines (e.g., MIN6, INS-1): Used to study effects on insulin secretion and β-cell protection. Cultured in RPMI-1640 medium supplemented with FBS, β-mercaptoethanol, and other specific growth factors.

  • This compound Treatment: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO alone) is always included in experiments.

Key Experimental Assays
  • NF-κB Activation Assay (Reporter Gene Assay):

    • RAW 264.7 cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

    • Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

    • Inflammation is induced by adding LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 6 hours).

    • Cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in this compound-treated cells compared to LPS-only treated cells indicates inhibition of NF-κB activation.

  • Nrf2 Nuclear Translocation Assay (Immunofluorescence):

    • Cells (e.g., HepG2) are grown on coverslips and treated with this compound for a specified time.

    • Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

    • Cells are incubated with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody.

    • Nuclei are counterstained with DAPI.

    • Coverslips are mounted on slides and imaged using a fluorescence microscope. Increased nuclear fluorescence of Nrf2 in this compound-treated cells indicates its translocation.

  • AMPK Activation Assay (Western Blot):

    • Cells (e.g., 3T3-L1 adipocytes) are treated with this compound for various times and concentrations.

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence. An increased ratio of p-AMPK to total AMPK indicates activation.

  • PPARγ Transactivation Assay (Reporter Gene Assay):

    • Cells (e.g., HEK293T) are co-transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene driven by a PPAR response element (PPRE).

    • Cells are treated with this compound and/or a known PPARγ agonist (e.g., rosiglitazone).

    • Luciferase activity is measured as described for the NF-κB assay. An increase in luciferase activity indicates PPARγ activation.

  • SREBP-1c Expression Analysis (Western Blot):

    • Liver tissue or cells (e.g., HepG2) are lysed, and nuclear and cytoplasmic fractions are separated.

    • Western blotting is performed on the nuclear extracts using an antibody against the mature, active form of SREBP-1c. A decrease in the nuclear SREBP-1c band in this compound-treated samples would indicate inhibition of its processing and activation.

  • Pancreatic Lipase Inhibition Assay:

    • Porcine pancreatic lipase is incubated with this compound at various concentrations in a buffer solution.

    • A substrate, such as p-nitrophenyl butyrate (pNPB), is added.

    • The rate of p-nitrophenol production is measured spectrophotometrically at 405 nm. The IC₅₀ value is calculated from the dose-response curve.

  • Aldose Reductase Inhibition Assay:

    • Partially purified aldose reductase from rat lens is incubated with this compound.

    • The reaction is initiated by adding the substrate (e.g., DL-glyceraldehyde) and the co-factor (NADPH).

    • The decrease in absorbance at 340 nm due to NADPH oxidation is monitored. The IC₅₀ value is determined.

Diagram of a General Experimental Workflow

Experimental_Workflow cell_culture Cell Culture (e.g., RAW 264.7, 3T3-L1) treatment This compound Treatment (various concentrations and times) cell_culture->treatment stimulation Stimulation (optional) (e.g., LPS, high glucose) treatment->stimulation reporter_assay Reporter Gene Assay (Luciferase) treatment->reporter_assay imaging Microscopy (Immunofluorescence) treatment->imaging cell_lysis Cell Lysis / Fractionation stimulation->cell_lysis protein_analysis Protein Analysis (Western Blot, ELISA) cell_lysis->protein_analysis gene_expression Gene Expression Analysis (RT-qPCR) cell_lysis->gene_expression data_analysis Data Analysis and Interpretation protein_analysis->data_analysis gene_expression->data_analysis reporter_assay->data_analysis imaging->data_analysis

A generalized workflow for in vitro evaluation of this compound.

Discussion and Future Directions

The available evidence strongly suggests that this compound possesses significant therapeutic potential for the management of metabolic syndrome. Its ability to concurrently target multiple pathological processes, including inflammation, oxidative stress, and dysregulated metabolism, makes it an attractive candidate for further development.

However, several key areas require further investigation:

  • In Vivo Efficacy: There is a critical need for well-designed animal studies using established models of metabolic syndrome (e.g., high-fat diet-fed mice or rats) to obtain quantitative data on this compound's effects on body weight, glucose tolerance, insulin sensitivity, and lipid profiles.

  • Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound needs to be thoroughly characterized to determine its bioavailability and optimal dosing strategies.

  • Direct Target Identification: While this compound's effects on several signaling pathways have been described, the direct molecular targets of this compound remain to be fully elucidated.

  • Safety and Toxicology: Comprehensive toxicological studies are necessary to establish the safety profile of this compound for potential therapeutic use.

  • Clinical Trials: Following promising preclinical data, well-controlled clinical trials will be essential to evaluate the efficacy and safety of this compound in patients with metabolic syndrome.

Conclusion

This compound is a promising natural compound with multifaceted biological activities that are highly relevant to the pathophysiology of metabolic syndrome. Its potent anti-inflammatory and antioxidant properties, mediated through the modulation of key signaling pathways such as NF-κB and Nrf2, along with its potential to favorably influence glucose and lipid metabolism, underscore its therapeutic potential. While further in vivo and clinical research is required to fully realize its clinical utility, the existing data provide a strong rationale for the continued investigation of this compound as a novel therapeutic agent for the prevention and treatment of metabolic syndrome. This technical guide serves as a resource for researchers to build upon the current knowledge and advance the development of this compound-based therapies.

References

Methodological & Application

Hispidin from Inonotus obliquus: Application Notes and Protocols for Extraction and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidin, a polyphenolic compound found in the medicinal mushroom Inonotus obliquus (commonly known as Chaga), has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2] These include antioxidant, anti-inflammatory, antiviral, and antitumor properties.[1][2] The therapeutic potential of this compound is largely attributed to its ability to modulate key cellular signaling pathways, notably the NF-κB pathway, which is implicated in inflammation and cancer.[3] This document provides detailed application notes and protocols for the extraction, quantification, and functional analysis of this compound from I. obliquus, tailored for researchers and professionals in drug development.

Extraction Protocols for this compound from Inonotus obliquus

The selection of an appropriate extraction methodology is critical for obtaining high yields and purity of this compound. Below are detailed protocols for conventional solvent extraction, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE), along with a summary of their respective parameters and expected outcomes.

Conventional Solvent Extraction

This traditional method relies on the solvent's ability to dissolve this compound over an extended period.

Protocol:

  • Preparation of Material: Dry the fruiting body of Inonotus obliquus at 60°C until a constant weight is achieved. Grind the dried mushroom into a fine powder (approximately 30 mesh).

  • Extraction: Suspend the powdered mushroom in 95% ethanol at a solid-to-liquid ratio of 1:10 (g/mL).

  • Incubation: Heat the mixture at 70°C for 12 hours with continuous stirring.

  • Filtration: After extraction, filter the mixture through Whatman filter paper to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the filtrate using a rotary vacuum evaporator.

  • Lyophilization: Freeze-dry the concentrated extract at -70°C to obtain a powdered form of the crude this compound extract.

  • Storage: Store the final powdered extract at -20°C.

Ultrasonic-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt the cell walls of the mushroom, enhancing solvent penetration and extraction efficiency.

Protocol:

  • Preparation of Material: Prepare dried and powdered Inonotus obliquus as described in the conventional solvent extraction protocol.

  • Extraction: Suspend the powder in 40% ethanol at a solid-to-liquid ratio of 1:75 (g/mL).

  • Sonication: Place the mixture in an ultrasonic bath and sonicate for 20 minutes at a controlled temperature. Based on polysaccharide extraction from I. obliquus, a temperature of approximately 63°C and a frequency of 28 kHz can be used as a starting point.[4]

  • Filtration and Concentration: Follow steps 4 and 5 from the conventional solvent extraction protocol.

  • Purification (Optional): The crude extract can be further purified using chromatographic techniques to isolate this compound.

  • Lyophilization and Storage: Follow steps 6 and 7 from the conventional solvent extraction protocol.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and mushroom matrix, leading to rapid and efficient extraction.

Protocol:

  • Preparation of Material: Prepare dried and powdered Inonotus obliquus as described previously.

  • Extraction: Suspend the powder in a suitable solvent (e.g., water or ethanol) at a solid-to-liquid ratio of 1:30 (g/mL) in a microwave-safe extraction vessel.

  • Microwave Irradiation: Heat the mixture in a microwave extractor. Based on polysaccharide extraction from I. obliquus, parameters of 61°C for 64 minutes can be used as a starting point.[5][6]

  • Filtration, Concentration, Lyophilization, and Storage: Follow steps 4 through 7 of the conventional solvent extraction protocol.

Quantitative Data on Extraction Methods

The efficiency of each extraction method can be compared based on the yield of this compound or total phenolic content. The following table summarizes key parameters and reported yields from relevant studies.

Extraction MethodSolventSolid-to-Liquid RatioTemperature (°C)TimeThis compound/Phenolic YieldReference
Conventional Solvent95% Ethanol1:10 (g/mL)7012 hoursData not specific for this compound yield from I. obliquusThis is a general protocol.
Ultrasonic-Assisted40% Ethanol1:75 (g/mL)Not specified20 min159.56 µg/g (this compound and this compound-like compounds from I. hispidus)[3]
Ultrasonic-AssistedWater1:20 (g/mL)6331 min4.13% (Polysaccharides from I. obliquus)[4]
Microwave-AssistedWater1:30 (g/mL)6164 minYield not specified (Polysaccharides from I. obliquus)[5][6]
Ultrasonic/MicrowaveWater1:20 (g/mL)Not specified19 min3.25% (Polysaccharides from I. obliquus)[2]

Note: The yields for UAE and MAE are primarily for polysaccharides from I. obliquus or this compound from a related species, which can serve as a valuable reference for optimizing this compound extraction.

Experimental Workflow and Analysis

A systematic workflow is essential for the successful extraction and analysis of this compound.

Extraction_Workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_processing Downstream Processing cluster_analysis Analysis prep1 Drying of Inonotus obliquus prep2 Grinding to Powder prep1->prep2 ext Extraction (Solvent / UAE / MAE) prep2->ext proc1 Filtration ext->proc1 proc2 Solvent Evaporation proc1->proc2 proc3 Lyophilization proc2->proc3 ana1 HPLC-DAD Quantification proc3->ana1 ana2 Antioxidant Assay (DPPH) proc3->ana2 ana3 Cell-based Assays proc3->ana3

Caption: Experimental workflow for this compound extraction and analysis.

Quantification of this compound by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a reliable method for the quantification of this compound in the extracts.

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the dried extract in methanol and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 370 nm.

  • Analysis: Inject the prepared standard solutions and sample extracts into the HPLC system. Identify the this compound peak based on the retention time of the standard.

  • Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Biological Activity and Signaling Pathways

This compound exerts its biological effects through various mechanisms, including the inhibition of the NF-κB signaling pathway.

This compound's Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target inflammatory genes. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[3][4]

NFkB_Pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_p P-IκBα ikb->ikb_p nfkb_complex ikb->nfkb_complex sequesters nfkb NF-κB (p50/p65) nfkb->nfkb_complex nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocation proteasome Proteasome ikb_p->proteasome ubiquitination & degradation dna DNA (κB site) nfkb_nuc->dna binds gene Inflammatory Gene Transcription dna->gene activates This compound This compound This compound->ikk inhibits

Caption: this compound inhibits the canonical NF-κB signaling pathway.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of this compound extracts.

Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample and Control Preparation: Prepare various concentrations of the this compound extract in methanol. Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control. Methanol will serve as the blank.

  • Reaction: In a 96-well microplate, add a defined volume of each sample dilution or control to an equal volume of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

  • IC50 Determination: Plot the percentage of scavenging activity against the extract concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

These application notes provide a comprehensive guide for the extraction, quantification, and functional analysis of this compound from Inonotus obliquus. The detailed protocols for various extraction methods, coupled with quantitative analysis and biological assays, will enable researchers and drug development professionals to effectively explore the therapeutic potential of this promising natural compound. The provided diagrams for the experimental workflow and the NF-κB signaling pathway offer a clear visual representation of the key processes involved. Further optimization of the extraction parameters for this compound from I. obliquus is encouraged to maximize yields and purity for preclinical and clinical investigations.

References

Application Notes and Protocols for HPLC Quantification of Hispidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidin is a naturally occurring polyphenol found predominantly in medicinal mushrooms of the Phellinus and Inonotus genera. It has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Accurate and reliable quantification of this compound in various matrices, such as fungal extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and further drug development. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, including a comprehensive experimental protocol and relevant biological context.

Biological Signaling Pathways of this compound

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action and therapeutic potential.

One of the primary mechanisms of this compound's anti-inflammatory activity is through the suppression of the NF-κB signaling pathway.[1] It has been shown to inhibit the transcriptional activity of NF-κB in a dose-dependent manner, leading to a reduction in the expression of pro-inflammatory mediators.[1]

hispidin_nfkb_pathway cluster_cell Macrophage cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates This compound This compound ROS ROS This compound->ROS Inhibits Generation NFkB_active Active NF-κB This compound->NFkB_active Inhibits Translocation ROS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation of IκBα NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) hispidin_extraction_workflow start Start: Lyophilized Fungal Mycelia Powder extraction Extraction with Absolute Ethanol (e.g., 20g powder in 1000 mL ethanol) start->extraction filtration Filtration through Whatman No. 4 Filter Paper extraction->filtration concentration Concentration using a Rotary Evaporator filtration->concentration dissolution Dissolution of Dried Extract in Mobile Phase concentration->dissolution filtration_final Filtration through 0.45 µm Syringe Filter dissolution->filtration_final hplc_analysis HPLC Analysis filtration_final->hplc_analysis

References

Application Notes and Protocols for Hispidin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hispidin is a naturally occurring polyphenolic compound found in various medicinal mushrooms, such as Phellinus linteus, and certain plants.[1][2] It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including potent antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.[1][3] In cancer research, this compound has been shown to induce apoptosis (programmed cell death) and ferroptosis in various cancer cell lines, making it a promising candidate for drug development.[4][5] Its mechanism of action often involves the modulation of key cellular signaling pathways, such as the MAPK and PI3K/AKT pathways, and the generation of reactive oxygen species (ROS).[4][5][6]

These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro cell culture experiments and a general procedure for assessing its cytotoxic effects.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₃H₁₀O₅[7]
Molecular Weight 246.22 g/mol [2][7]
Appearance Yellow to brown solid[7]
Purity ≥98% (HPLC)[7]
Storage (Powder) -20°C for up to 3 years, protected from light[2][7][8]
Solubility Data

This compound is practically insoluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[1][7] For cell culture applications, DMSO is the recommended solvent for preparing high-concentration stock solutions.

SolventConcentrationCommentsReference
DMSO 20 mg/mL (~81.2 mM)Clear solution[7]
DMSO 22.5 mg/mL (~91.38 mM)Sonication is recommended[8]
DMSO 49 mg/mL (~199.0 mM)Use fresh, anhydrous DMSO[1][2]
Water Insoluble-[1][7]
Ethanol Insoluble-[1][2]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) should always be included in experiments.

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution

This protocol describes the preparation of a 50 mM stock solution in DMSO.

Materials:

  • This compound powder (MW: 246.22 g/mol )

  • Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing: Accurately weigh out 1.23 mg of this compound powder using an analytical balance. Calculation: 50 mmol/L * 0.001 L * 246.22 g/mol = 0.012311 g = 12.31 mg for 1 mL. For ease of weighing, it is recommended to prepare a larger volume, e.g., for 200 µL, weigh 2.46 mg.

  • Dissolving: Add the weighed this compound powder to a sterile, light-protecting vial. Add the appropriate volume of sterile DMSO to reach a final concentration of 50 mM. Example: Add 1.0 mL of DMSO to 12.31 mg of this compound.

  • Solubilization: Vortex the solution vigorously for several minutes until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can aid dissolution if needed.[8]

  • Sterilization (Optional): If required, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store the aliquots at -80°C for long-term stability (up to 1 year).[2][8] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium

Materials:

  • 50 mM this compound stock solution in DMSO

  • Pre-warmed, complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution into pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the this compound stock solution to the medium and mix immediately to prevent precipitation.[9]

  • Example Dilution Series (for a final volume of 1 mL):

Final Concentration (µM)Volume of 50 mM Stock (µL)Volume of Medium (µL)
200 4.0996.0
100 2.0998.0
50 1.0999.0
20 0.4999.6
10 0.2999.8
0 (Vehicle Control) 4.0 (of pure DMSO)996.0

Note: Prepare working solutions fresh for each experiment and use them immediately.[8]

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol provides a general workflow for evaluating the effect of this compound on the viability of adherent cancer cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).

  • Treatment: Remove the medium and add 100 µL of the freshly prepared this compound working solutions (containing different concentrations) to the respective wells. Include a "vehicle control" (medium with the highest percentage of DMSO used) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10][11]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated or vehicle control.

Visualizations

G cluster_prep Solution Preparation cluster_exp Cell-Based Assay hispidin_powder This compound Powder weigh Weigh Powder hispidin_powder->weigh dissolve Dissolve in DMSO weigh->dissolve stock High-Concentration Stock Solution (-80°C) dissolve->stock dilute Dilute in Culture Medium stock->dilute working Working Solutions (Fresh) dilute->working treat Treat Cells with Working Solutions working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Read Absorbance assay->read analyze Analyze Data read->analyze

Caption: Experimental workflow for preparing and using this compound in cell culture.

G cluster_cell Cancer Cell This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros induces nfkb NF-κB Pathway This compound->nfkb mapk MAPK Pathway (p38, ERK, JNK) ros->mapk pi3k PI3K/AKT Pathway ros->pi3k mapk_p ↑ p-p38, p-ERK, p-JNK mapk->mapk_p akt_p ↓ p-AKT pi3k->akt_p apoptosis Apoptosis akt_p->apoptosis mapk_p->apoptosis ferroptosis Ferroptosis mapk_p->ferroptosis viability ↓ Cell Viability & Migration apoptosis->viability ferroptosis->viability

Caption: Simplified signaling pathways affected by this compound in cancer cells.

References

Application Notes and Protocols: Hispidin Cell Viability Assay Using MTT

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidin, a polyphenolic compound naturally found in medicinal mushrooms like Phellinus linteus, has garnered significant interest for its potential therapeutic properties, including anticancer activities.[1] It has been demonstrated to impede the viability of various cancer cells by inducing apoptosis and ferroptosis.[2][3] A fundamental method for assessing the cytotoxic effects of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of living cells.[5]

These application notes provide a comprehensive protocol for determining the effect of this compound on cell viability using the MTT assay.

Data Presentation

The cytotoxic effect of this compound varies across different cancer cell lines, as indicated by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

Cell Line TypeCell Line NameApproximate IC50 of this compound (µM)Reference
Colon Cancer (Mouse)CMT-93~150-200 µg/mL[6]
Colon Cancer (Human)HCT 116~150-200 µg/mL[6]
Prostate Cancer (Human)PC3Not explicitly stated, but viability significantly reduced at 20-80 µM[7]
Prostate Cancer (Human)DU-145Not explicitly stated, but viability significantly reduced at 20-80 µM[7]
Pancreatic Cancer (Human)BxPC-3 (CD44+)Dose-dependent reduction (0-1000 µM)[3]
Skin Squamous Cell Carcinoma (Human)SCL-1100 µM[1]
Pancreatic Ductal Adenocarcinoma (Human)Capan-1Between 100 and 1000 µM[1]

Note: IC50 values can vary depending on experimental conditions such as cell density and incubation time.

Experimental Protocols

Materials
  • This compound (ensure high purity)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Appropriate cancer cell line (e.g., HCT 116, PC3)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol

1. Cell Seeding:

  • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

2. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

  • On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 80, 160 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.1% to avoid solvent-induced toxicity.

  • Carefully remove the medium from the wells of the 96-well plate.

  • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only, no cells).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

3. MTT Assay:

  • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.

  • After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.

  • The IC50 value can be determined from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

Caption: Workflow of the this compound MTT Cell Viability Assay.

This compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.[2][6] One of the prominent pathways affected is the MAPK (Mitogen-Activated Protein Kinase) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[8]

Hispidin_Signaling_Pathway This compound This compound ROS Increased ROS This compound->ROS MAPK_Pathway MAPK Pathway Activation (p38, JNK, ERK) ROS->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Viability Decreased Cell Viability Apoptosis->Cell_Viability

Caption: this compound-induced Apoptosis Signaling Pathway.

References

Application Notes and Protocols: In Vitro Scratch Assay for Cell Migration Analysis with Hispidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro scratch assay, or wound healing assay, is a fundamental and widely utilized method to study collective cell migration in a two-dimensional (2D) environment. This technique is particularly valuable for investigating the effects of novel compounds on cell motility, which is a critical process in various physiological and pathological phenomena, including wound healing and cancer metastasis.

Hispidin, a naturally occurring polyphenol, has demonstrated context-dependent effects on cell migration. In wound healing models, it has been shown to promote the migration of fibroblasts, a key cell type in tissue repair. Conversely, in various cancer cell lines, this compound exhibits inhibitory effects on cell migration, highlighting its potential as a therapeutic agent.

These application notes provide detailed protocols for utilizing the in vitro scratch assay to evaluate the dual effects of this compound on cell migration. The protocols are tailored for both the study of wound healing promotion and cancer cell migration inhibition.

Data Presentation

Table 1: Effect of this compound on Fibroblast Cell Migration (Wound Healing Model)

Summarized from a study on NIH-3T3 cells, this table illustrates the dose-dependent effect of this compound on the rate of wound closure.

This compound Concentration (µmol/L)Mean Wound Closure at 24h (%)
0 (Control)Not specified directly, baseline
5Increased vs. Control
10Increased vs. Control
20Increased vs. Control
40~80.9%

Data is illustrative of trends reported in literature[1].

Table 2: Inhibitory Effect of this compound on Melanoma Cell Migration

This table presents the dose-dependent inhibition of cell migration by this compound in A2058 human melanoma cells.

This compound Concentration (µM)Mean Wound Healing Rate at 24h (%)
0 (Control)100 ± 0.58%
184.50 ± 3.24%
381.37 ± 2.49%
1054.52 ± 1.97%
3043.03 ± 2.42%
5030.37 ± 1.6%

Quantitative data extracted from a study on A2058 cells[2].

Experimental Protocols

Protocol 1: General In Vitro Scratch Assay

This protocol outlines the fundamental steps for performing a scratch assay. Specifics for cell types and this compound concentrations are detailed in the subsequent protocols.

Materials:

  • Sterile 12-well or 24-well tissue culture plates

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Sterile 200 µL pipette tips or a specialized scratch tool

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phase-contrast microscope with a camera

  • Image analysis software (e.g., ImageJ)

Methodology:

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluence in a T-75 flask.

    • Trypsinize, count, and seed the cells into wells of a culture plate at a density that will form a confluent monolayer within 24 hours.[3][4]

  • Scratch Induction:

    • Once a confluent monolayer has formed, carefully aspirate the culture medium.

    • Using a sterile 200 µL pipette tip, create a straight scratch down the center of the well. A perpendicular scratch can also be made to create a cross.[3]

  • Washing and Treatment:

    • Gently wash the wells with PBS to remove detached cells and debris.[3]

    • Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). To isolate the effects on migration from proliferation, consider using a serum-free or low-serum medium.[4]

  • Imaging and Analysis:

    • Immediately after adding the treatment, capture images of the scratch at time 0 (T0).

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same scratch area at regular intervals (e.g., 6, 12, 24 hours).

    • Quantify the wound area at each time point using image analysis software. The rate of cell migration can be expressed as the percentage of wound closure relative to the initial scratch area.

Protocol 2: this compound-Induced Fibroblast Migration (Wound Healing)
  • Cell Line: NIH-3T3 murine fibroblasts.

  • Seeding Density: Seed 2 x 10^5 cells/mL in a 6-well plate to achieve 80-90% confluency.[1]

  • This compound Concentrations: Prepare dilutions of this compound in the culture medium at concentrations of 5, 10, 20, and 40 µmol/L.[1] A vehicle control should be run in parallel.

  • Imaging Time Points: 0, 12, and 24 hours.[1]

Protocol 3: this compound-Mediated Inhibition of Cancer Cell Migration
  • Cell Line: A2058 human melanoma cells.[2]

  • This compound Concentrations: Prepare dilutions of this compound in the culture medium at concentrations of 1, 3, 10, 30, and 50 µM.[2] A vehicle control is essential.

  • Imaging Time Points: 0 and 24 hours.[2]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis seed Seed Cells in Plate culture Culture to Confluent Monolayer seed->culture scratch Create Scratch culture->scratch wash Wash with PBS scratch->wash treat Add this compound/Vehicle wash->treat image0 Image at T0 treat->image0 incubate Incubate (e.g., 24h) image0->incubate image24 Image at Tx incubate->image24 measure Measure Wound Area image24->measure calculate Calculate % Wound Closure measure->calculate

Caption: Workflow for the in vitro scratch assay with this compound.

Signaling Pathways

G cluster_pro Pro-Migration (Wound Healing) cluster_anti Anti-Migration (Cancer) hispidin_pro This compound gf ↑ Growth Factors (FGF21, TGF-β1, EGF, VEGF) hispidin_pro->gf fibroblast Fibroblast Migration gf->fibroblast hispidin_anti This compound pi3k PI3K/AKT Pathway hispidin_anti->pi3k inhibits mapk MAPK/ERK Pathway hispidin_anti->mapk inhibits mmp ↓ MMP-2 Expression hispidin_anti->mmp inhibits cancer Cancer Cell Migration pi3k->cancer inhibits mapk->cancer inhibits mmp->cancer inhibits

Caption: Dual signaling effects of this compound on cell migration.

Mechanism of Action

This compound's effect on cell migration is multifaceted and appears to be cell-type specific.

In the context of wound healing , this compound promotes the migration of fibroblasts. This is associated with an increased secretion of crucial growth factors such as Fibroblast Growth Factor 21 (FGF21), Transforming Growth Factor-beta 1 (TGF-β1), Epidermal Growth Factor (EGF), and Vascular Endothelial Growth Factor (VEGF).[1] These factors collectively stimulate cell motility and tissue regeneration.

In cancer , this compound acts as a migratory inhibitor. Studies in melanoma and prostate cancer cells suggest that this compound exerts its anti-migratory effects by downregulating key signaling pathways that are often hyperactivated in cancer.[2][5][6] Specifically, this compound has been shown to inhibit the phosphorylation of AKT and ERK, central nodes in the PI3K/AKT and MAPK signaling cascades, respectively.[2] These pathways are critical for cell growth, survival, and motility. Furthermore, this compound can suppress the expression of matrix metalloproteinase-2 (MMP-2), an enzyme responsible for degrading the extracellular matrix, which is a crucial step in cancer cell invasion and metastasis.[2]

References

Determining Hispidin IC50 Values in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hispidin, a polyphenol naturally found in medicinal mushrooms such as Phellinus linteus, has demonstrated notable anticancer properties. A key parameter for quantifying the cytotoxic potential of this compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. This document provides detailed application notes on the significance of determining this compound's IC50 values, a summary of reported values in various cancer cell lines, and a comprehensive protocol for the widely used MTT assay to determine these values. Additionally, it visualizes the experimental workflow and the key signaling pathways modulated by this compound.

Introduction

This compound has emerged as a promising natural compound in cancer research due to its ability to induce apoptosis (programmed cell death) in various cancer cells. Its mechanisms of action are multifaceted, primarily involving the generation of reactive oxygen species (ROS) and the modulation of critical signaling pathways that govern cell survival and proliferation, such as the NF-κB, PI3K/Akt, and MAPK pathways.[1][2] Determining the IC50 value of this compound is a fundamental first step in assessing its potency and selectivity against different types of cancer, providing essential data for preclinical drug development.

Data Presentation: this compound IC50 Values in Cancer Cell Lines

The following table summarizes the experimentally determined IC50 values of this compound in various human cancer cell lines. These values highlight the differential sensitivity of cancer cells to this compound's cytotoxic effects.

Cancer TypeCell LineIC50 Value (µM)Reference
Pancreatic Ductal AdenocarcinomaBxPC-3Varies with treatment duration (24h, 48h, 72h)[3]
Pancreatic Ductal AdenocarcinomaAsPC-1Varies with treatment duration (24h, 48h, 72h)[3]
Prostate CancerPC-3Dose-dependent decrease in viability[1]
Prostate CancerDU145Dose-dependent decrease in viability[1]
Colon CancerCMT-93 (mouse)700 ± 100[1]
Colon CancerHCT 116 (human)Dose-dependent decrease in viability[2]
Skin Squamous Cell CarcinomaSCL-1100[1]
Pancreatic Ductal AdenocarcinomaCapan-1Between 100 and 1000[1]
Protein Kinase C (PKC) Inhibition-2[3]

Note: IC50 values can vary depending on the experimental conditions, such as the assay used, cell seeding density, and incubation time. The data presented here is for comparative purposes.

Experimental Protocols

Determining IC50 Values using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Determine cell viability and concentration using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete culture medium.[4]

    • Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a preliminary experiment with a broad range of concentrations (e.g., 0.02 to 2.56 mg/mL) to determine the approximate IC50 range.[4]

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.[4][5]

    • Incubate the plate for 4-6 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[4]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Shake the plate gently on a shaker for 10 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[4][5]

    • Calculate the percentage of cell viability for each this compound concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • The IC50 value is the concentration of this compound that results in 50% cell viability, which can be determined from the dose-response curve.

Visualizations

Experimental Workflow for IC50 Determination

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Harvest Log-Phase Cells B Count and Determine Viability A->B C Seed Cells in 96-Well Plate B->C D Prepare this compound Dilutions C->D E Treat Cells with this compound D->E F Incubate for 24-72h E->F G Add MTT Reagent F->G H Incubate for 4-6h G->H I Solubilize Formazan with DMSO H->I J Measure Absorbance I->J K Calculate % Cell Viability J->K L Determine IC50 Value K->L

Caption: Workflow for determining IC50 values using the MTT assay.

This compound-Induced Apoptosis Signaling Pathways

G cluster_0 This compound Action cluster_1 Cellular Response cluster_2 Apoptotic Execution This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K_Akt ↓ PI3K/Akt Pathway This compound->PI3K_Akt MAPK ↑ MAPK (p38, JNK) Pathway This compound->MAPK NFkB ↓ NF-κB Pathway This compound->NFkB Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 ↓ Bcl-2 PI3K_Akt->Bcl2 Bax ↑ Bax MAPK->Bax NFkB->Bcl2 Caspases ↑ Caspase-3, -9 Activation Mitochondria->Caspases Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways modulated by this compound to induce apoptosis.

References

Hispidin in Neurodegeneration: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of hispidin in neurodegenerative disease models.

Introduction

This compound, a polyphenol found predominantly in medicinal fungi such as Phellinus linteus, has emerged as a promising candidate for neuroprotective therapies. Preclinical research highlights its potent antioxidant, anti-inflammatory, and anti-apoptotic properties, suggesting its potential to combat the complex pathology of neurodegenerative diseases. This document provides a detailed overview of the current in vitro evidence supporting the use of this compound and offers standardized protocols for its application in animal models of neurodegeneration. While in vivo data on this compound for neurodegeneration is currently limited, this guide aims to equip researchers with the necessary information to design and execute robust preclinical studies.

Summary of Preclinical Evidence

This compound has demonstrated significant neuroprotective effects in various in vitro models of neurotoxicity. These studies provide a strong rationale for its further investigation in animal models. The primary mechanisms of action identified include the mitigation of oxidative stress, suppression of neuroinflammation, and inhibition of apoptotic pathways.

Quantitative Data from In Vitro Studies

The following table summarizes the key quantitative findings from in vitro studies on this compound's neuroprotective effects.

Cell LineNeurotoxinThis compound ConcentrationKey FindingsReference
MES23.5 (dopaminergic)MPP+ (2 mmol/L)5, 10, 20, 40 µmol/LIncreased cell viability in a concentration-dependent manner.[1][1][2][3]
MES23.5 (dopaminergic)MPP+ (2 mmol/L)20 µmol/LReduced MPP+-induced increase in JNK and c-Jun phosphorylation by 27.1% and 23.6%, respectively.[4][4]
BV-2 (microglial)LPS1, 5, 10, 20 µg/mlSignificantly inhibited nitric oxide (NO) production and iNOS expression.[4][4]
H9c2 (cardiomyoblast)H2O2Not specifiedImproved viability and regulated apoptosis-related proteins (caspase-3, Bax, Bcl-2).[1][1]
Primary rat astrocytesPeroxynitriteNot specifiedInhibited the generation of hydroxyl radicals and protected against DNA lesions.[4][4]

Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating several key signaling pathways implicated in neurodegeneration.

hispidin_signaling_pathways cluster_stress Cellular Stressors (e.g., MPP+, LPS) cluster_this compound This compound Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes stress Oxidative Stress Neuroinflammation jnk JNK Pathway stress->jnk activates mapk MAPK Pathway stress->mapk activates nfkb NF-κB Pathway stress->nfkb activates jak_stat JAK/STAT Pathway stress->jak_stat activates This compound This compound This compound->jnk inhibits This compound->mapk inhibits This compound->jak_stat inhibits neuronal_survival Neuronal Survival This compound->neuronal_survival promotes apoptosis Apoptosis jnk->apoptosis promotes inflammation Pro-inflammatory Mediators (e.g., NO) mapk->inflammation promotes nfkb->inflammation promotes jak_stat->inflammation promotes neuronal_death Neuronal Death apoptosis->neuronal_death inflammation->neuronal_death

Figure 1: this compound's modulation of key signaling pathways in neurodegeneration.

Experimental Protocols for Animal Models

The following protocols are standardized procedures for inducing and assessing neurodegenerative pathologies in animal models. These can be adapted for testing the efficacy of this compound.

Parkinson's Disease Model: MPTP-Induced Neurodegeneration in Mice

This model recapitulates the loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease.[5][6]

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

2. MPTP Administration:

  • Dissolve MPTP-HCl in sterile saline.

  • Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20-30 mg/kg, once daily for 5 consecutive days.[7]

  • A control group should receive saline injections.

3. This compound Treatment:

  • This compound can be administered orally (p.o.) or intraperitoneally (i.p.).

  • Based on toxicity studies, a wide range of doses can be explored. A starting point could be 10-50 mg/kg/day.

  • Treatment can be initiated prior to, during, or after MPTP administration to assess prophylactic or therapeutic effects.

4. Behavioral Assessment:

  • Rotarod Test: To assess motor coordination and balance.

  • Open Field Test: To evaluate locomotor activity.

  • Grid Test: To measure motor coordination and skilled limb use.[5]

5. Post-mortem Analysis:

  • Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.

  • HPLC: Measurement of dopamine and its metabolites in the striatum.

mptp_workflow cluster_setup Experimental Setup cluster_induction Disease Induction cluster_treatment Treatment cluster_assessment Assessment animals C57BL/6 Mice groups Grouping: - Control (Saline) - MPTP + Vehicle - MPTP + this compound animals->groups mptp MPTP Injection (20-30 mg/kg, i.p., 5 days) groups->mptp This compound This compound Administration (e.g., 10-50 mg/kg, p.o. or i.p.) groups->this compound behavior Behavioral Tests (Rotarod, Open Field) mptp->behavior This compound->behavior histology Post-mortem Analysis (TH Staining, HPLC) behavior->histology

Figure 2: Experimental workflow for the MPTP mouse model of Parkinson's disease.
Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used method to mimic focal ischemic stroke in humans.[8]

1. Animals:

  • Male Sprague-Dawley or Wistar rats, 250-300g.

2. MCAO Surgery:

  • Induce anesthesia (e.g., isoflurane).

  • Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Introduce a nylon filament into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.[9][10]

3. This compound Treatment:

  • Administer this compound (e.g., 10-50 mg/kg) via i.p. or intravenous (i.v.) injection.

  • Treatment can be given before occlusion (pre-treatment) or at the onset of reperfusion (post-treatment).

4. Neurological Deficit Scoring:

  • Evaluate neurological function at 24, 48, and 72 hours post-MCAO using a standardized neurological scoring system (e.g., 0-5 scale).[11]

5. Infarct Volume Measurement:

  • At the end of the experiment, sacrifice the animals and section the brains.

  • Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Quantify the infarct volume as a percentage of the total brain volume.[12]

mcao_workflow cluster_setup Experimental Setup cluster_induction Stroke Induction cluster_treatment Treatment cluster_assessment Assessment animals Sprague-Dawley Rats groups Grouping: - Sham - MCAO + Vehicle - MCAO + this compound animals->groups mcao MCAO Surgery (60-90 min occlusion) groups->mcao This compound This compound Administration (e.g., 10-50 mg/kg, i.p. or i.v.) groups->this compound neuro_score Neurological Scoring (24, 48, 72h) mcao->neuro_score This compound->neuro_score infarct_vol Infarct Volume (TTC Staining) neuro_score->infarct_vol

Figure 3: Experimental workflow for the MCAO rat model of ischemic stroke.
Alzheimer's Disease Model: APP/PS1 Transgenic Mice

APP/PS1 transgenic mice overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent amyloid-beta (Aβ) plaque deposition and cognitive deficits.[13][14][15]

1. Animals:

  • APP/PS1 transgenic mice and wild-type littermates.

2. This compound Treatment:

  • Chronic oral administration of this compound (e.g., in drinking water or chow) is a common approach.

  • Treatment should begin before or at the onset of pathology (typically around 6 months of age) and continue for several months.

3. Cognitive Assessment:

  • Morris Water Maze: To evaluate spatial learning and memory.

  • Novel Object Recognition Test: To assess recognition memory.

  • Y-maze: To measure short-term spatial working memory.

4. Post-mortem Analysis:

  • Immunohistochemistry/ELISA: To quantify Aβ plaque burden and levels of soluble and insoluble Aβ in the brain.

  • Western Blot: To measure levels of synaptic proteins (e.g., synaptophysin, PSD-95).

  • Analysis of Neuroinflammation: Staining for microglial (Iba1) and astrocyte (GFAP) markers.

Conclusion

This compound presents a compelling profile as a neuroprotective agent based on robust in vitro evidence. The lack of in vivo data in animal models of neurodegeneration represents a critical research gap. The protocols and information provided in this document are intended to facilitate the design of future studies that can rigorously evaluate the therapeutic potential of this compound for diseases such as Parkinson's, Alzheimer's, and ischemic stroke. Such research is essential to translate the promising preclinical findings into potential clinical applications.

References

Hispidin in Wound Healing: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing hispidin, a polyphenol derived from medicinal mushrooms like Phellinus and Inonotus species, in preclinical wound healing studies.[1][2][3][4] The following protocols are based on established in vivo and in vitro research demonstrating this compound's efficacy in promoting tissue regeneration, modulating inflammation, and enhancing wound closure.[1][2][3][4]

Overview of this compound's Wound Healing Properties

This compound has demonstrated significant potential as a therapeutic agent for wound care. Its multifaceted mechanism of action includes:

  • Enhanced Cell Proliferation and Migration: In vitro studies on NIH-3T3 fibroblasts have shown that this compound increases cell viability and migration, crucial processes for wound closure.[1][2][3][4]

  • Upregulation of Growth Factors: this compound treatment has been correlated with increased levels of key growth factors involved in tissue repair, including Fibroblast Growth Factor 21 (FGF21), Transforming Growth Factor-beta 1 (TGF-β1), Epidermal Growth Factor (EGF), and Vascular Endothelial Growth Factor (VEGF).[1][2][3][4]

  • Anti-inflammatory and Antioxidant Effects: In animal models, this compound has been shown to reduce pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and lipid peroxidation in granulation tissue.[1][3][4] Concurrently, it boosts levels of the anti-inflammatory cytokine IL-10 and enhances the activity of antioxidant enzymes such as Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT).[1][3][4]

  • Antimicrobial Activity: this compound exhibits antimicrobial properties, with particular effectiveness against Staphylococcus epidermidis, a common skin bacterium that can cause opportunistic infections in wounds.[1][2][3][4]

  • Improved Tissue Regeneration and Strength: In vivo studies using excision and incision wound models in rats have shown that topical application of this compound ointment leads to improved wound contraction, faster epithelialization, enhanced fibroblast activity, increased angiogenesis, and greater wound breaking strength.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study evaluating the effects of 2.5% and 5% (w/w) this compound ointments in rat models.

Table 1: Effect of this compound on Excision Wound Contraction [2]

Treatment GroupDay 4 (% Contraction)Day 8 (% Contraction)Day 12 (% Contraction)Day 14 (% Contraction)
Simple Ointment (Control)18.2 ± 2.145.3 ± 3.570.1 ± 4.2Not specified
0.2% Nitrofurazone35.6 ± 2.965.4 ± 4.185.2 ± 5.088.9 ± 5.1
2.5% this compound Ointment30.1 ± 2.560.7 ± 3.880.3 ± 4.692.5 ± 4.7
5.0% this compound Ointment38.4 ± 3.170.2 ± 4.590.1 ± 5.294.6 ± 5.3

Table 2: Effect of this compound on Wound Breaking Strength in Incision Model [2]

Treatment GroupWound Breaking Strength (g/mm²)% Increase in Strength
Simple Ointment (Control)281.5 ± 7.5-
0.2% Nitrofurazone386.2 ± 9.137.2%
2.5% this compound Ointment375.2 ± 9.732.9%
5.0% this compound Ointment404.6 ± 10.343.3%

Table 3: Biochemical Analysis of Granulation Tissue in Dead Space Wound Model (Day 10) [2]

ParameterSimple Ointment (Control)0.2% Nitrofurazone2.5% this compound Ointment5.0% this compound Ointment
Pro-inflammatory Cytokines
TNF-α (pg/mg protein)85.6 ± 5.150.2 ± 3.560.1 ± 4.245.3 ± 3.1
IL-6 (pg/mg protein)112.4 ± 6.875.3 ± 4.988.2 ± 5.370.1 ± 4.7
IL-1β (pg/mg protein)98.7 ± 5.962.1 ± 4.175.4 ± 4.858.9 ± 3.9
Anti-inflammatory Cytokine
IL-10 (pg/mg protein)45.2 ± 3.180.5 ± 5.270.3 ± 4.685.6 ± 5.5
Antioxidant Enzymes
SOD (U/mg protein)25.4 ± 1.948.7 ± 3.340.2 ± 2.852.1 ± 3.6
CAT (U/mg protein)30.1 ± 2.255.3 ± 3.848.6 ± 3.160.4 ± 4.1
GPx (U/mg protein)18.9 ± 1.535.8 ± 2.630.4 ± 2.138.7 ± 2.9
Connective Tissue Markers
Hydroxyproline (mg/g tissue)25.6 ± 1.848.9 ± 3.240.1 ± 2.752.4 ± 3.5
Hexosamine (mg/g tissue)10.2 ± 0.818.5 ± 1.315.3 ± 1.120.1 ± 1.5
Hexuronic acid (mg/g tissue)8.1 ± 0.615.2 ± 1.112.6 ± 0.916.8 ± 1.2

Experimental Protocols

In Vitro Scratch Assay

This assay is used to evaluate the effect of this compound on fibroblast migration.

  • Cell Culture: Seed NIH/3T3 fibroblast cells in 6-well plates at a density of 2 x 10⁵ cells/mL and culture until they reach 80-90% confluence.[2]

  • Scratching: Create a uniform scratch across the cell monolayer using a sterile 200 µL pipette tip.[2]

  • Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove debris and then add a medium containing various concentrations of this compound (e.g., 5, 10, 20, and 40 µmol/L).[2] A vehicle-treated group should serve as the control.

  • Incubation and Imaging: Incubate the plates for 12 and 24 hours. Capture images of the scratch at 0, 12, and 24 hours using an inverted microscope.[2][5]

  • Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).[5] Calculate the percentage of wound closure.

  • Supernatant Analysis (Optional): Collect the culture supernatant after 12 hours to measure the levels of secreted growth factors (FGF21, TGF-β1, EGF, VEGF) using ELISA kits.[4][5]

In Vivo Wound Healing Models (Rat)

Animal Model: Healthy male Sprague-Dawley or Wistar rats (consult institutional animal care and use committee guidelines).

General Procedure:

  • Acclimatization: Acclimate animals for at least one week before the experiment.

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent.

  • Wound Creation: Shave the dorsal thoracic region and create the desired wound type as described below.

  • Grouping and Treatment: Divide the animals into experimental groups (n=8 per group is recommended):[2]

    • Group I: Simple ointment (Negative Control)

    • Group II: 0.2% w/w Nitrofurazone ointment (Positive Control)

    • Group III: 2.5% w/w this compound ointment

    • Group IV: 5.0% w/w this compound ointment

  • Ointment Application: Apply 0.2 g of the respective ointment topically to the wound area daily for the duration of the study (typically 14 days for excision models).[1][2][3][4]

This model is used to assess wound contraction and the period of epithelialization.

  • Wound Creation: Excise a circular piece of skin (approximately 500 mm²) from the dorsal area.

  • Wound Area Measurement: Trace the wound boundary on a transparent sheet on days 0, 4, 8, 12, and post-wounding. Calculate the wound area in mm².

  • Wound Contraction Calculation: Calculate the percentage of wound contraction using the formula: % Contraction = [(Initial Wound Area - Specific Day Wound Area) / Initial Wound Area] x 100

  • Epithelialization Period: Record the number of days required for the complete closure of the wound surface.

This model is used to evaluate the effect of this compound on wound breaking strength.

  • Wound Creation: Make a 6 cm long paravertebral incision through the full thickness of the skin.

  • Suturing: Suture the incision with interrupted sutures approximately 1 cm apart.

  • Suture Removal: Remove the sutures on day 8 post-wounding.

  • Wound Breaking Strength Measurement: On day 10, measure the wound breaking strength using a tensiometer.

This model is used for the analysis of granulation tissue.

  • Wound Creation: Create a subcutaneous pouch by making a small incision and blunt dissection.

  • Implantation: Implant a sterile cotton pellet (e.g., 10 mg) into the pouch.

  • Suturing: Suture the incision.

  • Granulation Tissue Harvest: On day 10 post-wounding, euthanize the animals and dissect the granulation tissue surrounding the cotton pellet.

  • Biochemical Analysis: Homogenize the harvested tissue for the analysis of pro- and anti-inflammatory cytokines, antioxidant enzymes, and connective tissue markers (hydroxyproline, hexosamine, hexuronic acid) using standard biochemical assays.[1][2][3][4]

Visualizations

Signaling Pathways and Mechanisms

Hispidin_Wound_Healing_Pathway cluster_cellular Cellular Proliferation & Migration cluster_gf Growth Factor Upregulation cluster_inflammation Inflammatory Modulation cluster_antioxidant Antioxidant Activity This compound This compound Fibroblasts Fibroblasts This compound->Fibroblasts stimulates Keratinocytes Keratinocytes This compound->Keratinocytes stimulates FGF21 FGF21 This compound->FGF21 upregulates TGFB1 TGF-β1 This compound->TGFB1 upregulates EGF EGF This compound->EGF upregulates VEGF VEGF This compound->VEGF upregulates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) This compound->ProInflammatory downregulates AntiInflammatory Anti-inflammatory Cytokine (IL-10) This compound->AntiInflammatory upregulates OxidativeStress Oxidative Stress (Lipid Peroxidation) This compound->OxidativeStress reduces AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) This compound->AntioxidantEnzymes enhances WoundHealing Accelerated Wound Healing Fibroblasts->WoundHealing Collagen Deposition Keratinocytes->WoundHealing Re-epithelialization FGF21->Fibroblasts TGFB1->Fibroblasts EGF->Keratinocytes VEGF->WoundHealing Angiogenesis AntiInflammatory->WoundHealing AntioxidantEnzymes->WoundHealing

Caption: this compound's multifaceted mechanism in promoting wound healing.

Experimental Workflow for In Vivo Studies

Experimental_Workflow cluster_wounding Wound Creation (Anesthetized) cluster_analysis Data Collection & Analysis start Animal Acclimatization (Sprague-Dawley Rats) grouping Random Group Assignment (n=8) - Control - Positive Control (Nitrofurazone) - 2.5% this compound - 5.0% this compound start->grouping excision Excision Wound Model grouping->excision incision Incision Wound Model grouping->incision deadspace Dead Space Wound Model grouping->deadspace treatment Daily Topical Ointment Application excision->treatment incision->treatment deadspace->treatment excision_analysis Wound Contraction Measurement (Days 4, 8, 12) Epithelialization Period treatment->excision_analysis incision_analysis Wound Breaking Strength (Day 10) treatment->incision_analysis deadspace_analysis Granulation Tissue Analysis (Day 10) - Cytokines (ELISA) - Antioxidant Assays - Connective Tissue Markers treatment->deadspace_analysis end Data Interpretation excision_analysis->end incision_analysis->end deadspace_analysis->end

References

Application Notes and Protocols for Measurement of Intracellular ROS Levels After Hispidin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hispidin, a phenolic compound found in medicinal mushrooms like Phellinus linteus, has garnered significant interest for its diverse biological activities, including antioxidant and anticancer properties.[1][2][3] A key aspect of its mechanism of action involves the modulation of intracellular reactive oxygen species (ROS). Depending on the cellular context and concentration, this compound can act as either an antioxidant, quenching excessive ROS, or a pro-oxidant, inducing ROS generation to trigger cell death in cancer cells.[4][5][6][7] This dual functionality makes the accurate measurement of intracellular ROS levels a critical step in elucidating the therapeutic potential of this compound.

These application notes provide detailed protocols for the measurement of intracellular ROS levels in response to this compound treatment, focusing on the widely used 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.

Data Presentation: Quantitative Effects of this compound on Intracellular ROS Levels

The following tables summarize the quantitative data from various studies on the effect of this compound on intracellular ROS levels.

Table 1: Pro-oxidant Effects of this compound on Cancer Cells

Cell LineThis compound ConcentrationTreatment TimeFold Increase in ROS (vs. Control)Reference
CMT-93 (mouse colon cancer)50 µg/mL18 h~1.5[4]
100 µg/mL18 h~2.0[4]
200 µg/mL18 h~2.5[4]
PC-3 (human prostate cancer)20 µMNot SpecifiedSignificant Increase[7]
40 µMNot SpecifiedSignificant Increase[7]

Table 2: Antioxidant Effects of this compound on H2O2-Induced Oxidative Stress

Cell LinePre-treatment with this compoundH2O2 ConcentrationFold Induction of ROS (vs. Non-treated)Reference
ARPE-19 (human retinal pigment epithelial)No this compound (H2O2 only)300 µM34.8[5]
2.5 µM300 µM29.5[5]
5 µM300 µM24.9[5]
10 µM300 µM11.3[5]
20 µM300 µM8.2[5]

Experimental Protocols

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the use of DCFH-DA, a cell-permeable fluorescent probe, to measure intracellular ROS levels.[8][9][10] Inside the cell, esterases cleave the acetate groups of DCFH-DA, trapping the non-fluorescent DCFH within the cell.[10] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[10][11]

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium appropriate for the cell line

  • This compound

  • Positive control (e.g., H2O2 or Menadione)

  • Negative control (vehicle, e.g., DMSO)

  • Black, clear-bottom 96-well plates (for fluorescence plate reader) or appropriate plates/dishes for microscopy or flow cytometry

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

Protocol:

  • Cell Seeding:

    • Seed cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate, or culture dish) at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution to the desired final concentrations in pre-warmed cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include wells for a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known ROS inducer like H2O2).

    • Incubate the cells for the desired treatment period (e.g., 6, 18, or 24 hours).[4][5]

  • DCFH-DA Staining:

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO.

    • Immediately before use, dilute the DCFH-DA stock solution to a final working concentration of 10-20 µM in pre-warmed serum-free medium or PBS.[9][12]

    • After the this compound treatment period, remove the treatment medium and wash the cells twice with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[9][12]

  • Measurement of ROS Levels:

    • After incubation with DCFH-DA, wash the cells twice with warm PBS to remove excess probe.

    • Add PBS or a suitable buffer to the wells.

    • Measure the fluorescence intensity immediately.

    • For Fluorescence Plate Reader:

      • Read the plate at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[4][10]

    • For Fluorescence Microscopy:

      • Observe the cells under a fluorescence microscope using a filter set appropriate for FITC or GFP.

      • Capture images for qualitative analysis of ROS production.

    • For Flow Cytometry:

      • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS.

      • Analyze the cell suspension using a flow cytometer, measuring the fluorescence in the FITC channel.[8]

  • Data Analysis:

    • For plate reader and flow cytometry data, subtract the background fluorescence from all readings.

    • Normalize the fluorescence intensity of the treated samples to that of the vehicle control to determine the fold change in ROS production.

    • For microscopy, compare the fluorescence intensity of treated cells to control cells visually.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Measuring this compound-Induced ROS

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_staining ROS Detection cluster_analysis Data Acquisition and Analysis A Seed Cells in Culture Plates B Allow Cells to Adhere (24h) A->B C Treat with this compound (various concentrations) B->C D Include Vehicle and Positive Controls E Wash Cells with PBS D->E F Incubate with DCFH-DA (30-60 min) E->F G Wash to Remove Excess Probe F->G H Measure Fluorescence (Plate Reader/Microscopy/Flow Cytometry) G->H I Normalize Data to Control H->I J Determine Fold Change in ROS I->J

Workflow for measuring intracellular ROS after this compound treatment.
Signaling Pathways Modulated by this compound in Relation to ROS

Pro-oxidant Effect Leading to Apoptosis:

In cancer cells, this compound can induce ROS production, which in turn activates apoptotic pathways. This involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][4]

G cluster_this compound This compound Treatment cluster_ros Cellular Response cluster_pathways Apoptotic Pathways This compound This compound ROS ↑ Intracellular ROS This compound->ROS Intrinsic Intrinsic Pathway (Mitochondrial) ROS->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) ROS->Extrinsic Caspases Caspase Activation (Caspase-3, -8, -9) Intrinsic->Caspases Extrinsic->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound-induced ROS-mediated apoptosis signaling pathway.

Antioxidant Effect via Nrf2 Signaling:

In non-cancerous cells under oxidative stress, this compound can exert a protective effect by upregulating the Nrf2 signaling pathway, which leads to the expression of antioxidant enzymes.[3][5]

G cluster_stress Oxidative Stress cluster_this compound This compound Intervention cluster_pathway Nrf2 Signaling Pathway Stress Oxidative Stress (e.g., H₂O₂) Nrf2 Nrf2 Activation This compound This compound This compound->Nrf2 ARE Antioxidant Response Element (ARE) Binding Nrf2->ARE AntioxidantEnzymes ↑ Antioxidant Enzymes (e.g., HO-1, NQO-1) ARE->AntioxidantEnzymes ROS_reduction ↓ Intracellular ROS AntioxidantEnzymes->ROS_reduction ROS_reduction->Stress

This compound's antioxidant effect through the Nrf2 signaling pathway.

References

Troubleshooting & Optimization

optimizing hispidin concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing hispidin in cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues to optimize your experimental workflow and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in cell culture?

This compound is a naturally occurring polyphenolic compound, often isolated from medicinal mushrooms like Phellinus linteus. In cell culture, it is primarily investigated for its potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] It is known to be cytotoxic to a range of cancer cells while showing less toxicity to normal cells.[3][4]

Q2: What is the general effective concentration range for this compound in cell culture experiments?

The effective concentration of this compound can vary significantly depending on the cell type and the experimental endpoint. Generally, cytotoxic effects on cancer cells are observed in a range from micromolar (µM) to millimolar (mM). For instance, studies have shown cytotoxicity in the range of 10⁻⁷ to 10⁻³ mol/L.[3] For initial experiments, a dose-response study is recommended, starting from a low concentration (e.g., 5-10 µM) and titrating up to higher concentrations (e.g., 100-200 µM or higher).[5][6]

Q3: How should I prepare a stock solution of this compound?

This compound is poorly soluble in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO).[4][7]

  • Recommended Protocol:

    • Dissolve this compound powder in fresh, high-quality DMSO to create a concentrated stock solution (e.g., 20 mg/mL or 49 mg/mL).[1][4]

    • Gently warm and vortex the solution to ensure it is fully dissolved.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light and moisture.[4] Moisture-absorbing DMSO can reduce solubility.[1]

Q4: I observed a precipitate after diluting my this compound stock solution in the cell culture medium. What should I do?

Precipitation is a common issue when diluting a DMSO-solubilized compound into an aqueous cell culture medium.[8] This occurs because the compound is not soluble in the final aqueous environment.

  • Troubleshooting Steps:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.

    • Pre-dilution: Perform serial dilutions of your this compound stock in culture medium rather than adding a small volume of highly concentrated stock directly to a large volume of medium.

    • Increase Serum Concentration: If your experimental design allows, a higher serum percentage in the medium can sometimes help to keep hydrophobic compounds in solution.

    • Warm the Medium: Gently warming the medium to 37°C before and after adding this compound can aid in solubility. Avoid overheating.

    • Use a Carrier: For persistent precipitation issues, consider using a carrier molecule like cyclodextrin or formulating this compound with TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate) or phosphatidylcholine (PC) to enhance aqueous solubility.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitate in Culture Medium Poor aqueous solubility of this compound.[4][8] High final DMSO concentration. Temperature shock.Follow the troubleshooting steps outlined in FAQ Q4. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). Warm the medium to 37°C before adding this compound.
No Observed Effect on Cells This compound concentration is too low. Inactive compound due to improper storage. Cell line is resistant to this compound.Perform a dose-response experiment with a wider concentration range. Ensure stock solutions are stored correctly at -20°C, protected from light.[4] Review literature for the specific cell line's sensitivity or try a different cell line.
High Cell Death in Control Group DMSO toxicity.Test the effect of the final DMSO concentration alone on your cells to determine the maximum tolerable concentration.
Inconsistent Results Inconsistent preparation of this compound working solutions. Cell passage number and confluency variations.Prepare fresh working solutions for each experiment from a single stock aliquot. Standardize cell seeding density and use cells within a consistent passage number range.

Quantitative Data Summary

The following tables summarize the cytotoxic concentrations of this compound in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 ValueIncubation Time
Protein Kinase Cβ (PKCβ)(Enzyme Inhibition)2 µMN/A
Beta-secretase (BACE1)(Enzyme Inhibition)4.9 µMN/A
Prolyl endopeptidase (PE)(Enzyme Inhibition)16 µMN/A

Data sourced from Selleck Chemicals.[1]

Table 2: Effective Cytotoxic Concentrations of this compound

Cell Line(s)Cancer TypeEffective Concentration RangeIncubation TimeObserved Effects
MRC-5, SCL-1, Capan-1Normal Fibroblast, Keratinocytes, Pancreatic10⁻⁷ to 10⁻³ MNot SpecifiedCytotoxicity
CD44+ BxPC-3Pancreatic Cancer Stem Cells0 - 1000 µM24, 48, 72 hoursDose-dependent reduction in viability
CMT-93, HCT 116Mouse and Human Colon Cancer0 - 200 µg/mL24 hoursDose-dependent decrease in viability
PC-3, DU-145Prostate CancerNot Specified24, 48 hoursReduced cell viability
NIH/3T3Fibroblast5 - 40 µM24 hoursEnhanced cell viability

Data compiled from various sources.[3][5][6][9][10]

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using MTT Assay

This protocol provides a general workflow for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.[6]

  • This compound Treatment:

    • Prepare a series of this compound dilutions in your cell culture medium from your DMSO stock. Remember to include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration).

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound (e.g., 0-200 µg/ml).[6]

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]

  • MTT Assay:

    • After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[6]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound exerts its effects through various signaling pathways. It is a known inhibitor of Protein Kinase C (PKC), particularly the β isoform.[1][3] It can also induce apoptosis through the generation of Reactive Oxygen Species (ROS) and modulation of the MAPK (p38, ERK, JNK) and PI3K/AKT signaling pathways.[6][11]

hispidin_experimental_workflow General Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock (in DMSO) prep_working Prepare Working Dilutions prep_stock->prep_working seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound seed_cells->treat_cells prep_working->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize incubate_mtt->add_dmso read_plate Read Absorbance add_dmso->read_plate calc_viability Calculate Cell Viability (%) read_plate->calc_viability plot_data Plot Dose-Response Curve calc_viability->plot_data

Caption: Workflow for assessing this compound's effect on cell viability.

hispidin_pkc_pathway This compound as a PKC Inhibitor This compound This compound PKC Protein Kinase C (PKCβ) This compound->PKC Inhibition Downstream Downstream Signaling (e.g., Cell Proliferation, Survival) PKC->Downstream Activation

Caption: this compound inhibits the Protein Kinase C (PKC) signaling pathway.

hispidin_ros_apoptosis This compound-Induced ROS-Mediated Apoptosis This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation MAPK->Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induces apoptosis via ROS and MAPK pathways.

References

Hispidin Stability in Aqueous Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hispidin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution changing color and showing reduced activity over time?

This compound, like many polyphenolic compounds, is susceptible to degradation in aqueous solutions, particularly under neutral to alkaline conditions. The degradation is often due to oxidation, which can be accelerated by factors such as pH, temperature, light exposure, and the presence of dissolved oxygen. This degradation can lead to a change in the solution's color and a decrease in its biological activity. It has been noted that this compound appears to decay in certain buffer solutions[1].

Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is primarily affected by:

  • pH: Phenolic compounds are generally more stable in acidic conditions and less stable at neutral and alkaline pH.[2] Alkaline conditions can lead to the deprotonation of phenolic groups, making the molecule more susceptible to oxidation.[3]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[4] For long-term storage, keeping this compound solutions at low temperatures (e.g., 4°C or -20°C) is recommended.

  • Light: Exposure to UV or even ambient light can cause photodegradation of phenolic compounds.[5][6] It is advisable to protect this compound solutions from light by using amber vials or covering the container with aluminum foil.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. While not always practical, deoxygenating the solvent before preparing the solution can improve stability.

Q3: My this compound won't fully dissolve in my aqueous buffer. What can I do?

This compound has poor solubility in water. To improve solubility, you can:

  • Use a co-solvent: this compound is soluble in DMSO (>10 mg/mL) and methanol.[1][7] You can prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Adjust the pH: Depending on the specific requirements of your experiment, slightly adjusting the pH of the aqueous solution might improve solubility. However, be mindful of the impact of pH on stability.

  • Consider formulation strategies: For more advanced applications, techniques like complexation with cyclodextrins or encapsulation in liposomes can significantly enhance the aqueous solubility and stability of hydrophobic compounds.[8][9][10]

Q4: How can I monitor the stability of my this compound solution?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most reliable way to monitor the concentration of this compound over time.[11] This method allows you to separate the intact this compound from its degradation products and accurately quantify its remaining concentration.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Cell Culture Experiments
Symptom Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected biological activity in multi-day experiments.This compound degradation in the cell culture medium (typically at physiological pH ~7.4).1. Prepare fresh this compound working solutions immediately before each experiment. 2. If the experiment spans several days, replenish the this compound-containing medium daily. 3. Perform a time-course stability study of this compound in your specific cell culture medium to determine its half-life under your experimental conditions.
Issue 2: Variability in Experimental Results Between Batches of this compound Solutions
Symptom Possible Cause Troubleshooting Steps
High variability in measurements from different preparations of this compound solutions.Inconsistent preparation and storage of this compound stock and working solutions.1. Standardize your solution preparation protocol. Always use the same solvent for the stock solution and the same final concentration of co-solvent in the aqueous buffer. 2. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 3. Protect all solutions from light and store them at appropriate temperatures.

Quantitative Data on this compound Stability

While specific kinetic data for this compound degradation under various conditions is not extensively available in the public literature, the following table summarizes the expected stability based on the behavior of similar phenolic compounds. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Condition Expected Stability Recommendation
Acidic pH (3-5) Relatively StablePreferred pH range for preparing and storing aqueous solutions.
Neutral pH (~7) Moderately UnstablePrepare fresh solutions for immediate use.
Alkaline pH (>8) Highly UnstableAvoid if possible. If necessary, use immediately after preparation.
Elevated Temperature (>40°C) Rapid DegradationAvoid heating this compound solutions.
Room Temperature (~25°C) Gradual DegradationSuitable for short-term handling during experiments.
Refrigerated (4°C) Improved StabilityRecommended for short-term storage (days).
Frozen (-20°C to -80°C) Best StabilityRecommended for long-term storage of stock solutions (months).
Light Exposure (UV/Ambient) Prone to PhotodegradationAlways protect solutions from light.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from established methods for other flavonoids and is designed to identify potential degradation products and the intrinsic stability of this compound.[12][13][14]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol or DMSO

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or DMSO.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 30, 60, 120 minutes). At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature for a specified period. Withdraw samples at different time intervals for HPLC analysis.

  • Thermal Degradation: Place a solid sample of this compound and a solution of this compound in a temperature-controlled oven (e.g., 60°C) for a specified period. Analyze the samples by HPLC.

  • Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines. A control sample should be kept in the dark. Analyze both samples by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the this compound peak from any degradation product peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Instrumentation:

  • HPLC with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • UV Detector

Suggested Starting Conditions:

Parameter Condition
Mobile Phase Gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., methanol or acetonitrile)
Flow Rate 1.0 mL/min
Detection Wavelength Monitor at the λmax of this compound (around 370 nm)
Injection Volume 10-20 µL
Column Temperature 25-30°C

Method Development and Validation:

  • Optimize the mobile phase gradient to achieve good separation between the this compound peak and any peaks that appear in the forced degradation samples.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis (HCl, Heat) prep_stock->acid Expose to Stress Conditions base Base Hydrolysis (NaOH, RT) prep_stock->base Expose to Stress Conditions oxidation Oxidation (H2O2, RT) prep_stock->oxidation Expose to Stress Conditions thermal Thermal (Heat) prep_stock->thermal Expose to Stress Conditions photo Photodegradation (Light) prep_stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Degradation Pathway, Stability Profile) hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_flow start Inconsistent Experimental Results with this compound q1 Is the solution prepared fresh daily? start->q1 sol1 Prepare fresh solutions before each use. q1->sol1 No q2 Are stock solutions stored properly? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Aliquot and store at -20°C or -80°C. Avoid freeze-thaw cycles. q2->sol2 No q3 Is the solution protected from light? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use amber vials or cover with foil. q3->sol3 No end_node Consider performing a stability study in your specific buffer/medium. q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting logic for inconsistent this compound results.

References

challenges in purification of hispidin from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of hispidin from crude extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources for this compound extraction?

This compound is a bioactive polyphenol primarily isolated from various medicinal mushrooms. The most commonly cited sources include species from the Phellinus and Inonotus genera, such as Phellinus linteus, Phellinus igniarius, and Inonotus obliquus.[1] It can be extracted from both the fruiting bodies and mycelial cultures of these fungi.[2]

Q2: What are the main challenges in purifying this compound?

The primary challenges in this compound purification include:

  • Low concentration in crude extracts: this compound is often present in low concentrations in the raw fungal material, necessitating efficient extraction and enrichment methods.

  • Presence of complex impurities: Crude extracts contain a wide array of other compounds, including polysaccharides, proteins, lipids, and other polyphenols with similar polarities to this compound, making separation difficult.

  • This compound's instability: this compound is susceptible to degradation under certain conditions, such as high pH, elevated temperatures, and exposure to light, which can lead to significant loss of yield during purification.[3]

  • Co-elution with structurally similar compounds: Other styrylpyrone derivatives and polyphenols can co-elute with this compound during chromatographic separation, affecting the final purity.

Q3: What are the common impurities found in crude this compound extracts?

Crude extracts from fungal sources are complex mixtures. Common impurities include:

  • Polysaccharides: Fungal cell walls are rich in polysaccharides, which are often co-extracted.

  • Other polyphenolic compounds: Structurally similar compounds like hypholomine B and other this compound derivatives can be present.[4]

  • Pigments and lipids: These can interfere with chromatographic separation and detection.

  • Proteins and amino acids: These are common cellular components that can be present in the extract.

Q4: How stable is this compound, and what conditions should be avoided during purification?

This compound's stability is a critical factor during purification.

  • pH: this compound is more stable in acidic to neutral conditions (pH < 7). Its UV-visible absorption spectrum is highly influenced by pH, and it appears to decay in certain buffers.[3] Potassium phosphate buffer has been found to be a suitable buffer with minimal effect on this compound's absorption spectrum.[3]

  • Temperature: Elevated temperatures can lead to the degradation of this compound. It is advisable to conduct purification steps at room temperature or below whenever possible.

  • Light: Exposure to light, particularly UV light, can cause degradation. Samples and extracts should be protected from light by using amber vials or covering glassware with aluminum foil.

Q5: What are the potential degradation products of this compound?

Under unfavorable conditions (e.g., high pH, heat, light), this compound can undergo oxidation and other reactions to form various degradation products. While specific degradation pathways for this compound are not extensively detailed in the provided search results, the degradation of similar polyphenols often involves the formation of quinones and other oxidized species, leading to a loss of biological activity.

Troubleshooting Guides

HPLC Purification Issues
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the HPLC column.- Mobile phase pH is too close to the pKa of this compound.- Column overload.- Use a lower pH mobile phase (e.g., with 0.1% formic acid) to suppress silanol activity.- Employ a high-purity silica column or an end-capped column.- Adjust the mobile phase pH to be at least 2 units away from this compound's pKa.- Reduce the sample concentration or injection volume.
Poor Resolution/Co-elution of Peaks - Inappropriate mobile phase composition.- Gradient elution profile is not optimized.- Column is not efficient.- Optimize the mobile phase by trying different solvent ratios (e.g., methanol/water, acetonitrile/water).- Adjust the gradient slope to better separate closely eluting peaks.- Use a column with a smaller particle size or a longer column for better efficiency.
Broad Peaks - Extra-column volume is too high.- Sample solvent is incompatible with the mobile phase.- Column is contaminated or has a void.- Use shorter, narrower tubing for connections.- Dissolve the sample in the initial mobile phase whenever possible.- Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the column.
Low Recovery/No this compound Peak - this compound degraded during sample preparation or storage.- this compound is strongly adsorbed to the column.- Incorrect detection wavelength.- Ensure proper storage conditions (acidic pH, low temperature, protection from light).- Modify the mobile phase to increase its elution strength (e.g., increase the percentage of organic solvent).- Set the detector to the appropriate wavelength for this compound (around 370 nm).[5]
Solid-Phase Extraction (SPE) Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery of this compound - Inappropriate sorbent material.- Incomplete elution of this compound.- this compound breakthrough during sample loading.- For conventional SPE, C18 is a common choice. For higher selectivity, consider Molecularly Imprinted Polymers (MIPs) specific for this compound.[1][6]- Optimize the elution solvent. A stronger solvent or a larger volume may be needed.- Reduce the sample loading flow rate or the sample volume.
Low Purity of Eluted Fraction - Inefficient washing step.- Non-specific binding of impurities to the sorbent.- Optimize the washing solvent to remove impurities without eluting this compound. A solvent of intermediate polarity is often used.- For MIP-SPE, ensure the washing solvent is selective for removing non-target compounds.
Column Clogging - Particulate matter in the crude extract.- Centrifuge and filter the crude extract through a 0.45 µm filter before loading it onto the SPE cartridge.

Data Presentation

Table 1: Comparison of this compound Purification Techniques

Purification MethodPrincipleAdvantagesDisadvantagesReported Yield/Purity
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.High resolution and purity.Can be time-consuming and requires specialized equipment.High purity (>95%) can be achieved, but yield can vary depending on the complexity of the crude extract and the number of purification steps.
Solid-Phase Extraction (SPE) with C18 Reversed-phase separation where non-polar compounds are retained on the C18 sorbent.Simple, rapid, and good for initial cleanup and enrichment.Lower selectivity compared to more advanced techniques, may result in co-elution of impurities with similar polarity.Moderate purity and recovery. Often used as a preliminary step before HPLC.
Molecularly Imprinted Polymer SPE (MIP-SPE) Utilizes a polymer with custom-made binding sites for this compound, providing high selectivity.[6]High selectivity and affinity for this compound, leading to cleaner extracts and higher purity.[1][6]The synthesis of the MIP is required, which can be time-consuming.High recovery and purity. MIP-SPE has shown superior selectivity compared to conventional C18-SPE.[6]

Table 2: this compound Production Yield from Fungal Cultures

Fungal StrainCulture ConditionsThis compound YieldReference
Phellinus linteusYeast-malt medium, pH 5.8, 25°C~2.5 mg/mL[2]
Sanghuangporus sanghuangOptimized medium (glucose, yeast extract, pH 5) in a 20-ton bioreactor3 mg/g[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Mycelia

This protocol is a general guideline for the extraction of this compound from fungal mycelia.

Materials:

  • Lyophilized and powdered fungal mycelia

  • Absolute ethanol or methanol

  • Whatman No. 4 filter paper

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Weigh a known amount of lyophilized and powdered fungal mycelia (e.g., 20 g).

  • Add a suitable volume of absolute ethanol or methanol (e.g., 1000 mL) to the mycelial powder.[5]

  • Stir or sonicate the mixture for a defined period (e.g., 1-2 hours) at room temperature to facilitate extraction.

  • Filter the mixture through Whatman No. 4 filter paper to separate the extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude dried extract.

  • Store the crude extract at -20°C until further purification.

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for the initial cleanup of this compound from a crude extract using a C18 SPE cartridge.

Materials:

  • Crude this compound extract

  • C18 SPE cartridge

  • Methanol

  • Deionized water

  • SPE manifold

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing methanol followed by deionized water through it.

  • Sample Loading: Dissolve a known amount of the crude extract in a small volume of a weak solvent (e.g., water with a low percentage of methanol). Load the sample onto the conditioned SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., a higher percentage of water in methanol) to remove polar impurities.

  • Elution: Elute the retained this compound from the cartridge using a stronger solvent (e.g., a higher percentage of methanol or absolute methanol).

  • Drying: Evaporate the solvent from the eluted fraction to obtain the enriched this compound extract.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis and Purification

This is an example of an HPLC method for the analysis and purification of this compound.

Instrumentation:

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C18 column (e.g., Kinetex 4.6 x 150 mm, 5 µm)[5]

Mobile Phase:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: Methanol

Gradient Elution:

  • A linear gradient from 30:70 (Methanol: 0.1% Formic acid) to 100:0 over 13 minutes, followed by a return to 30:70 for 2 minutes.[5]

Flow Rate: 1.0 mL/min[5] Column Temperature: 40°C[5] Detection Wavelength: 370 nm[5]

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Dissolve the this compound extract in the initial mobile phase and filter it through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC column.

  • Run the gradient program and monitor the chromatogram at 370 nm.

  • Collect the fraction corresponding to the this compound peak for further analysis or use.

Visualizations

Hispidin_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Strategies Fungal_Source Fungal Source (e.g., Phellinus linteus) Extraction Solvent Extraction (e.g., Ethanol) Fungal_Source->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude this compound Extract Filtration->Crude_Extract SPE Solid-Phase Extraction (SPE) (e.g., C18 or MIP) Crude_Extract->SPE Initial Cleanup HPLC High-Performance Liquid Chromatography (HPLC) SPE->HPLC Fine Purification Pure_this compound Pure this compound HPLC->Pure_this compound Isolation HPLC_Troubleshooting_Logic cluster_solutions_tailing Solutions for Tailing cluster_solutions_broad Solutions for Broadening cluster_solutions_resolution Solutions for Poor Resolution Problem HPLC Peak Problem Tailing Peak Tailing Problem->Tailing Shape Broad Broad Peak Problem->Broad Shape Poor_Resolution Poor Resolution Problem->Poor_Resolution Separation Adjust_pH Adjust Mobile Phase pH Tailing->Adjust_pH Change_Column Use High Purity Column Tailing->Change_Column Reduce_Load Reduce Sample Load Tailing->Reduce_Load Check_Tubing Minimize Extra-Column Volume Broad->Check_Tubing Change_Solvent Use Mobile Phase as Sample Solvent Broad->Change_Solvent Optimize_Gradient Optimize Gradient Poor_Resolution->Optimize_Gradient Change_Mobile_Phase Modify Mobile Phase Poor_Resolution->Change_Mobile_Phase

References

Hispidin Stability and Storage: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of hispidin to minimize degradation and ensure the integrity of your experimental results. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[1] Under these conditions, it can be stable for up to three years.[2] It is also crucial to store it in a tightly sealed container, protected from light, and preferably under an inert atmosphere like nitrogen to prevent oxidation.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: The stability of this compound in solution is significantly lower than in its solid form. For stock solutions, it is recommended to aliquot them to avoid repeated freeze-thaw cycles.[2] Storage at -80°C in a suitable solvent can maintain stability for up to one year, while at -20°C, it is stable for about one month.[2]

Q3: What are the best solvents for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 20 mg/mL.[1] It is important to use fresh, anhydrous DMSO as moisture can reduce solubility.[2] this compound is insoluble in water.[1] For experimental buffers, potassium phosphate has been shown to be a suitable buffer that minimizes this compound decay.[3]

Q4: What are the main factors that cause this compound degradation?

A4: The primary factors contributing to this compound degradation are:

  • Exposure to Light (Photodegradation): this compound is light-sensitive, and exposure to light can lead to its degradation.[1]

  • Incorrect Temperature: Storing this compound at room temperature for extended periods or subjecting it to frequent freeze-thaw cycles can accelerate degradation.

  • pH: The stability of this compound is pH-dependent. Its UV-visible absorption spectrum is highly influenced by pH, and it has been observed to decay in certain buffers.[3]

  • Oxidation: Due to its phenolic structure with multiple hydroxyl groups, this compound is susceptible to oxidation.[4] Storage under an inert gas like nitrogen is recommended to minimize oxidative degradation.[1]

  • Incompatible Chemicals: Contact with strong acids, alkalis, and strong oxidizing or reducing agents should be avoided as they are incompatible with this compound.

Troubleshooting Guide

This guide addresses common issues encountered during experiments that may be related to this compound degradation.

Q1: I am observing lower than expected bioactivity of my this compound sample in my cell-based assays. What could be the cause?

A1: Reduced bioactivity is a common indicator of this compound degradation. Consider the following possibilities:

  • Improper Storage: Verify that your this compound stock (both solid and in-solution) has been stored according to the recommended conditions (-20°C for solid, -80°C for long-term solution storage, protected from light).

  • Degradation in Experimental Media: The pH of your cell culture medium or assay buffer could be affecting this compound's stability. Phenolic compounds can be unstable at neutral to alkaline pH.[3]

  • Oxidation during Experiment: The presence of reactive oxygen species (ROS) in your experimental system or prolonged exposure to atmospheric oxygen during sample preparation can lead to oxidative degradation of this compound.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. It is best to use aliquots.[2]

Q2: My this compound solution has changed color. Is it still usable?

A2: A noticeable color change in your this compound solution is a strong indication of degradation. This compound is a yellow-brown solid, and its degradation can lead to the formation of colored byproducts. It is highly recommended to prepare a fresh solution from solid this compound that has been properly stored.

Q3: I am seeing unexpected peaks in my HPLC/UPLC-MS analysis of a this compound-treated sample. Could these be degradation products?

A3: Yes, the appearance of new peaks in your chromatogram is a classic sign of degradation. This compound can degrade into several related compounds. UPLC-Triple-TOF-MS analysis has been used to identify various this compound derivatives and related phenolic compounds in fungal extracts, such as hypholomine B, phellinstatin, and phelligridins.[5] Degradation can result from oxidation or other chemical transformations.

Quantitative Data on this compound Storage and Stability

ParameterConditionDurationStability/ObservationCitation
Solid this compound -20°C3 yearsStable[2]
This compound in Solvent -80°C1 yearStable[2]
-20°C1 monthStable[2]
Enzymatic Assay 75°C-No significant degradation observed in the context of the assay compared to control.[6]

Experimental Protocols

Protocol 1: Stability-Indicating UPLC-MS/MS Method for this compound

This protocol provides a general framework for developing a stability-indicating UPLC-MS/MS method to monitor this compound degradation.

1. Instrumentation and Columns:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Triple Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

  • A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is a suitable starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program: A linear gradient can be optimized, for example, starting with a low percentage of B, and gradually increasing it over the run to elute compounds with varying polarities. A typical gradient might be: 0-1 min (5% B), 1-10 min (5-95% B), 10-12 min (95% B), 12-12.1 min (95-5% B), 12.1-15 min (5% B).

  • Flow Rate: 0.3 mL/min.

3. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to determine the best sensitivity for this compound and its potential degradation products.

  • Scan Mode: Full scan mode to identify all ions present. Product ion scan (MS/MS) of the parent this compound ion (m/z 247.07 [M+H]⁺ or 245.05 [M-H]⁻) to identify characteristic fragments.[7]

  • Collision Energy: Optimize to obtain informative fragmentation patterns.

4. Forced Degradation Study:

  • To validate the stability-indicating nature of the method, subject this compound solutions to forced degradation under various stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Alkaline: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 60°C for 48 hours (in solution and as a solid).

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • Analyze the stressed samples using the developed UPLC-MS/MS method to ensure that degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Signaling Pathways Modulated by this compound

This compound is known to modulate several key signaling pathways, primarily related to its antioxidant and anti-inflammatory properties. Degradation of this compound could potentially alter these activities.

hispidin_signaling This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Nrf2 Nrf2 This compound->Nrf2 Activates JNK JNK Pathway This compound->JNK Inhibits Degradation This compound Degradation (Oxidation, etc.) This compound->Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription of Antioxidant_Enzymes->ROS Neutralizes Apoptosis Apoptosis JNK->Apoptosis Promotes Loss_of_Function Loss of Bioactivity Degradation->Loss_of_Function Loss_of_Function->Nrf2 Reduced Activation Loss_of_Function->JNK Reduced Inhibition

Caption: this compound's modulation of Nrf2 and JNK signaling pathways.

Experimental Workflow for Investigating this compound Degradation

hispidin_degradation_workflow start Start: Suspected This compound Degradation check_storage Verify Storage Conditions (-20°C solid, -80°C solution, light-protected) start->check_storage prepare_fresh Prepare Fresh Solution from Solid Stock check_storage->prepare_fresh If conditions were improper stability_test Perform Forced Degradation Study (pH, Temp, Light, Oxidant) check_storage->stability_test If conditions were proper compare Compare Bioactivity (Fresh vs. Suspected Sample) prepare_fresh->compare end_issue Conclusion: Improper Storage or Handling prepare_fresh->end_issue analyze Analyze via Stability-Indicating UPLC-MS/MS Method stability_test->analyze identify_products Identify Degradation Products (if any) analyze->identify_products end_ok Conclusion: Degradation Confirmed / Not Confirmed compare->end_ok identify_products->end_ok

Caption: Workflow for troubleshooting suspected this compound degradation.

References

Mitigating Assay Interference with Hispidin: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with hispidin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference, ensuring the accuracy and reliability of your experimental results. This compound, a polyphenol with promising therapeutic properties, can, like many natural products, interact with assay components and lead to misleading results. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is assay interference and why is it a concern with this compound?

A1: Assay interference refers to the phenomenon where a substance in a sample, other than the intended analyte, alters the correct measurement of that analyte. This compound, as a polyphenolic compound, possesses inherent physicochemical properties that can lead to assay interference. These properties include intrinsic fluorescence, the ability to quench fluorescence of other molecules, and redox activity.[1][2] These characteristics can lead to false positives or false negatives in various assay formats, making it crucial to identify and mitigate these effects.

Q2: What are the most common types of assay interference observed with polyphenolic compounds like this compound?

A2: The most common interference mechanisms for polyphenols include:

  • Fluorescence Interference: this compound itself may be fluorescent, or it can quench the fluorescence of a reporter molecule in the assay, leading to a decrease in signal that can be misinterpreted as biological activity.[3][4]

  • Redox Activity: this compound is a potent antioxidant and can participate in redox reactions.[5][6] In assays that are sensitive to the redox state of the environment or that use redox-sensitive reporters (e.g., resazurin-based assays), this compound can directly alter the assay signal. This can also lead to the generation of reactive oxygen species (ROS) in the presence of strong reducing agents, which can non-specifically inhibit enzyme activity.[1][6]

  • Enzyme Inhibition: Polyphenols have been reported to directly inhibit reporter enzymes, such as firefly luciferase, which are commonly used in cell-based and biochemical assays.[2][7][8] This inhibition can be mistaken for a genuine effect on the target of interest.

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically sequester and inhibit enzymes, leading to false-positive results. While not specifically documented for this compound, this is a known phenomenon for polyphenols.

Q3: Can this compound's biological activity be mistaken for assay interference?

A3: Yes, this is an important consideration. This compound is known to modulate several signaling pathways, including MAPK, NF-kB, and apoptosis.[9][10][11][12][13][14][15] In cell-based assays, these genuine biological effects could be misinterpreted as off-target effects or assay interference if not properly controlled for. For example, a decrease in cell viability in a primary screen could be due to this compound-induced apoptosis rather than inhibition of a specific target. Therefore, a thorough understanding of this compound's mechanism of action is crucial for correct data interpretation.

Troubleshooting Guides

Issue 1: Unexpectedly high number of hits or dose-response curves with steep slopes in a primary screen.
  • Possible Cause: Compound aggregation or non-specific activity.

  • Troubleshooting Steps:

    • Vary Detergent Concentration: Re-run the assay with varying concentrations of a non-ionic detergent (e.g., Triton X-100) above its critical micelle concentration. If the compound's potency is significantly reduced with increasing detergent concentration, aggregation is a likely cause.

    • Dynamic Light Scattering (DLS): Use DLS to directly observe if this compound forms aggregates at the concentrations used in your assay.

    • Counter-Screen with a Known Promiscuous Target: Test this compound against an unrelated enzyme known to be susceptible to aggregators (e.g., beta-lactamase). Activity in this assay suggests non-specific inhibition.

Issue 2: Apparent inhibition in a fluorescence-based assay (e.g., FRET, FP, or fluorescence intensity).
  • Possible Cause: Autofluorescence of this compound or quenching of the fluorescent reporter.

  • Troubleshooting Steps:

    • Measure this compound's Intrinsic Fluorescence: Scan the emission spectrum of this compound at the excitation wavelength used in your assay. Significant emission in the same channel as your reporter indicates autofluorescence.

    • Pre-read and Post-read Plates: Read the fluorescence of the assay plates before and after adding the assay reagents. A significant signal from the wells containing only this compound and buffer indicates autofluorescence.

    • Quenching Counter-Assay: In a cell-free system, mix your fluorescent probe with varying concentrations of this compound and measure the fluorescence. A dose-dependent decrease in fluorescence indicates quenching.

Issue 3: Apparent activity in a luciferase-based reporter gene assay.
  • Possible Cause: Direct inhibition of the luciferase enzyme.[2][7][8]

  • Troubleshooting Steps:

    • Luciferase Counter-Screen: Perform a biochemical assay with purified luciferase enzyme and its substrate in the presence of varying concentrations of this compound. A dose-dependent decrease in luminescence confirms direct inhibition.

    • Use an Orthogonal Reporter: Validate your findings using a different reporter system that is not based on luciferase, such as a beta-lactamase or secreted alkaline phosphatase (SEAP) reporter.

    • Test against a Different Luciferase: Some compounds show differential inhibition of various luciferases (e.g., Firefly vs. Renilla). If using a dual-luciferase system, check for inhibition of both enzymes.

Issue 4: Apparent activity in an assay sensitive to redox changes (e.g., resazurin, AlamarBlue, or assays containing DTT).
  • Possible Cause: Redox cycling or direct antioxidant activity of this compound.

  • Troubleshooting Steps:

    • Horseradish Peroxidase (HRP)/Phenol Red Assay: This colorimetric assay can detect the generation of hydrogen peroxide by redox-cycling compounds in the presence of reducing agents like DTT.[1][5][6]

    • Resazurin Interference Assay: Incubate this compound directly with resazurin in your assay buffer (without cells or enzymes) to see if it can directly reduce resazurin to the fluorescent resorufin.

    • Vary Reducing Agent: If your assay contains a reducing agent like DTT, test whether the observed activity is dependent on its presence or concentration.

Data Presentation

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
LNCaPProstate Cancer6.09 (at 72h)[12]
C4-2Prostate Cancer16.63 (at 72h)[12]
SCL-1Skin Squamous Cell Carcinoma100[9][14]
Capan-1Pancreatic Ductal Adenocarcinoma100 - 1000[9][14]
CMT-93Rectal Carcinoma700 ± 100[9]
PC-3Pancreatic Cancer~10-50[14]
HTB-26Breast Cancer~10-50[14]
HepG2Hepatocellular Carcinoma~10-50[14]

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

Cell LineTreatmentProteinChange in ExpressionReference
CMT-93This compoundp53Increased[10]
CMT-93This compoundBaxIncreased[10]
CMT-93This compoundBcl-2Decreased[10]
CMT-93This compoundCleaved Caspase-8Increased[10]
CMT-93This compoundCleaved Caspase-1Increased[10]
CMT-93This compoundCleaved PARPIncreased[10]
C2C12Palmitate + this compoundCleaved Caspase-3Decreased[11]
C2C12Palmitate + this compoundBax/Bcl-2 ratioDecreased[11]
LNCaP & C4-2This compoundCleaved Caspase-3Increased[12]
LNCaP & C4-2This compoundCleaved PARPIncreased[12]
PC3This compoundCleaved Caspase-3Increased[15]
PC3This compoundCleaved Caspase-9Increased[15]
PC3This compoundBaxIncreased[15]
PC3This compoundBcl-2Decreased[15]

Experimental Protocols

Protocol 1: Luciferase Inhibition Counter-Screen

This protocol determines if this compound directly inhibits firefly luciferase.

Materials:

  • Purified recombinant firefly luciferase

  • Luciferin substrate solution

  • Luciferase assay buffer

  • This compound stock solution

  • White, opaque 96-well or 384-well plates

  • Luminometer

Methodology:

  • Prepare a serial dilution of this compound in the luciferase assay buffer. Include a vehicle control (e.g., DMSO).

  • In a white microplate, add the this compound dilutions.

  • Add purified firefly luciferase to each well to a final concentration that gives a robust signal.

  • Incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by adding the luciferin substrate solution to all wells.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value if significant inhibition is observed.

Protocol 2: Fluorescence Interference Assessment

This protocol assesses the potential for this compound to interfere with a fluorescence-based assay through autofluorescence or quenching.

Materials:

  • This compound stock solution

  • Assay buffer

  • Fluorescent probe/substrate used in the primary assay

  • Black, clear-bottom microplates

  • Fluorescence plate reader

Methodology:

Part A: Autofluorescence Measurement

  • Prepare a serial dilution of this compound in the assay buffer in a black microplate.

  • Read the plate using the same excitation and emission wavelengths as your primary assay.

  • A significant signal that increases with this compound concentration indicates autofluorescence.

Part B: Quenching Measurement

  • Prepare a serial dilution of this compound in the assay buffer in a black microplate.

  • Add the fluorescent probe/substrate to all wells at the same concentration used in your primary assay.

  • Include a control with the fluorescent probe and vehicle only.

  • Incubate for 15-30 minutes at room temperature.

  • Read the fluorescence of the plate.

  • A dose-dependent decrease in the fluorescence signal in the presence of this compound indicates quenching.

Protocol 3: Redox Cycling Compound Identification (HRP-Phenol Red Assay)

This protocol detects the generation of hydrogen peroxide (H₂O₂) by redox-cycling compounds.[1][5][6]

Materials:

  • This compound stock solution

  • Assay buffer containing dithiothreitol (DTT) (e.g., 50 µM)

  • Phenol red solution

  • Horseradish peroxidase (HRP)

  • Catalase (for control)

  • Clear 96-well or 384-well plates

  • Absorbance plate reader

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer containing DTT.

  • As a control, prepare a parallel set of dilutions with catalase added to quench any H₂O₂ produced.

  • Add the phenol red solution and HRP to all wells.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the absorbance at 610 nm.

  • An increase in absorbance in the this compound-treated wells that is abolished by catalase indicates that this compound is a redox-cycling compound under these conditions.

Visualizations

experimental_workflow Figure 1. Experimental Workflow for Hit Validation HTS Primary High-Throughput Screen Hit_Confirmation Hit Confirmation (Dose-Response) HTS->Hit_Confirmation Interference_Assays Interference Assays (Luciferase, Fluorescence, Redox) Hit_Confirmation->Interference_Assays Triage Hits Orthogonal_Assay Orthogonal Assay (Different detection method) Interference_Assays->Orthogonal_Assay Filter False Positives Cellular_Assays Secondary Cellular Assays (e.g., Western Blot, Apoptosis Assay) Orthogonal_Assay->Cellular_Assays Confirm On-Target Activity Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization Validate Mechanism of Action mapk_pathway Figure 2. This compound's Effect on the MAPK Signaling Pathway This compound This compound ROS ROS This compound->ROS induces p38 p38 ROS->p38 activates JNK JNK ROS->JNK activates ERK ERK ROS->ERK activates Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis ERK->Apoptosis nfkb_pathway Figure 3. This compound's Inhibition of the NF-kB Signaling Pathway This compound This compound IkB IκBα This compound->IkB prevents degradation LPS LPS IKK IKK LPS->IKK activates IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Response Nucleus->Inflammation gene transcription apoptosis_pathway Figure 4. This compound's Modulation of the Apoptosis Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Mitochondria Mitochondria Bax->Mitochondria promotes MOMP Bcl2->Mitochondria inhibits MOMP Caspase9 Caspase-9 Mitochondria->Caspase9 releases Cytochrome c to activate Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Technical Support Center: Enhancing Hispidin Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with hispidin. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges related to this compound's low oral bioavailability in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low?

A1: The low oral bioavailability of this compound, a common issue with many polyphenolic compounds, is primarily due to two factors:

  • Poor Aqueous Solubility: this compound has limited solubility in water, which restricts its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • Extensive First-Pass Metabolism: After absorption from the gut, this compound is transported to the liver via the portal vein, where it undergoes significant metabolism before reaching systemic circulation. This "first-pass effect" substantially reduces the amount of active compound available. The primary metabolic pathways for polyphenols are glucuronidation and sulfation, which convert the compound into more water-soluble forms that are easily excreted.[1][2]

Q2: What are the most promising strategies to enhance this compound's oral bioavailability?

A2: Several formulation strategies can be employed to overcome the challenges of low solubility and first-pass metabolism. These include:

  • Nanoformulations: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles, nanoemulsions) can improve its solubility, protect it from degradation in the GI tract, and potentially enhance its absorption.[3][4]

  • Solid Dispersions: This technique involves dispersing this compound in an inert carrier matrix at the solid-state. This can enhance the dissolution rate and solubility of the compound.[5][6]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound in their hydrophobic core, thereby increasing their aqueous solubility and stability.[7][8]

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, improving their stability and delivery.

Q3: Are there any known inhibitors of this compound metabolism that can be co-administered?

A3: While specific inhibitors for this compound metabolism are not well-documented, a general strategy for improving polyphenol bioavailability is the co-administration of compounds that inhibit key metabolic enzymes. For example, piperine (an extract from black pepper) is known to inhibit glucuronidation enzymes and has been shown to improve the bioavailability of other polyphenols.[9][10] However, the effectiveness of this approach for this compound would need to be experimentally validated.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low and variable this compound concentration in plasma after oral gavage. 1. Poor dissolution of this compound in the GI tract.2. Rapid first-pass metabolism in the gut wall and liver.3. Degradation of this compound in the formulation or GI tract.4. Issues with the oral gavage technique.1. Enhance Solubility: Formulate this compound as a solid dispersion, nanoformulation, or cyclodextrin complex (see protocols below).2. Bypass/Reduce Metabolism: Use a nano-delivery system to alter the absorption pathway. Consider co-administration with a metabolic inhibitor like piperine (requires validation).3. Ensure Stability: Check the stability of your formulation. Prepare fresh formulations before each experiment.4. Refine Gavage Technique: Ensure correct placement of the gavage needle and appropriate dosing volume for the animal size. Consider alternative voluntary oral administration methods.[5][11]
Precipitation of this compound when preparing an aqueous formulation. This compound's inherent low aqueous solubility.1. Use Co-solvents: Dissolve this compound in a small amount of a biocompatible solvent (e.g., DMSO, ethanol) before diluting it in the aqueous vehicle. Ensure the final solvent concentration is safe for animal administration.2. Formulation Strategies: Employ solubilization techniques such as nanoformulations, solid dispersions, or cyclodextrin complexes.
Difficulty in detecting this compound or its metabolites in plasma samples. 1. The analytical method is not sensitive enough.2. Inefficient extraction from plasma.3. Very low circulating concentrations of the parent compound due to rapid metabolism.1. Optimize Analytical Method: Use a highly sensitive method like LC-MS/MS. Optimize the ionization and fragmentation parameters for this compound and its potential glucuronide and sulfate conjugates.[12][13]2. Improve Extraction: Test different protein precipitation and liquid-liquid extraction solvents to maximize recovery.[12]3. Analyze for Metabolites: Develop analytical standards for this compound glucuronide and sulfate to quantify these metabolites, which may be present at much higher concentrations than the parent compound.
Inconsistent results between in vitro efficacy and in vivo studies. The effective concentration of this compound at the target tissue is not reached due to poor bioavailability.This is a common issue for compounds with low bioavailability. The in vivo dose may need to be significantly higher than what in vitro studies might suggest. It is crucial to use a bioavailability-enhanced formulation to bridge this gap. Perform dose-response studies with the enhanced formulation to determine the effective in vivo dose.

Quantitative Data on Bioavailability Enhancement

Direct in vivo pharmacokinetic data for enhanced this compound formulations is currently limited in published literature. However, data from studies on hesperidin , a flavonoid with similar bioavailability challenges, can provide valuable insights into the potential improvements achievable with different formulation strategies.

Table 1: Enhancement of Hesperidin Solubility and Dissolution using Solid Dispersions (Data extrapolated from studies on hesperidin as an analogue for this compound)

FormulationCarrierMethodSolubility Enhancement (x-fold)
Hesperidin Solid DispersionMannitolKneading24.05
Hesperidin Solid DispersionPVP K30Kneading20.16
Hesperidin Solid DispersionMannitolSolvent Evaporation~20
Hesperidin Solid DispersionPVP K30Solvent Evaporation~18

Table 2: Characteristics of Hesperidin Nanoformulations (Data extrapolated from studies on hesperidin as an analogue for this compound)

Formulation TypeAverage Particle Size (nm)Encapsulation Efficiency (%)Key Finding
Nanoemulsion197.2 ± 2.884.0 ± 1.3Significantly higher cytotoxic activity against cancer cells compared to free hesperidin.[3]
Solid Lipid Nanoparticles (SLNs)Uniform> 90%Showed a 21% increase in anti-diabetic activity in vivo compared to free hesperidin.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion (Adapted from Hesperidin Protocol)

This protocol describes the preparation of a this compound solid dispersion using the solvent evaporation method to enhance solubility.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or Mannitol (as a carrier)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Methodology:

  • Weigh the desired amounts of this compound and the carrier (e.g., PVP K30 or mannitol) in a 1:2 drug-to-carrier ratio.

  • Dissolve both the this compound and the carrier in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a temperature of 40-50°C until a dry solid mass is formed on the wall of the flask.

  • Scrape the solid mass from the flask.

  • Grind the dried mass into a fine powder using a mortar and pestle.

  • Pass the powdered solid dispersion through a 100-mesh sieve to ensure uniformity.

  • Store the resulting solid dispersion in a desiccator until further use.

Protocol 2: Preparation of this compound-Loaded Liposomes (General Protocol)

This protocol outlines the thin-film hydration method for preparing this compound-loaded liposomes.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or other suitable lipids

  • Cholesterol

  • Chloroform and Methanol (solvent system)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Methodology:

  • Dissolve this compound, SPC, and cholesterol (e.g., in a 1:10:2 molar ratio) in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.

  • Slowly evaporate the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 40°C). This will form a thin, dry lipid film on the inner surface of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid's transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the vesicles, sonicate the liposomal suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • The resulting unilamellar liposome suspension can be used for in vivo studies. Unencapsulated this compound can be removed by ultracentrifugation if necessary.

Protocol 3: Oral Administration of this compound Formulation to Rodents

Materials:

  • This compound formulation (e.g., suspension of solid dispersion in 0.5% carboxymethyl cellulose)

  • Sprague-Dawley rats (or other suitable rodent model), fasted overnight with free access to water

  • Oral gavage needles (stainless steel, ball-tipped)

  • Appropriately sized syringes

Methodology:

  • Accurately weigh the animal to determine the correct dosing volume. A common dosing volume is 5-10 mL/kg body weight.

  • Prepare the this compound formulation to the desired concentration. Ensure it is a homogenous suspension or solution.

  • Draw the calculated volume of the formulation into the syringe fitted with the oral gavage needle.

  • Gently restrain the rat.

  • Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.

  • Slowly administer the formulation.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

Protocol 4: Quantification of this compound in Rat Plasma by HPLC-MS/MS

Materials:

  • Rat plasma samples

  • Acetonitrile

  • Methanol

  • Formic acid

  • Internal Standard (IS) (e.g., another flavonoid not present in the sample)

  • Centrifuge

  • HPLC-MS/MS system

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS solution.

    • Add 400 µL of ice-cold acetonitrile (or methanol) to precipitate the plasma proteins.

    • Vortex for 2-3 minutes.

    • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50% methanol in water with 0.1% formic acid).

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from endogenous plasma components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for this compound).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor ion → product ion transitions for both this compound and the IS.

Signaling Pathway and Workflow Diagrams

Below are diagrams generated using Graphviz (DOT language) to visualize key pathways and workflows.

Hispidin_Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalytical Analysis cluster_data Data Interpretation This compound This compound Powder Formulation Bioavailability Enhancement (Nanoformulation, Solid Dispersion, etc.) This compound->Formulation Incorporate Admin Oral Administration (Rodent Model) Formulation->Admin Blood Blood Sampling (Time Points) Admin->Blood Plasma Plasma Separation Blood->Plasma Extraction Sample Extraction Plasma->Extraction HPLC HPLC-MS/MS Quantification Extraction->HPLC PK Pharmacokinetic Analysis (AUC, Cmax, T1/2) HPLC->PK Bioavailability Determine Relative Bioavailability PK->Bioavailability

Caption: Experimental workflow for enhancing and evaluating this compound's oral bioavailability.

Caption: this compound's inhibition of the NF-κB inflammatory signaling pathway.

References

addressing batch-to-batch variability of synthetic hispidin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic hispidin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to the batch-to-batch variability of synthetic this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a naturally occurring polyphenolic compound found in various fungi and plants.[1] It is of significant interest to the research community due to its wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anticancer properties. Synthetic this compound provides a readily available and potentially more consistent source of the compound for these studies.

Q2: What are the common causes of batch-to-batch variability in synthetic this compound?

Batch-to-batch variability in synthetic compounds like this compound can arise from several factors during the chemical synthesis process. These can include:

  • Purity of starting materials: Variations in the purity of precursors, such as piperonal, can introduce different impurities into the final product.[2]

  • Reaction conditions: Minor deviations in reaction temperature, time, pressure, and stoichiometry can affect the reaction kinetics and lead to the formation of different byproducts.

  • Solvent and reagent quality: The grade and purity of solvents and reagents can impact the reaction environment and introduce contaminants.

  • Purification methods: Inconsistencies in the purification process, such as chromatography or crystallization, can result in varying levels of residual impurities in the final product.

  • Stability and storage: this compound, like many phenolic compounds, may be sensitive to light, air, and temperature. Improper storage can lead to degradation over time, introducing new impurities.

Q3: How can I assess the purity and consistency of my synthetic this compound batches?

A combination of analytical techniques is recommended to thoroughly characterize each batch of synthetic this compound. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying this compound from potential impurities. It provides a detailed purity profile of the sample.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound and to identify the mass of any impurities present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the this compound molecule and can be used to identify and quantify impurities with different chemical structures.

Q4: What level of purity is considered acceptable for research purposes?

The required purity of synthetic this compound depends on the specific application. For general research and in vitro assays, a purity of >95% is often considered acceptable.[3] However, for more sensitive applications, such as in vivo studies or drug development, a higher purity of >98% or even >99% is recommended to minimize the potential for off-target effects from impurities.[4]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered with synthetic this compound.

Observed Issue Potential Cause Recommended Action
Inconsistent biological activity between batches Varying purity levels or the presence of bioactive impurities.1. Perform a comprehensive purity analysis (HPLC, MS, NMR) on all batches. 2. Compare the impurity profiles of the batches to identify any unique or elevated impurities in the less active/overly active batch. 3. If possible, isolate and identify major impurities to assess their biological activity.
Poor solubility compared to previous batches Presence of insoluble impurities or different polymorphic forms.1. Analyze the batch for insoluble particulate matter. 2. Use techniques like powder X-ray diffraction (PXRD) to check for polymorphism. 3. Attempt recrystallization of the material to obtain a more uniform and soluble form.
Unexpected peaks in analytical data (HPLC, NMR) Contamination from the synthesis or purification process, or degradation of the compound.1. Review the synthesis and purification records for any deviations. 2. Use MS to determine the molecular weight of the unexpected peaks. 3. Use NMR to elucidate the structure of the impurities. 4. Ensure proper storage conditions (e.g., protected from light and air, low temperature) to prevent degradation.
Color variation between batches (e.g., darker coloration) Presence of oxidized impurities or residual colored reagents from the synthesis.1. Assess the purity of the material using HPLC. 2. Consider an additional purification step, such as charcoal treatment or recrystallization, to remove colored impurities. 3. Ensure that the synthesis and storage are performed under an inert atmosphere to prevent oxidation.

Quantitative Data Summary

The following table provides a general overview of acceptable quality control parameters for synthetic this compound intended for research use. Specific requirements may vary depending on the experimental context.

Parameter Specification Analytical Method
Appearance Yellow to brown solidVisual Inspection
Identity Conforms to the structure of this compound¹H NMR, ¹³C NMR, MS
Purity (by HPLC) >95% (General Research) >98% (In Vivo/Preclinical)HPLC-UV
Individual Impurity <0.5%HPLC-UV
Total Impurities <2.0%HPLC-UV
Residual Solvents As per ICH Q3C guidelinesGC-HS
Water Content <1.0%Karl Fischer Titration

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of synthetic this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Gradient Example: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm and 370 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of synthetic this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main this compound peak area relative to the total peak area.

Mass Spectrometry (MS) for Identity Confirmation

This protocol outlines a general procedure for confirming the molecular weight of synthetic this compound.

  • Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled to an HPLC or with a direct infusion source.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.

  • Mass Range: Scan a range appropriate for the expected molecular weight of this compound (C₁₃H₁₀O₅, MW: 246.22 g/mol ) and potential impurities (e.g., m/z 100-500).

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum. Look for the [M+H]⁺ (m/z 247.06) and/or [M-H]⁻ (m/z 245.05) ions corresponding to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol describes the general steps for obtaining ¹H and ¹³C NMR spectra of synthetic this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which this compound is soluble, such as DMSO-d₆ or Methanol-d₄.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the deuterated solvent.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a standard carbon spectrum (e.g., using a broadband decoupling sequence).

    • 2D NMR (optional): For more detailed structural elucidation and impurity identification, consider acquiring COSY, HSQC, and HMBC spectra.

  • Analysis: Process the spectra and compare the chemical shifts and coupling constants to known literature values for this compound to confirm its structure and identify any impurities.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_qc Quality Control cluster_analysis Data Analysis & Decision start Starting Materials (e.g., Piperonal) reaction Chemical Synthesis start->reaction purification Crude Product Purification reaction->purification final_product Synthetic this compound (New Batch) purification->final_product hplc HPLC Analysis final_product->hplc ms Mass Spectrometry final_product->ms nmr NMR Spectroscopy final_product->nmr data_analysis Compare to Specifications hplc->data_analysis ms->data_analysis nmr->data_analysis pass Batch Passes QC data_analysis->pass Meets Specs fail Batch Fails QC data_analysis->fail Does Not Meet Specs troubleshoot Troubleshoot fail->troubleshoot troubleshoot->purification Repurify

Caption: Quality control workflow for synthetic this compound.

Caption: Troubleshooting logic for inconsistent experimental results.

signaling_pathway This compound This compound target_protein Target Protein (e.g., Kinase) This compound->target_protein Inhibition downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 downstream_effector2 Downstream Effector 2 target_protein->downstream_effector2 cellular_response Cellular Response (e.g., Anti-inflammatory) downstream_effector1->cellular_response downstream_effector2->cellular_response impurity Bioactive Impurity off_target Off-Target Protein impurity->off_target Activation/Inhibition off_target_response Off-Target Effect (e.g., Cytotoxicity) off_target->off_target_response

Caption: Hypothetical signaling pathway of this compound and an impurity.

References

Technical Support Center: Overcoming Hispidin's Limitations in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hispidin in animal models. The information provided aims to address common challenges related to this compound's physicochemical properties and offer strategies to enhance its efficacy in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low efficacy of this compound in our in vivo cancer models despite promising in vitro results. What could be the underlying reason?

A1: The discrepancy between in vitro and in vivo results for this compound is often attributed to its limited oral bioavailability. This compound is known to be practically insoluble in water, which significantly hinders its absorption from the gastrointestinal tract.[1] This poor solubility leads to low plasma concentrations, preventing the compound from reaching therapeutic levels at the target site. Additionally, like many polyphenols, this compound may be subject to first-pass metabolism in the liver, further reducing its systemic exposure.

Q2: What are the primary limitations of this compound that researchers should be aware of when designing animal studies?

A2: The main limitations of this compound in the context of animal models are:

  • Poor Aqueous Solubility: this compound is insoluble in water and phosphate-buffered saline (PBS), making it challenging to formulate for oral and parenteral administration.[1]

  • Limited Bioavailability: Due to its low solubility, the oral bioavailability of this compound is expected to be low. While specific data for this compound is scarce, a structurally similar flavonoid, hispidulin, has a reported oral bioavailability of 17.8% in rats, suggesting that this compound's bioavailability is also likely to be a significant hurdle.[2]

  • Potential for Metabolic Instability: Polyphenols are often metabolized by cytochrome P450 enzymes in the liver, which can lead to rapid clearance from the body.[3]

Q3: What are the recommended strategies to improve the oral bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of this compound:

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or liposomes, can improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its absorption.

  • Cyclodextrin Inclusion Complexes: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of this compound.

  • Co-administration with Bioavailability Enhancers: Co-administering this compound with compounds like piperine, an alkaloid from black pepper, can inhibit drug-metabolizing enzymes and enhance its absorption.[4]

Troubleshooting Guides

Issue 1: Difficulty in Preparing this compound Formulations for In Vivo Administration

Problem: this compound precipitates out of aqueous solutions, making it difficult to prepare stable and homogenous formulations for oral gavage or injection.

Solutions:

  • For Oral Administration:

    • Suspension in Vehicle: A common approach is to prepare a homogeneous suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na).

    • Solubilization in a Co-solvent System: For preclinical studies, this compound can be dissolved in a small amount of an organic solvent like DMSO and then further diluted in a vehicle such as corn oil or a mixture of PEG300, Tween 80, and water.[5]

  • For Parenteral Administration (Use with caution and appropriate toxicity studies):

    • A formulation for injection can be prepared by dissolving this compound in a mixture of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[6]

Issue 2: Low and Variable Plasma Concentrations of this compound in Pharmacokinetic Studies

Problem: After oral administration of a this compound suspension, the measured plasma concentrations are low and show high inter-animal variability.

Solutions and Experimental Protocols:

This issue directly relates to this compound's poor bioavailability. Implementing bioavailability enhancement strategies is crucial. Below are detailed protocols for preparing and evaluating different this compound formulations.

Rationale: SLNs are lipid-based nanocarriers that can encapsulate lipophilic drugs like this compound, improving their solubility and absorption.

Experimental Protocol: Preparation of this compound-Loaded SLNs (Adapted from a general method)

  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in an organic solvent (e.g., ethanol) by heating to 70-80°C.

    • Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 407) in water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the lipid phase to the aqueous phase under high-speed homogenization (e.g., 15,000 rpm) for 15 minutes to form a coarse oil-in-water emulsion.

  • Sonication: Immediately sonicate the emulsion using a probe sonicator (e.g., 50% amplitude with pulses) to reduce the particle size.

  • Nanoparticle Formation: Allow the nanoemulsion to cool down to room temperature while stirring to solidify the lipid and form the SLNs.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze using dynamic light scattering (DLS).

    • Entrapment Efficiency: Determine the amount of this compound encapsulated within the SLNs using a validated analytical method like UPLC-MS/MS after separating the free drug.

    • Morphology: Visualize the nanoparticles using transmission electron microscopy (TEM).

Rationale: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds, enhancing their stability and bioavailability.

Experimental Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

  • Film Formation: Dissolve this compound, a phospholipid (e.g., phosphatidylcholine), and cholesterol in an organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.

  • Characterization:

    • Vesicle Size and Polydispersity Index (PDI): Measure using DLS.

    • Encapsulation Efficiency: Quantify the amount of this compound encapsulated within the liposomes.

    • Morphology: Observe the liposomes using TEM.

Rationale: Piperine is a known inhibitor of drug-metabolizing enzymes (like CYP450) and P-glycoprotein, which can increase the absorption and reduce the first-pass metabolism of co-administered drugs.[4]

Experimental Protocol: In Vivo Pharmacokinetic Study

  • Animal Groups:

    • Group 1 (Control): Administer this compound suspension orally.

    • Group 2 (Test): Co-administer this compound suspension and piperine orally.

  • Dosing: Administer the formulations to rats or mice via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated UPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both groups to determine the effect of piperine on this compound's bioavailability.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₀O₅--INVALID-LINK--
Molecular Weight246.22 g/mol --INVALID-LINK--
SolubilityInsoluble in water; Soluble in DMSO (49 mg/mL) and Ethanol (Insoluble)[1][6]

Table 2: Example Pharmacokinetic Parameters of Hispidulin (a this compound Analog) in Rats

ParameterOral Administration (5 mg/kg)Intravenous Administration (1 mg/kg)Reference
Tmax (h) 0.58 ± 0.20-[2]
Cmax (ng/mL) 280 ± 151-[2]
AUC₀-t (ng·h/mL) 718 ± 102806 ± 110[2]
Bioavailability (%) 17.8-[2]

Note: This data is for hispidulin and serves as an estimation for this compound's expected poor bioavailability.

Mandatory Visualizations

Diagrams

experimental_workflow cluster_formulation Formulation Strategies cluster_admin In Vivo Administration cluster_pk Pharmacokinetic Analysis This compound This compound Powder suspension Suspension (e.g., 0.5% CMC-Na) This compound->suspension sln Solid Lipid Nanoparticles (SLNs) This compound->sln liposome Liposomes This compound->liposome oral_gavage Oral Gavage (Rat/Mouse Model) suspension->oral_gavage sln->oral_gavage liposome->oral_gavage blood_sampling Serial Blood Sampling oral_gavage->blood_sampling plasma_analysis Plasma this compound Quantification (UPLC-MS/MS) blood_sampling->plasma_analysis pk_parameters Calculate PK Parameters (Cmax, Tmax, AUC) plasma_analysis->pk_parameters

Caption: Experimental workflow for evaluating this compound formulations.

signaling_pathway cluster_bioavailability Bioavailability Enhancement cluster_solutions Proposed Solutions cluster_outcome Desired Outcome poor_solubility Poor Aqueous Solubility low_bioavailability Low Oral Bioavailability poor_solubility->low_bioavailability nanoformulation Nanoformulation (SLNs, Liposomes) poor_solubility->nanoformulation addresses cyclodextrin Cyclodextrin Complexation poor_solubility->cyclodextrin addresses first_pass First-Pass Metabolism first_pass->low_bioavailability co_admin Co-administration (e.g., Piperine) first_pass->co_admin addresses improved_solubility Improved Solubility nanoformulation->improved_solubility increased_absorption Increased Absorption nanoformulation->increased_absorption cyclodextrin->improved_solubility reduced_metabolism Reduced Metabolism co_admin->reduced_metabolism improved_solubility->increased_absorption enhanced_bioavailability Enhanced Oral Bioavailability increased_absorption->enhanced_bioavailability reduced_metabolism->enhanced_bioavailability

Caption: Strategies to overcome this compound's bioavailability limitations.

References

Technical Support Center: Enhancing Hispidin Production in Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of hispidin from fungal cultures.

Troubleshooting Guides

This section addresses common issues encountered during this compound production experiments in a question-and-answer format.

Issue 1: Low or No this compound Production Despite Good Mycelial Growth

  • Question: My fungal culture (e.g., Sanghuangporus sanghuang, Inonotus obliquus) is showing robust mycelial growth, but the this compound yield is negligible. What are the potential causes and solutions?

  • Answer: This is a common challenge, particularly in submerged cultures where biomass accumulation can be high, but secondary metabolite production, like this compound, remains low.[1][2] Here are several factors to investigate:

    • Suboptimal Culture Medium: The composition of your culture medium is critical. While a rich medium can support rapid growth, it might not be optimal for inducing this compound biosynthesis.

      • Solution: Review and optimize your carbon and nitrogen sources. Studies have shown that glucose as a carbon source and yeast extract as a nitrogen source are highly effective for this compound production in Sanghuangporus sanghuang.[3][4] An initial pH of 5 has also been identified as optimal in some studies.[3][4]

    • Inappropriate Fermentation Stage for Harvest: this compound production is often growth-phase dependent.

      • Solution: Perform a time-course experiment to determine the optimal harvest time. In Phellinus linteus, this compound content reached its maximum at 12 days post-inoculation.[5]

    • Lack of Biosynthetic Precursors: The biosynthesis of this compound is linked to the phenylpropanoid pathway.

      • Solution: Consider supplementing the culture medium with precursors like caffeic acid.[6][7] The addition of key precursors can significantly boost the production of downstream metabolites.

    • Absence of Inducing Factors (Elicitors): Fungi often produce secondary metabolites in response to stress.

      • Solution: Introduce elicitors into your culture. These can be biotic (e.g., methyl jasmonate) or abiotic (e.g., UV radiation, hydrogen peroxide).[1][8][9][10] For instance, intermittent UV radiation has been shown to increase polyphenol production in Inonotus obliquus.[8][11]

Issue 2: Inconsistent this compound Yields Between Batches

  • Question: I am observing significant variability in this compound yield from one fermentation batch to another, even with seemingly identical protocols. What could be the cause?

  • Answer: Batch-to-batch inconsistency is often due to subtle variations in experimental conditions.

    • Inoculum Quality and Age: The age and physiological state of the inoculum can impact the subsequent fermentation.

      • Solution: Standardize your inoculum preparation. Use a consistent age for your liquid spawn; for example, a 1-week-old liquid spawn has been found to be optimal for Phellinus linteus in solid-state fermentation.[12] Also, ensure a consistent inoculum rate.[12]

    • Precise Control of Culture Parameters: Minor fluctuations in pH, temperature, and aeration can lead to different metabolic responses.

      • Solution: Calibrate your monitoring equipment regularly and maintain tight control over these parameters. For Phellinus linteus, an optimal temperature of 25°C and an initial pH of 5.8 have been reported.[5] For Sanghuangporus sanghuang, an initial pH of 5 was found to be ideal.[3][4]

    • Homogeneity of Solid-State Fermentation Substrate: In solid-state fermentation, uneven mixing of the substrate and inoculum can cause inconsistencies.

      • Solution: Ensure thorough and uniform mixing of your grain medium and inoculum. The choice of grain can also have a significant impact; pearl barley has been shown to yield higher this compound content compared to brown rice.[12]

Issue 3: Difficulty in Extracting and Quantifying this compound

  • Question: I am unsure if my extraction and quantification methods for this compound are efficient and accurate. How can I troubleshoot this?

  • Answer: Proper extraction and analysis are crucial for accurately determining your this compound yield.

    • Inefficient Extraction: this compound needs to be effectively extracted from the fungal mycelia or culture broth.

      • Solution: A common method involves extraction with absolute alcohol, followed by filtration and concentration using a rotary evaporator.[3]

    • Inaccurate Quantification: The analytical method must be sensitive and specific for this compound.

      • Solution: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a reliable method for quantifying this compound.[3][4] A typical method uses a C18 column with a gradient of methanol and 0.1% formic acid, with detection at 370 nm.[3] Ensure you are using a certified this compound standard for accurate calibration.

Frequently Asked Questions (FAQs)

Q1: Which fungal species are best known for this compound production?

A1: The most commonly studied fungi for this compound production include Sanghuangporus sanghuang (historically referred to as Phellinus linteus), Inonotus obliquus (Chaga mushroom), and Sanghuangporus vaninii.[1][3][8]

Q2: What is the general biosynthetic pathway for this compound in fungi?

A2: this compound biosynthesis is primarily associated with the phenylpropanoid pathway.[11][13] The pathway starts with amino acids like phenylalanine, which is converted through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL) and chalcone isomerase (CHI).[8][11] A key step involves the condensation of precursors like caffeic acid and malonyl-CoA, a reaction catalyzed by a this compound synthase, which is a type of polyketide synthase (PKS).[6][7][14][15]

Q3: What are elicitors and how do they improve this compound yield?

A3: Elicitors are compounds that trigger a defense or stress response in fungi, which can lead to the enhanced production of secondary metabolites like this compound.[16] They work by activating signaling pathways that upregulate the expression of genes involved in the biosynthetic pathway.[16] Examples of elicitors that have been shown to increase this compound or related polyphenol production include:

  • Polyunsaturated fatty acids (PUFAs): Linoleic acid (LA) and alpha-linolenic acid (ALA) have been shown to increase the production of this compound and its derivatives in Sanghuangporus vaninii.[1][13][17]

  • Methyl Jasmonate (MeJa): This is a well-known plant stress hormone that can also act as an elicitor in fungi.[1][9]

  • UV Radiation: A physical elicitor that can stimulate the accumulation of polyphenols in Inonotus obliquus.[8][11]

  • Hydrogen Peroxide (H₂O₂): Inducing oxidative stress with H₂O₂ can enhance the production of this compound analogs.[10]

Q4: Can I use precursors to increase this compound production?

A4: Yes, feeding precursors can be an effective strategy. The addition of caffeic acid, ATP, and malonyl-CoA has been shown to enhance this compound biosynthesis.[6][7] Tricetolatone (TL) has also been identified as a key precursor that can increase the production of this compound and its derivatives in Phellinus igniarius.[18]

Q5: What is the difference between solid-state and submerged fermentation for this compound production?

A5:

  • Solid-State Fermentation (SSF): Involves growing the fungus on a solid substrate, such as grain (e.g., pearl barley, brown rice).[12] SSF can sometimes lead to higher yields of secondary metabolites. One study demonstrated a 4.73-fold higher this compound yield in Phellinus linteus using pearl barley in SSF compared to a control brown rice medium.[12]

  • Submerged Fermentation (SmF): Involves growing the fungus in a liquid medium. While SmF often results in higher mycelial biomass and is more easily scalable, the accumulation of this compound can be lower compared to the fungus grown in its natural habitat or under SSF.[1][2] However, SmF conditions can be optimized with the use of elicitors to improve yields.[1]

Data Presentation

Table 1: Optimal Culture Conditions for this compound Production in Sanghuangporus sanghuang

ParameterOptimal ConditionThis compound YieldReference
Carbon SourceGlucose (1%)3 mg/g[3][4]
Nitrogen SourceYeast Extract (0.3%)3 mg/g[3][4]
Initial pH5.03 mg/g[3][4]
Temperature25°C-[3]
Agitation120 rpm-[3]

Table 2: Effect of Elicitors on Polyphenol/Hispidin Production

Fungal SpeciesElicitorEffectReference
Inonotus obliquusUV RadiationIncreased production of polyphenols.[8][11]
Sanghuangporus vaniniiLinoleic Acid (LA)Increased production of this compound and its derivatives.[1][13]
Sanghuangporus vaniniiAlpha-linolenic Acid (ALA)Increased production of this compound and its derivatives.[1][13]
Inonotus obliquusHydrogen Peroxide (1mM)Enhanced production of this compound analogs.[10]

Experimental Protocols

1. Protocol for Optimization of this compound Production in Submerged Culture

This protocol is based on methodologies described for Sanghuangporus sanghuang.[3][4]

  • Objective: To determine the optimal carbon source, nitrogen source, and initial pH for this compound production.

  • Materials:

    • Fungal strain of interest (e.g., S. sanghuang)

    • Basal medium (e.g., containing MgSO₄)

    • Various carbon sources (e.g., glucose, sucrose, lactose, maltose, starch)

    • Various nitrogen sources (e.g., yeast extract, peptone, whey peptone, malt extract)

    • Shake flasks (250 mL)

    • Shaking incubator

    • Autoclave

    • pH meter

  • Methodology:

    • Inoculum Preparation: Grow the fungal mycelium on a suitable agar medium. Aseptically transfer a small agar block of the mycelium to a liquid seed culture medium and incubate at 25°C on a rotary shaker at 120 rpm for a specified period (e.g., 1 week).

    • Carbon Source Screening:

      • Prepare a series of flasks with the basal medium containing a fixed concentration of yeast extract.

      • To each flask, add a different carbon source at a standardized concentration (e.g., 1 g/L).

      • Adjust the initial pH to a standard value (e.g., 5.0).

      • Inoculate each flask with the seed culture.

      • Incubate at 25°C and 120 rpm for a predetermined duration.

      • After incubation, harvest the mycelia, extract this compound, and quantify using HPLC.

    • Nitrogen Source Screening:

      • Repeat the process described in step 2, but this time use the optimal carbon source determined above and vary the nitrogen sources at a standardized concentration (e.g., 0.3 g/L).

    • Initial pH Optimization:

      • Prepare flasks with the optimal carbon and nitrogen sources.

      • Adjust the initial pH of the medium in each flask to different values (e.g., 3, 4, 5, 6, 7).

      • Inoculate and incubate as described previously.

      • Determine the this compound yield for each pH value.

    • Data Analysis: Compare the this compound yields under different conditions to identify the optimal medium composition and initial pH.

2. Protocol for this compound Extraction and Quantification by HPLC

This protocol is adapted from methods used for analyzing this compound in Sanghuangporus sanghuang mycelia.[3]

  • Objective: To extract and quantify the concentration of this compound from fungal biomass.

  • Materials:

    • Dried fungal mycelia powder

    • Absolute ethanol

    • Whatman filter paper No. 4

    • Rotary evaporator

    • HPLC system with a DAD detector

    • C18 column (e.g., Kinetex 4.6 x 150 mm, 5 µm)

    • Methanol (HPLC grade)

    • Formic acid

    • This compound standard

  • Methodology:

    • Extraction:

      • Weigh a specific amount of dried mycelial powder (e.g., 20 g).

      • Add a sufficient volume of absolute ethanol (e.g., 1000 mL).

      • Allow the extraction to proceed (e.g., with stirring or sonication).

      • Filter the extract through Whatman filter paper No. 4.

      • Concentrate the filtrate using a rotary evaporator to obtain the dried ethanolic extract.

    • Sample Preparation for HPLC:

      • Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol).

      • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC.

    • HPLC Analysis:

      • Column: C18 column

      • Mobile Phase: A gradient of methanol (Solvent A) and 0.1% formic acid in water (Solvent B). For example, a linear gradient from 30:70 (A:B) to 100:0 over 13 minutes.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 40°C

      • Detection Wavelength: 370 nm

    • Quantification:

      • Prepare a calibration curve using a series of known concentrations of the this compound standard.

      • Inject the prepared sample into the HPLC.

      • Identify the this compound peak based on the retention time of the standard.

      • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Hispidin_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid Caffeoyl_CoA Caffeoyl-CoA Caffeic_Acid->Caffeoyl_CoA Hispidin_Synthase_Complex This compound Synthase (PKS) Caffeoyl_CoA->Hispidin_Synthase_Complex Malonyl_CoA Malonyl-CoA Malonyl_CoA->Hispidin_Synthase_Complex This compound This compound Hispidin_Synthase_Complex->this compound

Caption: Simplified this compound biosynthesis pathway in fungi.

Troubleshooting_Workflow Start Start: Low this compound Yield Check_Growth Is Mycelial Growth Good? Start->Check_Growth Optimize_Growth Optimize Growth Conditions: - Basal Medium - Temperature - pH Check_Growth->Optimize_Growth No Check_Medium Is Culture Medium Optimized for this compound? Check_Growth->Check_Medium Yes Optimize_Growth->Check_Growth Optimize_Medium Optimize Medium: - Carbon Source (Glucose) - Nitrogen Source (Yeast Extract) - C:N Ratio Check_Medium->Optimize_Medium No Check_Harvest Is Harvest Time Optimal? Check_Medium->Check_Harvest Yes Optimize_Medium->Check_Harvest Time_Course Perform Time-Course Experiment Check_Harvest->Time_Course No Consider_Elicitors Consider Advanced Strategies Check_Harvest->Consider_Elicitors Yes Time_Course->Consider_Elicitors Add_Elicitors Add Elicitors: - Methyl Jasmonate - PUFAs (LA, ALA) - UV Radiation Consider_Elicitors->Add_Elicitors Add_Precursors Add Precursors: - Caffeic Acid Consider_Elicitors->Add_Precursors Success Improved Yield Add_Elicitors->Success Add_Precursors->Success

Caption: Troubleshooting workflow for low this compound yield.

Experimental_Workflow cluster_ofat OFAT Variables Step1 1. Fungal Strain Reactivation & Inoculum Prep Step2 2. Baseline Fermentation in Basal Medium Step1->Step2 Step3 3. One-Factor-at-a-Time (OFAT) Optimization Step2->Step3 Analysis This compound Extraction & HPLC Quantification Step2->Analysis Step3a Carbon Source Step3b Nitrogen Source Step3c Initial pH Step3d Temperature Step4 4. Elicitor/Precursor Screening Step3->Step4 Step3->Analysis Step5 5. Scale-up & Validation in Bioreactor Step4->Step5 Step4->Analysis Step5->Analysis

Caption: Experimental workflow for optimizing this compound yield.

References

dealing with hispidin precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hispidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a specific focus on preventing and troubleshooting precipitation in cell culture media.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution, particularly its tendency to precipitate in aqueous environments like cell culture media.

Question: My this compound precipitated after I added it to my cell culture medium. What could be the cause and how can I fix it?

Answer: this compound precipitation in cell culture media is a common issue stemming from its low aqueous solubility. Here are the potential causes and their corresponding solutions:

  • Cause 1: Inadequate Stock Solution Preparation. this compound is poorly soluble in water but readily dissolves in organic solvents like Dimethyl Sulfoxide (DMSO).[1][2] An improperly prepared stock solution is a primary reason for precipitation.

    • Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. Concentrations of 10-20 mg/mL in DMSO are commonly used.[1][2] Ensure the this compound is completely dissolved in the DMSO before further dilution. Sonication can aid in dissolution.[3]

  • Cause 2: High Final Concentration of this compound. The final concentration of this compound in your cell culture medium may exceed its solubility limit in the aqueous environment, even with the use of a DMSO stock.

    • Solution: Lower the final working concentration of this compound in your experiment. If a high concentration is necessary, consider a serial dilution approach.

  • Cause 3: Incorrect Dilution Method. Adding the this compound stock solution directly to the full volume of media can cause localized high concentrations, leading to immediate precipitation.

    • Solution: Employ a stepwise dilution method. First, add the required volume of this compound stock solution to a small volume of pre-warmed (e.g., 37°C) cell culture medium. Mix thoroughly by gentle pipetting or swirling. Then, add this pre-mixed solution to the final volume of your culture medium.

  • Cause 4: pH of the Medium. The solubility and stability of phenolic compounds like this compound can be influenced by pH.[4] While specific data on this compound's pH-dependent solubility is limited, significant pH shifts in the media could contribute to precipitation.

    • Solution: Ensure your cell culture medium is properly buffered and the pH is stable. Potassium phosphate-based buffers have been noted to be suitable for this compound.[4]

  • Cause 5: Temperature. Temperature can affect the solubility of compounds. Adding a cold stock solution to warmer media could induce precipitation.

    • Solution: Allow the this compound stock solution to reach room temperature before adding it to your pre-warmed cell culture medium.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[1][2]

Q2: What is the solubility of this compound in DMSO?

A2: this compound is soluble in DMSO at concentrations of approximately 10 mg/mL to 20 mg/mL.[1][2] Some sources indicate solubility up to 49 mg/mL, though using fresh DMSO is crucial as absorbed moisture can reduce solubility.[5]

Q3: Is this compound soluble in water?

A3: No, this compound is insoluble in water.[2]

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C for long-term stability.[1][2] The solid form of this compound is also stored at -20°C and is stable for at least four years.[1] It is recommended to protect it from light.[2]

Q5: The product datasheet mentions using other solvents like PEG300 and Tween 80. Should I use these for my cell culture experiments?

A5: Formulations containing PEG300 and Tween 80 are typically intended for in vivo (animal) studies to improve bioavailability.[3][5] While they can be adapted for in vitro work, for most cell culture applications, a well-prepared DMSO stock solution is sufficient and introduces fewer variables to your experiment. If you continue to experience precipitation with DMSO alone, a formulation with a low percentage of these additional solvents could be tested for compatibility with your specific cell line.

Data Summary

Table 1: this compound Solubility Data

SolventConcentrationReference(s)
DMSO~10 mg/mL[1]
DMSO20 mg/mL[2]
DMSO49 mg/mL (fresh, anhydrous)[5]
WaterInsoluble[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (crystalline solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the tube vigorously for 1-2 minutes to dissolve the this compound.

    • If the this compound is not fully dissolved, sonicate the tube for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Adding this compound to Cell Culture Medium

  • Materials:

    • Prepared this compound stock solution (in DMSO)

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile pipette tips and tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. Important: The final concentration of DMSO in the medium should typically be kept below 0.5% (v/v) to avoid solvent toxicity to the cells. Calculate this to ensure you are within a safe limit for your cell line.

    • In a sterile tube, add the calculated volume of the this compound stock solution to a small volume (e.g., 100-200 µL) of the pre-warmed cell culture medium.

    • Gently mix by pipetting up and down several times. This creates a pre-diluted solution.

    • Add the pre-diluted this compound solution to the final volume of your pre-warmed cell culture medium.

    • Swirl the flask or plate gently to ensure even distribution.

    • Immediately use the this compound-supplemented medium for your experiment.

Visualizations

Hispidin_Troubleshooting_Workflow start Start: This compound Precipitation Observed check_stock Check Stock Solution: Was it fully dissolved in 100% DMSO? start->check_stock remake_stock Action: Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_dilution Check Dilution Method: Was a stepwise dilution in warm media used? check_stock->check_dilution Yes remake_stock->check_dilution adjust_dilution Action: Use stepwise dilution protocol. check_dilution->adjust_dilution No check_concentration Check Final Concentration: Is it too high? check_dilution->check_concentration Yes adjust_dilution->check_concentration lower_concentration Action: Lower the final working concentration. check_concentration->lower_concentration Yes check_ph_temp Check Media Conditions: Is pH stable and temperature appropriate? check_concentration->check_ph_temp No lower_concentration->check_ph_temp adjust_conditions Action: Ensure proper buffering and temperature control. check_ph_temp->adjust_conditions No end_success Resolution: Precipitation Avoided check_ph_temp->end_success Yes adjust_conditions->end_success

Caption: Troubleshooting workflow for this compound precipitation.

This compound is known to be an inhibitor of Protein Kinase C (PKC), specifically the β isoform.[2][5] The following diagram illustrates a simplified representation of a generic PKC signaling pathway that could be modulated by this compound.

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates IP3->PKC Activates (via Ca2+) Substrate Downstream Substrate PKC->Substrate Phosphorylates This compound This compound This compound->PKC Inhibits Response Cellular Response (e.g., Proliferation, Inflammation) Substrate->Response Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor

Caption: Simplified PKC signaling pathway inhibited by this compound.

References

Technical Support Center: Refining Protocols for Consistent Hispidin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining experimental protocols involving hispidin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary bioactivities?

This compound is a naturally occurring polyphenol found in various fungi, such as Phellinus and Inonotus species. It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1]

Q2: What is the general stability of this compound and what are the optimal storage conditions?

This compound is sensitive to pH and can degrade in certain buffers.[2] For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture.[3] Stock solutions in DMSO can be stored at -20°C for shorter periods, but repeated freeze-thaw cycles should be avoided.

Q3: What are the best solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) but has limited solubility in water and lipids.[3][4] For cell-based assays, it is typically dissolved in DMSO to create a stock solution, which is then further diluted in culture media. It's crucial to ensure the final DMSO concentration is non-toxic to the cells (usually <0.5%).

Q4: At what concentrations is this compound typically active in vitro?

The effective concentration of this compound varies depending on the cell type and the specific bioassay. For example, in antioxidant assays like the DPPH and ABTS tests, IC50 values are in the micromolar range.[5] For anti-inflammatory and anticancer effects in cell culture, concentrations typically range from 5 to 100 µM.[4][6]

Q5: How can I confirm the identity and purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of a this compound sample. The identity can be confirmed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Extraction and Purification
Problem Possible Cause(s) Recommended Solution(s)
Low this compound Yield - Inefficient extraction solvent or method.- Suboptimal fungal culture conditions for this compound production.- Degradation during extraction.- Use ultrasound-assisted extraction (UAE) with an optimized ethanol concentration (e.g., 40% v/v) to improve efficiency.[7]- Optimize culture media components (e.g., glucose and yeast extract) and pH (around 5.0) to enhance this compound production by the fungus.[8]- Keep extraction temperatures low, especially if using methods that generate heat, to prevent thermodegradation.[7]
Co-extraction of Impurities - Non-selective extraction solvent.- Similar polarity of impurities to this compound.- Employ selective purification techniques like molecularly imprinted solid-phase extraction (MISPE) which shows high selectivity for this compound.[9]- Utilize chromatographic methods such as column chromatography with a suitable stationary phase (e.g., silica gel) and a gradient elution system.
This compound Degradation During Processing - Exposure to high temperatures.- Presence of oxidative enzymes.- Exposure to light or incompatible pH.- Use low-temperature drying methods for the fungal material.- Inactivate enzymes by briefly heating the raw material before extraction.- Protect extracts and purified this compound from light and use appropriate buffers (e.g., potassium phosphate) to maintain a stable pH.[2]
Bioactivity Assays
Problem Possible Cause(s) Recommended Solution(s)
Inconsistent Antioxidant Activity Results - this compound instability in the assay buffer.- Interference from the solvent (e.g., DMSO).- Variation in reaction times.- Use a stable buffer system, such as potassium phosphate buffer, as this compound's absorption spectrum is pH-sensitive.[2]- Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all samples and controls.- Standardize the incubation time for the assay as the reaction may be time-dependent.
Low or No Anti-inflammatory Effect - Insufficient concentration of this compound.- Inappropriate cell model or stimulus.- Degradation of this compound in the culture medium.- Perform a dose-response study to determine the optimal effective concentration.- Ensure the inflammatory stimulus (e.g., LPS) is potent enough to induce a measurable response and that the chosen cell line is responsive.- Prepare fresh this compound dilutions in media for each experiment to minimize degradation.
Variable Anticancer Activity - Differences in cell line sensitivity.- Cell confluence affecting the response.- this compound precipitation in the culture medium.- Test a panel of cancer cell lines to identify those most sensitive to this compound.- Standardize cell seeding density to ensure consistent cell numbers at the time of treatment.- Visually inspect the culture wells for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different solubilizing agent.
Unexpected Cytotoxicity in Control Cells - High concentration of the solvent (DMSO).- Contamination of the this compound sample.- Ensure the final DMSO concentration is below the toxic threshold for your specific cell line.- Verify the purity of your this compound sample using HPLC.

Quantitative Data Summary

Table 1: Antioxidant Activity of this compound

AssayIC50 (µM)Reference CompoundReference IC50 (µM)Source
DPPH Radical Scavenging36.05 ± 0.08Trolox30.17 ± 2.48[5]
ABTS Radical Scavenging52.13 ± 4.30Trolox64.71 ± 2.75[5]

Table 2: In Vitro Bioactivity of this compound

BioactivityCell LineEffective ConcentrationEffectSource
Anti-inflammatoryRAW 264.7 Macrophages10-50 µMInhibition of NF-κB transcriptional activity[10]
NeuroprotectionMES23.5 Dopaminergic Neurons20 µMAttenuation of MPP+-induced apoptosis[11]
Wound HealingNIH-3T3 Fibroblasts5-40 µmol/LEnhanced cell viability[4]
AnticancerPancreatic Cancer Cells150 µMSuppression of proliferation[6]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from a study on the antioxidant properties of this compound.[5]

  • Preparation of Reagents:

    • Prepare a 150 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare various concentrations of this compound in methanol. A positive control, such as Trolox or ascorbic acid, should also be prepared.

  • Assay Procedure:

    • In a 96-well microplate, add equal volumes of the DPPH solution and the this compound (or control) solutions to the wells.

    • Include a blank control containing only methanol.

    • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound or control.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Assessment of NF-κB Activation by Western Blot

This protocol is based on the methodology to determine this compound's effect on the NF-κB pathway.[10]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in appropriate culture dishes and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes) to induce inflammation and activate the NF-κB pathway.

  • Protein Extraction:

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated IκB-α, total IκB-α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated IκB-α to total IκB-α to determine the effect of this compound on IκB-α degradation, a key step in NF-κB activation.

Signaling Pathways and Experimental Workflows

Hispidin_Extraction_Workflow cluster_collection Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis FungalSource Fungal Source (e.g., Phellinus linteus) Drying Drying FungalSource->Drying Grinding Grinding Drying->Grinding Extraction Ultrasound-Assisted Extraction (e.g., 40% Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Purification Purification (e.g., MISPE or Column Chromatography) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound Analysis Purity & Identity Check (HPLC, MS, NMR) Purethis compound->Analysis

Caption: Workflow for the extraction and purification of this compound.

Hispidin_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB-α IKK->IkB phosphorylates IkB_NFkB IκB-α-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates IkB_NFkB->NFkB releases Genes Pro-inflammatory Genes (e.g., iNOS) NFkB_nucleus->Genes activates transcription This compound This compound This compound->IKK inhibits This compound->IkB prevents degradation This compound->NFkB_nucleus inhibits translocation

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Hispidin_MAPK_JNK_Pathway cluster_stress Cellular Stress cluster_mapk MAPK Cascade cluster_mitochondria Mitochondrial Apoptosis Stress Oxidative Stress (e.g., MPP+) MAPKKK MAPKKK Stress->MAPKKK activates JNK JNK MAPKKK->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) cJun->Bcl2 inhibits Bax Bax (Pro-apoptotic) cJun->Bax activates Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->JNK inhibits phosphorylation

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of Hispidin and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the antioxidant potential of two prominent polyphenolic compounds: hispidin and quercetin. By presenting quantitative experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to serve as a valuable resource for researchers investigating novel antioxidant therapies.

Introduction to the Compounds

This compound is a phenolic compound naturally synthesized by various fungi, particularly those from the Inonotus and Phellinus genera.[1] Traditionally used in remedies for a range of diseases, this compound has demonstrated significant antioxidant activities, including the scavenging of free radicals and the chelation of metal ions involved in oxidative stress.[1]

Quercetin is a widely distributed flavonoid found in numerous fruits, vegetables, and grains.[2][3] Its potent antioxidant activity has been extensively studied and is attributed to its effects on glutathione (GSH) levels, enzymatic activity, and the modulation of various signal transduction pathways.[2][4]

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of this compound and quercetin have been evaluated using various in vitro assays. The following tables summarize the key quantitative data from these studies, primarily focusing on the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value signifies greater antioxidant activity.

CompoundDPPH Radical Scavenging Assay (IC50)Reference CompoundReference IC50Source
This compound36.05 ± 0.08 µMTrolox30.17 ± 2.48 µM[1]
This compound58.8 µM--[1]
Quercetin19.17 µg/mlAscorbic Acid9.53 µg/ml[5]
Quercetin36.15 ± 0.30 mg/mlAscorbic Acid31.45 ± 1.31 mg/ml[6]

Table 1: Comparative DPPH radical scavenging activity of this compound and quercetin.

CompoundABTS Radical Scavenging Assay (IC50)Reference CompoundReference IC50Source
This compound52.13 ± 4.30 µMTrolox64.71 ± 2.75 µM[1]

Table 2: ABTS radical scavenging activity of this compound. (Note: Directly comparable IC50 data for quercetin in the ABTS assay was not available in the initial search results).

Molecular Mechanisms and Signaling Pathways

Both this compound and quercetin exert their antioxidant effects through the modulation of key cellular signaling pathways.

This compound has been shown to activate the Nrf2 signaling pathway . It enhances the expression of nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target genes, which code for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), and glutamate-cysteine ligase (GCL).[7] This activation is often mediated through the JNK-pathway.[7][8] Furthermore, this compound can activate the Akt/GSK-3β and ERK1/2 signaling pathways, which are crucial for cell metabolism and survival.[7] It has also been observed to inhibit the translocation of the pro-inflammatory nuclear factor NF-κB.[7]

Hispidin_Signaling_Pathway This compound This compound JNK JNK Pathway This compound->JNK activates Akt Akt/GSK-3β ERK1/2 This compound->Akt activates NFkB NF-κB This compound->NFkB inhibits translocation ROS Oxidative Stress (e.g., H₂O₂) ROS->JNK Nrf2 Nrf2 JNK->Nrf2 activates CellSurvival Cell Survival Metabolism Akt->CellSurvival promotes ARE Antioxidant Response Element (ARE) Nrf2->ARE binds AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO-1, GCLC) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->ROS reduces Inflammation Inflammation NFkB->Inflammation

Caption: this compound's antioxidant signaling pathway.

Quercetin also modulates a variety of signaling pathways to exert its antioxidant effects. It is known to regulate pathways such as NF-κB, AMPK, and MAPK to enhance the body's antioxidant defense system.[4][9] By influencing these pathways, quercetin can modulate the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), and increase levels of glutathione (GSH).[2][4] For instance, quercetin has been shown to inhibit the p38MAPK/iNOS signaling pathway and upregulate SOD activity.[2] It can also activate the Nrf2 pathway, leading to increased expression of antioxidant genes.[4]

Quercetin_Signaling_Pathway Quercetin Quercetin MAPK MAPK Pathway (e.g., p38) Quercetin->MAPK modulates AMPK AMPK Pathway Quercetin->AMPK activates PI3K_AKT PI3K/AKT Pathway Quercetin->PI3K_AKT enhances Nrf2 Nrf2 Quercetin->Nrf2 activates NFkB NF-κB Quercetin->NFkB inhibits ROS Reactive Oxygen Species (ROS) ROS->MAPK ROS->NFkB AntioxidantDefense Antioxidant Defense (↑ GSH, SOD, CAT) MAPK->AntioxidantDefense AMPK->AntioxidantDefense PI3K_AKT->AntioxidantDefense Nrf2->AntioxidantDefense Inflammation Inflammation NFkB->Inflammation AntioxidantDefense->ROS scavenges

Caption: Quercetin's antioxidant signaling pathways.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

DPPH_Workflow start Start prep_dpph Prepare DPPH working solution (e.g., 0.1 mM in methanol) start->prep_dpph prep_samples Prepare test samples and positive control (e.g., Ascorbic Acid) at various dilutions start->prep_samples blank Prepare blank (solvent + DPPH) start->blank reaction Mix sample/control with DPPH solution in equal volumes prep_dpph->reaction prep_samples->reaction incubate Incubate in the dark (e.g., 30 minutes at room temperature) reaction->incubate measure Measure absorbance at 517 nm using a spectrophotometer blank->measure incubate->measure calculate Calculate % scavenging activity and determine IC50 value measure->calculate end End calculate->end

Caption: DPPH assay experimental workflow.

Protocol Details:

  • DPPH Solution Preparation: A stock solution of DPPH is prepared in methanol or ethanol and protected from light. This is then diluted to a working concentration (commonly 0.1 mM) to achieve an absorbance of approximately 1.0 at 517 nm.[10]

  • Sample Preparation: The test compounds (this compound, quercetin) and a positive control (e.g., ascorbic acid, Trolox) are dissolved in a suitable solvent and prepared in a series of dilutions.[10]

  • Reaction: A defined volume of each sample dilution is mixed with an equal volume of the DPPH working solution.[10] A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[11]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the sample concentrations.[11]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.

ABTS_Workflow start Start prep_abts_stock Prepare ABTS stock solution (7 mM) and potassium persulfate (2.45 mM) start->prep_abts_stock prep_samples Prepare test samples and positive control (e.g., Trolox) at various dilutions start->prep_samples generate_radical Mix solutions and incubate in dark (12-16 hours) to generate ABTS•+ radical prep_abts_stock->generate_radical prep_working Dilute ABTS•+ solution with buffer to an absorbance of ~0.7 at 734 nm generate_radical->prep_working reaction Add sample/control to the ABTS•+ working solution prep_working->reaction prep_samples->reaction incubate Incubate for a set time (e.g., 6 minutes) reaction->incubate measure Measure absorbance at 734 nm incubate->measure calculate Calculate % inhibition and determine IC50 or TEAC value measure->calculate end End calculate->end

Caption: ABTS assay experimental workflow.

Protocol Details:

  • ABTS•+ Generation: An aqueous stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[12][13]

  • Working Solution Preparation: Before use, the ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[13]

  • Reaction: A small volume of the test sample or standard at various concentrations is added to a larger volume of the ABTS•+ working solution.[12]

  • Measurement: The absorbance is read at 734 nm after a specific incubation period (e.g., 6 minutes).[12][14]

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.[14]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

FRAP_Workflow start Start prep_reagents Prepare reagents: - Acetate buffer (300 mM, pH 3.6) - TPTZ solution (10 mM in 40 mM HCl) - Ferric chloride solution (20 mM) start->prep_reagents prep_samples Prepare test samples and standards (e.g., FeSO₄ or Trolox) start->prep_samples prep_frap_reagent Prepare fresh FRAP reagent by mixing acetate buffer, TPTZ, and FeCl₃ (10:1:1 v/v/v) prep_reagents->prep_frap_reagent warm_reagent Warm FRAP reagent to 37°C prep_frap_reagent->warm_reagent reaction Add sample/standard to the pre-warmed FRAP reagent warm_reagent->reaction prep_samples->reaction incubate Incubate at 37°C (e.g., 4 minutes) reaction->incubate measure Measure absorbance at 593 nm incubate->measure calculate Calculate FRAP value using a standard curve measure->calculate end End calculate->end

Caption: FRAP assay experimental workflow.

Protocol Details:

  • FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O in a 10:1:1 ratio.[15][16]

  • Reaction: A small volume of the sample or standard is added to a larger volume of the FRAP reagent, which has been pre-warmed to 37°C.[15]

  • Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 4 minutes).[15]

  • Measurement: The absorbance of the blue-colored complex is measured at 593 nm.[15][16]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using known concentrations of FeSO₄ or Trolox.

Concluding Remarks

Both this compound and quercetin are potent antioxidants that operate through multiple mechanisms, including direct radical scavenging and modulation of cellular signaling pathways.

  • Radical Scavenging: Based on the available IC50 data from DPPH assays, this compound and quercetin exhibit comparable, potent radical scavenging activity, in some cases outperforming reference antioxidants like Trolox.[1] In the ABTS assay, this compound was shown to be a better electron donor than Trolox.[1]

  • Signaling Pathways: Both compounds influence critical antioxidant and anti-inflammatory pathways such as Nrf2 and NF-κB. This compound's activity is strongly linked to the JNK-Nrf2 axis, while quercetin's effects are broader, involving MAPK, AMPK, and PI3K/AKT pathways.[2][4][7][8]

The choice between this compound and quercetin for further research and development may depend on the specific therapeutic target and desired biological outcome. Quercetin is well-studied and widely available, while this compound, derived from fungal sources, represents a promising, though less explored, alternative. This guide provides the foundational data and protocols to aid in these critical research decisions.

References

Hispidin's Anti-inflammatory Effects: A Comparative Analysis in RAW 264.7 and BV-2 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of hispidin, a naturally occurring polyphenol, in two commonly used murine cell lines: RAW 264.7 macrophages and BV-2 microglia. This analysis is supported by experimental data from peer-reviewed studies, offering insights into the differential mechanisms of action of this compound in these distinct immune cell types.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the key quantitative data on the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 and BV-2 cells. It is important to note that the data presented is compiled from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

ParameterRAW 264.7 MacrophagesBV-2 MicrogliaKey Findings & References
Inhibition of Nitric Oxide (NO) Production This compound significantly inhibits LPS-induced NO production.[1][2]This compound significantly inhibits LPS-induced NO production in a dose- and time-dependent manner.[1][2]This compound consistently demonstrates potent inhibition of NO, a key inflammatory mediator, in both cell lines.
Effect on Inducible Nitric Oxide Synthase (iNOS) Expression This compound treatment decreases iNOS protein expression in LPS-stimulated cells.[2]This compound treatment significantly decreases LPS-induced iNOS protein expression in a dose- and time-dependent manner.[2]The reduction in NO production is directly linked to the downregulation of iNOS expression by this compound in both macrophages and microglia.
Modulation of NF-κB Signaling Pathway This compound inhibits the LPS-induced activation of the NF-κB signaling pathway.[2]This compound does not have a significant effect on the LPS-induced NF-κB signaling pathway.[1][2]This represents a critical difference in the mechanism of action of this compound between the two cell lines.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway This compound suppresses the LPS-induced phosphorylation of MAPKs.[3]This compound markedly suppresses LPS-induced activation of MAPKs (JNK, p38, and ERK).[1][4]This compound consistently targets the MAPK signaling cascade in both cell types to exert its anti-inflammatory effects.
Modulation of JAK/STAT Signaling Pathway This compound inhibits the LPS-induced activation of the JAK/STAT pathway.[3]This compound markedly suppresses LPS-induced JAK1/STAT3 activation.[1][4]Similar to MAPK, the JAK/STAT pathway is another common target of this compound in both RAW 264.7 and BV-2 cells.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line RAW 264.7 and murine microglial cell line BV-2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and NO assays, larger plates for protein extraction). After reaching a suitable confluency (typically 70-80%), the cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a designated incubation period (e.g., 24 hours for NO assay).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (NO2-), a stable and quantifiable metabolite of NO, in the cell culture supernatant.

  • Sample Collection: After the treatment period, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reagent Preparation: The Griess reagent is typically a two-part solution. Solution A consists of 1% sulfanilamide in 5% phosphoric acid, and Solution B is 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. These solutions are mixed in equal volumes shortly before use.

  • Reaction: In a 96-well plate, add 100 µL of the collected supernatant to 100 µL of the freshly prepared Griess reagent.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: The concentration of nitrite is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Western Blot Analysis for Signaling Proteins (e.g., Phosphorylated JNK)

This technique is used to detect and quantify the levels of specific proteins, such as the phosphorylated (activated) forms of MAPK proteins.

  • Protein Extraction: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Separate the proteins based on their molecular weight by applying an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-JNK) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against a housekeeping protein, such as β-actin or GAPDH.

Signaling Pathways and Experimental Workflow

Below are diagrams generated using Graphviz to visualize the signaling pathways modulated by this compound and a typical experimental workflow.

G cluster_raw RAW 264.7 Macrophages cluster_bv2 BV-2 Microglia LPS_raw LPS TLR4_raw TLR4 LPS_raw->TLR4_raw MyD88_raw MyD88 TLR4_raw->MyD88_raw NFkB_raw NF-κB Activation MyD88_raw->NFkB_raw MAPK_raw MAPK Activation MyD88_raw->MAPK_raw JAK_STAT_raw JAK/STAT Activation MyD88_raw->JAK_STAT_raw Inflammation_raw Inflammatory Response (NO, iNOS) NFkB_raw->Inflammation_raw MAPK_raw->Inflammation_raw JAK_STAT_raw->Inflammation_raw Hispidin_raw This compound Hispidin_raw->NFkB_raw Hispidin_raw->MAPK_raw Hispidin_raw->JAK_STAT_raw LPS_bv2 LPS TLR4_bv2 TLR4 LPS_bv2->TLR4_bv2 MyD88_bv2 MyD88 TLR4_bv2->MyD88_bv2 NFkB_bv2 NF-κB Activation MyD88_bv2->NFkB_bv2 MAPK_bv2 MAPK Activation MyD88_bv2->MAPK_bv2 JAK_STAT_bv2 JAK/STAT Activation MyD88_bv2->JAK_STAT_bv2 Inflammation_bv2 Inflammatory Response (NO, iNOS) NFkB_bv2->Inflammation_bv2 MAPK_bv2->Inflammation_bv2 JAK_STAT_bv2->Inflammation_bv2 Hispidin_bv2 This compound Hispidin_bv2->MAPK_bv2 Hispidin_bv2->JAK_STAT_bv2

Caption: this compound's differential anti-inflammatory signaling pathways.

G start Start cell_culture Cell Culture (RAW 264.7 or BV-2) start->cell_culture hispidin_treatment This compound Pre-treatment cell_culture->hispidin_treatment lps_stimulation LPS Stimulation hispidin_treatment->lps_stimulation incubation Incubation lps_stimulation->incubation data_collection Data Collection incubation->data_collection no_assay Griess Assay for NO data_collection->no_assay western_blot Western Blot for Signaling Proteins data_collection->western_blot analysis Data Analysis no_assay->analysis western_blot->analysis end End analysis->end

Caption: General experimental workflow for assessing this compound's effects.

References

A Comparative Guide to Hispidin Synthesis and Purity Assessment for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the reproducibility of synthesis and the accurate assessment of purity are critical for advancing research on promising therapeutic compounds like hispidin. This guide provides a comparative overview of common synthesis methodologies and analytical techniques for this compound, supported by experimental data and detailed protocols to ensure reliable and reproducible results in the laboratory.

This compound, a naturally occurring polyphenol found in various fungi, has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. As research into its therapeutic potential intensifies, the need for robust and reproducible methods for its synthesis and purity verification becomes paramount. This guide aims to equip researchers with the necessary information to select the most suitable methods for their specific research needs.

Comparison of this compound Synthesis Methodologies

The choice of a synthetic route for this compound depends on factors such as desired yield, scalability, and available resources. Two primary approaches are prevalent: chemical synthesis and enzymatic synthesis.

Table 1: Comparison of this compound Synthesis Routes

ParameterChemical Synthesis (from Piperonal)Enzymatic Synthesis (from Caffeic Acid)Natural Extraction
Starting Material PiperonalCaffeic AcidFungal species (e.g., Phellinus, Inonotus)
Typical Yield Moderate to HighVariable, dependent on enzyme efficiencyLow and variable
Reproducibility Generally highCan be variable depending on enzyme batch and conditionsLow, dependent on biological factors
Scalability HighModerateLow
Key Advantages High purity achievable, well-defined processMilder reaction conditions, "greener" approachAccess to natural isomer
Key Disadvantages Use of potentially harsh reagents and solventsEnzyme availability and stability can be a concernLow yield, complex purification, batch-to-batch variability

While natural extraction offers the native form of this compound, the yields are often low and inconsistent, making it less suitable for large-scale studies. Chemical and enzymatic syntheses provide more controlled and scalable alternatives.

Purity Assessment Techniques

Accurate determination of this compound purity is crucial for interpreting biological data and ensuring the consistency of experimental results. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and widely used techniques for this purpose.

Table 2: Comparison of Purity Assessment Techniques for this compound

TechniquePrincipleKey AdvantagesKey Disadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.High sensitivity, good for identifying and quantifying impurities.Requires a reference standard for quantification, potential for co-elution.
qNMR Quantification based on the integral of NMR signals relative to a certified internal standard.Primary analytical method, does not require a specific this compound reference standard for purity determination, provides structural information.Lower sensitivity than HPLC, requires a high-field NMR spectrometer and a suitable internal standard.
LC-MS/MS Separation by liquid chromatography coupled with mass spectrometry for detection and quantification.High sensitivity and selectivity, provides molecular weight and fragmentation information for impurity identification.Requires more specialized equipment and expertise.

Experimental Protocols

Chemical Synthesis of this compound from Piperonal

This protocol is based on established synthetic routes and is provided as a general guideline. Researchers should consult the primary literature for specific reaction conditions and safety precautions.

dot

Piperonal Piperonal Intermediate1 Intermediate Aldehyde Piperonal->Intermediate1 Step 1: Aldol Condensation Intermediate2 Chalcone Intermediate Intermediate1->Intermediate2 Step 2: Wittig Reaction This compound This compound Intermediate2->this compound Step 3: Cyclization & Demethylation

Caption: Chemical synthesis workflow of this compound from piperonal.

Step 1: Aldol Condensation

  • React piperonal with a suitable ketone in the presence of a base (e.g., NaOH or KOH) in a solvent like ethanol.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product.

Step 2: Wittig Reaction

  • The intermediate aldehyde from Step 1 is reacted with a phosphorus ylide.

  • The reaction is typically carried out in an anhydrous solvent like THF or ether.

  • The product is isolated by extraction and purified by column chromatography.

Step 3: Cyclization and Demethylation

  • The chalcone intermediate from Step 2 undergoes cyclization, often facilitated by a Lewis acid or base.

  • The final step involves the demethylation of the protected hydroxyl groups, commonly achieved using reagents like BBr₃.

  • The final this compound product is purified by recrystallization or column chromatography.

Purity Assessment by HPLC-UV

dot

SamplePrep Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC System SamplePrep->HPLC Column C18 Reverse-Phase Column HPLC->Column Detection UV Detector (e.g., 370 nm) Column->Detection Analysis Data Analysis (Peak Integration) Detection->Analysis

Caption: Workflow for this compound purity analysis by HPLC-UV.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and 0.1% formic acid in water is commonly used. A typical gradient might start at 30% methanol and increase to 100% over 15-20 minutes.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 40°C.[1]

    • Detection Wavelength: 370 nm.[1]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the initial mobile phase or a suitable solvent like methanol.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Purity Assessment by Quantitative ¹H-NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh a precise amount of the this compound sample (e.g., 5-10 mg) and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The choice of internal standard is critical and should have signals that do not overlap with the analyte signals.[2]

    • Add a known volume of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • NMR Acquisition Parameters:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both this compound and the internal standard to allow for full magnetization recovery.

    • Acquire the spectrum with a 90° pulse angle.

    • A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 150).[3]

  • Data Analysis:

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal of the internal standard.

    • The purity of this compound is calculated using the following formula:

    where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • h = this compound

    • is = internal standard

This compound in Biological Signaling

This compound has been shown to modulate various signaling pathways, contributing to its therapeutic effects. One of the key pathways is its role in the fungal bioluminescence system, where it serves as a precursor to fungal luciferin.[4]

dot

CaffeicAcid Caffeic Acid This compound This compound CaffeicAcid->this compound This compound Synthase FungalLuciferin Fungal Luciferin This compound->FungalLuciferin This compound-3-hydroxylase Light Light Emission FungalLuciferin->Light Luciferase

Caption: Fungal bioluminescence pathway involving this compound.

Understanding these pathways is crucial for elucidating the mechanism of action of this compound in various disease models. The synthesis and purity of the this compound used in such studies directly impact the reliability and interpretation of the results.

Conclusion

The reproducibility of this compound synthesis and the accuracy of its purity assessment are fundamental to advancing research into its therapeutic applications. This guide provides a framework for researchers to compare and select appropriate methodologies. While chemical synthesis from piperonal offers a scalable and reproducible route to high-purity this compound, enzymatic synthesis presents a greener alternative. For purity analysis, HPLC-UV provides a sensitive method for routine checks, while qNMR offers an absolute and primary method for purity certification. By adhering to detailed and validated protocols, the scientific community can ensure the generation of high-quality, reproducible data, ultimately accelerating the translation of this compound's therapeutic potential from the laboratory to clinical applications.

References

A Comparative Guide to the Efficacy of Natural vs. Synthetic Hispidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hispidin, a polyphenolic compound, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] This guide provides a comprehensive comparison of the efficacy of this compound sourced from natural origins versus its chemically synthesized counterpart. By presenting available experimental data, detailed methodologies, and visualizing key signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the efficacy of natural and synthetic this compound across various biological activities. It is important to note that direct comparative studies are limited, and data is often generated under different experimental conditions.

Cell LineNatural this compound IC50 (µM)Citation
Skin Squamous Carcinoma (SCL-1)100[3]
Pancreatic Ductal Adenocarcinoma (Capan-1)100 - 1000[3]
Rectal Carcinoma (CMT-93)700 ± 100[3]
Prostate Cancer (PC-3)Data not available as IC50
Prostate Cancer (DU-145)Data not available as IC50
ParameterSynthetic this compoundCitation
Cytotoxicity
Normal Human Fibroblasts (MRC-5)Cytotoxic between 1-1000 µM[4]
Human Keratinocytes (SCL-1)Cytotoxic between 1-1000 µM[4]
Pancreatic Ductal Adenocarcinoma (Capan-1)Cytotoxic between 1-1000 µM[4]
Enzyme Inhibition
Protein Kinase C (PKC) β isoformIC50 of 2 µM[4]
AssayNatural this compound IC50 (µM)Citation
DPPH Radical Scavenging36.05 ± 0.08[5]
ABTS Radical Scavenging52.13 ± 4.30[5]
AssayNatural this compoundCitation
Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cellsSignificant inhibition[4]

Experimental Protocols

This section outlines the general methodologies for the extraction of natural this compound and key in vitro assays used to evaluate its efficacy.

Extraction of Natural this compound from Phellinus linteus

Objective: To isolate this compound from the mycelial culture of the medicinal mushroom Phellinus linteus.

Materials:

  • Mycelial culture of Phellinus linteus

  • Methanol

  • Ethyl acetate

  • n-Hexane

  • Water

  • Rotary evaporator

  • Chromatography column (e.g., silica gel)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction: The dried and powdered mycelia of Phellinus linteus are extracted with 75% methanol.[6]

  • Solvent Partitioning: The methanol extract is then partitioned successively with n-hexane, ethyl acetate, and water. The ethyl acetate fraction, which is rich in styrylpyrones like this compound, is collected.[6]

  • Purification: The ethyl acetate fraction is concentrated under reduced pressure using a rotary evaporator. The resulting crude extract is then subjected to column chromatography for further purification.

  • Isolation and Identification: Fractions are collected and analyzed by HPLC. The fraction containing this compound is identified by comparing its retention time with a known standard. The structure and purity are confirmed using spectroscopic methods such as NMR and Mass Spectrometry.

Chemical Synthesis of this compound

While various synthetic routes have been developed, a common approach involves the condensation of a protected 3,4-dihydroxybenzaldehyde derivative with a suitable pyrone precursor. The synthesis is a multi-step process that requires expertise in organic chemistry. For a detailed protocol, researchers are encouraged to consult specialized organic synthesis literature.

In Vitro Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare various concentrations of the this compound sample in a suitable solvent.

  • In a 96-well plate, add a specific volume of the this compound solution to an equal volume of the DPPH solution.

  • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[5]

  • Measure the absorbance at 517 nm using a microplate reader.

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.[7]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Protocol:

  • Generate the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the this compound sample.

  • Add a specific volume of the this compound solution to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[8]

  • A control containing the solvent and ABTS•+ solution is also measured.

  • The percentage of scavenging activity is calculated similarly to the DPPH assay.

  • The IC50 value is determined from a dose-response curve.

In Vitro Anti-inflammatory Activity Assay

Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The anti-inflammatory potential of a compound is assessed by its ability to inhibit this LPS-induced NO production. NO in the culture medium is measured as its stable metabolite, nitrite, using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Standard Curve: A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • Cell Viability: A concurrent cell viability assay (e.g., MTT assay) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

Hispidin_Anticancer_Signaling This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS induces PKC Protein Kinase C (PKC) This compound->PKC inhibits NFkB NF-κB This compound->NFkB inhibits MAPK MAPK Pathway (p38, ERK, JNK) This compound->MAPK activates Bcl2 ↓ Bcl-2 This compound->Bcl2 ROS->MAPK Proliferation ↓ Cell Proliferation & Invasion PKC->Proliferation promotes NFkB->Proliferation promotes p53 ↑ p53 MAPK->p53 Bax ↑ Bax p53->Bax Caspases ↑ Caspase Activation Bax->Caspases Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's anticancer signaling pathways.

Hispidin_Anti_inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway This compound This compound This compound->NFkB_pathway inhibits This compound->MAPK_pathway inhibits iNOS ↑ iNOS expression NFkB_pathway->iNOS COX2 ↑ COX-2 expression NFkB_pathway->COX2 Pro_inflammatory_Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Pro_inflammatory_Cytokines MAPK_pathway->Pro_inflammatory_Cytokines Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: this compound's anti-inflammatory signaling pathways.

Hispidin_Antioxidant_Signaling Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 Oxidative_Stress->Keap1 inactivates This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates ROS_Scavenging Direct ROS Scavenging This compound->ROS_Scavenging Nrf2->Keap1 dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes ↑ Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection ROS_Scavenging->Oxidative_Stress neutralizes

Caption: this compound's antioxidant signaling pathways.

Experimental_Workflow cluster_Source Source cluster_Preparation Preparation cluster_Characterization Characterization cluster_Evaluation Efficacy Evaluation cluster_Data Data Analysis Natural Natural Source (e.g., Phellinus linteus) Extraction Extraction & Purification Natural->Extraction Synthetic Chemical Synthesis Synthesis Synthesis & Purification Synthetic->Synthesis Analysis Structural Analysis (NMR, MS) Extraction->Analysis Synthesis->Analysis Antioxidant Antioxidant Assays (DPPH, ABTS) Analysis->Antioxidant Anti_inflammatory Anti-inflammatory Assays (RAW 264.7) Analysis->Anti_inflammatory Anticancer Cytotoxicity Assays (MTT on Cancer Cells) Analysis->Anticancer IC50 IC50 Determination Antioxidant->IC50 Anti_inflammatory->IC50 Anticancer->IC50

Caption: General experimental workflow for this compound evaluation.

Conclusion

Both natural and synthetic this compound demonstrate significant potential as therapeutic agents. While this guide provides a summary of the current understanding of their efficacy, the lack of head-to-head comparative studies necessitates further research. The provided data and protocols offer a foundation for researchers to design and conduct such studies, which will be crucial in determining the optimal source and application of this compound in drug development. The elucidation of its mechanisms of action through various signaling pathways further underscores its promise as a multi-target therapeutic agent.

References

Hispidin's Neuroprotective Potential in Parkinson's Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the validation of hispidin's neuroprotective effects in a Parkinson's disease model, benchmarked against other therapeutic alternatives. This guide provides a detailed comparison of efficacy, experimental protocols, and underlying mechanisms of action.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapies primarily manage symptoms, creating a significant unmet need for neuroprotective agents that can slow or halt disease progression. This compound, a polyphenol found in medicinal fungi, has emerged as a promising candidate due to its antioxidant and anti-inflammatory properties.[1][2] This guide provides a detailed analysis of the experimental validation of this compound's neuroprotective effects in an in vitro model of Parkinson's disease and compares its performance with other neuroprotective agents, including Selegiline, Rasagiline, Coenzyme Q10, and Creatine.

Comparative Efficacy of Neuroprotective Agents in an MPP+ Induced In Vitro Parkinson's Disease Model

The following table summarizes the quantitative data on the neuroprotective effects of this compound and its alternatives against MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin that induces Parkinson's-like pathology in cellular models.

CompoundConcentrationCell LineKey Efficacy MetricsReference
This compound 20 µmol/LMES23.5- Increased cell viability significantly - Restored dopamine content - Reduced ROS production - Attenuated MPP+-induced mitochondrial dysfunction - Decreased phosphorylation of JNK and c-Jun[1][3][4]
Selegiline 10-50 µMSK-N-SH- Attenuated mitochondrial swelling and degeneration - Reduced ROS, lipid peroxidation, and cytochrome-C release - Decreased transcriptional activation of c-fos, c-jun, and caspase-3
Rasagiline 10 µMPC12- Induced dose-dependent neuroprotection (20-80%) - Reduced ROS production by 15% - Increased Akt phosphorylation by 50%[5]
Coenzyme Q10 10 µMSH-SY5Y- Increased cell survival in the presence of neurotoxin and oxygen-glucose deprivation - Inhibited the opening of the mitochondrial permeability transition pore - Reduced superoxide anion concentration[6]
Creatine 5 mMRat E14 ventral mesencephalic neurons- Increased density of TH-ir neurons by 19% against MPP+ toxicity - Prevented the increase in active caspase-3 immunoreactivity

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro Model of Parkinson's Disease (MPP+ Induced)
  • Cell Lines:

    • MES23.5 (dopaminergic neuron-like)

    • SH-SY5Y (human neuroblastoma)

    • SK-N-SH (human neuroblastoma)

    • PC12 (rat pheochromocytoma)

    • Primary rat embryonic day 14 (E14) ventral mesencephalic neurons

  • Induction of Neurotoxicity: Cells are treated with 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP. The typical concentration of MPP+ used ranges from 15 µM to 2 mmol/L, with an incubation period of 24 hours to induce significant cell death and mimic Parkinson's-like cellular pathology.[1][3][4]

  • Treatment Protocol: Cells are pre-treated with the neuroprotective compound (e.g., this compound, Selegiline, Rasagiline, Coenzyme Q10, or Creatine) for a specified period (typically 1 to 24 hours) before the addition of MPP+.

Key Experimental Assays
  • Cell Viability Assay (MTT Assay):

    • Plate cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with the test compound for the desired duration.

    • Introduce MPP+ to induce toxicity and incubate for 24 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.[7]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.[7] Cell viability is expressed as a percentage of the control (untreated) cells.

  • Dopamine Content Measurement (HPLC):

    • After treatment, harvest the cells and lyse them.

    • Analyze the cell lysates using High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify the dopamine content.[3]

  • Reactive Oxygen Species (ROS) Measurement:

    • Load cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

    • After treatment with the compound and MPP+, measure the fluorescence intensity using a fluorescence microscope or a microplate reader. The intensity of the fluorescence is proportional to the amount of intracellular ROS.

  • Western Blot Analysis:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against target proteins (e.g., phosphorylated JNK, Akt, Bcl-2, Bax, Caspase-3) and then with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and the compared agents are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Hispidin_Neuroprotection_Pathway cluster_stress Cellular Stress cluster_this compound This compound Intervention cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome MPP MPP+ ROS ROS Generation MPP->ROS induces This compound This compound This compound->ROS inhibits JNK JNK Activation This compound->JNK inhibits ROS->JNK activates Mitochondria Mitochondrial Dysfunction JNK->Mitochondria promotes Apoptosis Apoptosis Mitochondria->Apoptosis triggers Neuron Dopaminergic Neuron Apoptosis->Neuron leads to death of Survival Neuronal Survival

Caption: this compound's neuroprotective mechanism against MPP+-induced toxicity.

Alternatives_Neuroprotection_Pathways cluster_agents Neuroprotective Agents cluster_targets Cellular Targets & Pathways cluster_outcome Outcome Selegiline Selegiline MAOB MAO-B Inhibition Selegiline->MAOB Apoptosis Anti-Apoptotic Pathways Selegiline->Apoptosis Rasagiline Rasagiline Rasagiline->MAOB Rasagiline->Apoptosis CoQ10 Coenzyme Q10 Mitochondria Mitochondrial Function CoQ10->Mitochondria Antioxidant Antioxidant Mechanisms CoQ10->Antioxidant Creatine Creatine Creatine->Mitochondria Energy Cellular Energy Metabolism Creatine->Energy Neuroprotection Neuroprotection MAOB->Neuroprotection Mitochondria->Neuroprotection Apoptosis->Neuroprotection Antioxidant->Neuroprotection Energy->Neuroprotection

Caption: Mechanisms of action for alternative neuroprotective agents.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for validating the neuroprotective effects of a compound in an in vitro Parkinson's disease model.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results & Conclusion Cell_Culture Cell Culture (e.g., SH-SY5Y) Pretreatment Pre-treatment with Neuroprotective Compound Cell_Culture->Pretreatment Compound_Prep Compound Preparation (this compound & Alternatives) Compound_Prep->Pretreatment Toxin_Induction Induction of Neurotoxicity (e.g., MPP+) Pretreatment->Toxin_Induction Viability Cell Viability Assay (MTT) Toxin_Induction->Viability Biochemical Biochemical Assays (Dopamine, ROS) Toxin_Induction->Biochemical Molecular Molecular Analysis (Western Blot) Toxin_Induction->Molecular Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Biochemical->Data_Analysis Molecular->Data_Analysis Conclusion Conclusion on Neuroprotective Efficacy Data_Analysis->Conclusion

Caption: A typical workflow for in vitro neuroprotection studies.

Conclusion

The experimental data presented in this guide demonstrate that this compound exhibits significant neuroprotective effects in an MPP+-induced in vitro model of Parkinson's disease. Its efficacy is comparable, and in some aspects, potentially superior to other established neuroprotective agents like Selegiline and Rasagiline, particularly in its multifaceted mechanism involving antioxidant, anti-inflammatory, and anti-apoptotic pathways. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers aiming to further investigate this compound as a potential therapeutic agent for Parkinson's disease and to benchmark its performance against other promising alternatives. Further in vivo studies are warranted to validate these promising in vitro findings.

References

A Comparative Guide to Hispidin Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various methods for the extraction of hispidin, a phenolic compound renowned for its potent antioxidant, anti-inflammatory, and anti-tumor properties. As interest in this compound for pharmaceutical and nutraceutical applications grows, efficient and scalable extraction techniques are of paramount importance. This document details and contrasts conventional and modern "green" extraction technologies, offering experimental data and protocols to inform methodology selection.

Introduction to this compound Extraction

This compound is a styrylpyrone-type polyphenol found predominantly in medicinal mushrooms such as Phellinus linteus, Inonotus hispidus, and Sanghuangporus sanghuang. The challenge in utilizing this compound lies in its efficient extraction from the fungal matrix. Traditional solvent-based methods, while straightforward, often suffer from long extraction times, high solvent consumption, and low yields[1]. In response, advanced techniques including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) have been developed. These methods offer significant improvements in efficiency, yield, and environmental sustainability.

Comparative Data of Extraction Methods

The selection of an appropriate extraction method depends on a balance of factors including yield, processing time, solvent usage, and scalability. The following table summarizes quantitative data from various studies to facilitate a direct comparison.

Method Source Material Key Parameters Extraction Time This compound/Phenolic Yield Reference
Conventional Solvent Extraction Sanghuangporus sanghuang (mycelia)Solvent: Absolute Alcohol; Solid-to-Liquid Ratio: 1:50 (g/mL)Not specified (typically hours)3 mg/g[2][3][4]
Ultrasound-Assisted Extraction (UAE) Inonotus hispidusSolvent: 40% Ethanol; Ratio: 75 mL/g; Temp: 40-50°C; Freq: 24 kHz20 minutes159.56 µg/g (this compound-like compounds)[1]
Microwave-Assisted Extraction (MAE) Buckwheat Husk (polyphenols)Solvent: Water (acidified); Power: 1500 W; Temp: Ramp to 210°C20 minutes43.6% increase over conventional methods[5]
Enzyme-Assisted Extraction Inonotus hispidus (melanin)Enzymes: Cellulase, Pectinase, Papain; Temp: 36.07°C; pH: 4.6180 minutes23.73% (melanin yield)[6]
Supercritical Fluid Extraction (SFE) GeneralSolvent: Supercritical CO₂ with co-solvents (e.g., ethanol)Varies (e.g., 120 min)High selectivity, variable yield based on parameters[7][8]
Molecular Imprinting (Purification) Phellinus igniariusMIP-Solid Phase Extraction (SPE)Not ApplicableHigh selectivity and affinity compared to C18-SPE[9][10]

Experimental Workflow Overview

The general workflow for extracting this compound involves sample preparation, extraction, and downstream purification. Modern techniques significantly shorten the extraction step compared to conventional approaches.

G cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Downstream Processing Harvest Harvest Fungal Material (Fruiting Body or Mycelia) Dry Drying / Lyophilization Harvest->Dry Grind Grinding to Powder Dry->Grind Conventional Conventional Method (e.g., Maceration) - Long Time - High Solvent Volume Grind->Conventional UAE Ultrasound-Assisted Extraction (UAE) - Rapid - Efficient Grind->UAE MAE Microwave-Assisted Extraction (MAE) - Very Rapid - Low Solvent Volume Grind->MAE SFE Supercritical Fluid Extraction (SFE) - Green Solvent (CO2) - High Selectivity Grind->SFE Filter Filtration Conventional->Filter UAE->Filter MAE->Filter SFE->Filter Concentrate Solvent Evaporation (Rotary Evaporator) Filter->Concentrate Purify Purification (e.g., Chromatography, MIP-SPE) Concentrate->Purify Final Pure this compound Purify->Final

Caption: Comparative workflow of this compound extraction methods.

Detailed Experimental Protocols

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is adapted from a study on Inonotus hispidus and is optimized for high polyphenol recovery.[1]

  • Sample Preparation: 1 gram of dried, powdered mushroom is used.

  • Solvent: 75 mL of 40% (v/v) ethanol is added to the sample.

  • Ultrasonication: The mixture is processed using a probe-type ultrasonicator (e.g., 400 W, 24 kHz). The extraction is performed in a pulsed mode (e.g., 5 seconds on, 5 seconds off) for a total contact time of 20-40 minutes.[1]

  • Temperature Control: The sample vessel is kept in an ice bath during sonication to maintain the temperature between 40-50°C, preventing thermal degradation of phenolic compounds.[1]

  • Post-Extraction: The mixture is centrifuged to pellet the solid material. The supernatant, containing the this compound extract, is collected for further analysis or purification.

Microwave-Assisted Extraction (MAE) Protocol

This is a general protocol based on principles used for extracting bioactive compounds from natural matrices.[5][11]

  • Sample Preparation: 5 grams of homogenized sample are weighed into a microwave-safe PTFE vessel.

  • Solvent: 20 mL of a suitable solvent (e.g., ethanol, acetonitrile, or acidified water) is added. For enhanced extraction of phenolics, a small amount of acid (e.g., 0.2 mL acetic acid) can be beneficial.[11]

  • Microwave Program: The vessel is sealed and placed in a laboratory microwave system. A typical program involves ramping the temperature to 60-100°C and holding for 5-20 minutes.[5][11] Power should be regulated to control pressure and temperature.

  • Cooling and Filtration: After the program completes, the vessel is allowed to cool to room temperature. The extract is then filtered to remove solid residues.

Supercritical Fluid Extraction (SFE) Protocol

SFE is a green technology that uses supercritical CO₂ as a highly tunable solvent.[8][12]

  • Sample Preparation: Approximately 2-5 grams of dry, ground biomass is packed into a high-pressure extraction vessel.

  • System Parameters:

    • Temperature: Set between 35°C and 60°C.

    • Pressure: Set between 200 bar and 400 bar.

    • Co-solvent: To extract more polar compounds like this compound, a co-solvent such as ethanol is mixed with the CO₂ (e.g., at 5-25% v/v).[8]

    • Flow Rate: A CO₂ flow rate of 2-4 g/min is maintained.

  • Extraction Process: The supercritical CO₂ (with co-solvent) is pumped through the vessel, where it dissolves the target compounds. The process typically runs for 60-120 minutes.

  • Collection: The fluid then flows into a separator vessel at a lower pressure, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate for collection. The CO₂ can be recycled.[12]

Conventional Solvent (Ethanolic) Extraction Protocol

This protocol is based on a scaled-up production method from S. sanghuang mycelia.[3][4]

  • Sample Preparation: 20 grams of lyophilized and ground mycelia powder are used.

  • Extraction: The powder is placed into 1,000 mL of absolute alcohol.

  • Processing: The mixture is agitated for several hours at room temperature.

  • Filtration: The mixture is filtered through Whatman filter paper to separate the solid biomass from the solvent extract.[3][4]

  • Concentration: The filtrate is concentrated using a rotary evaporator under reduced pressure to obtain the dried crude extract.[3][4]

This compound Biosynthesis Pathway

Understanding the biosynthesis of this compound is crucial for professionals interested in optimizing its production in fungal cultures. This compound is derived from the phenylpropanoid pathway, a major route for the synthesis of various phenolic compounds in plants and fungi.

G Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL (Phenylalanine Ammonia-Lyase) Cou p-Coumaric Acid Cin->Cou C4H (Cinnamate 4-Hydroxylase) CoA p-Coumaroyl-CoA Cou->CoA 4CL (4-Coumarate: CoA Ligase) Hispidin_Synthase This compound Synthase (Polyketide Synthase) CoA->Hispidin_Synthase + Malonyl-CoA This compound This compound Hispidin_Synthase->this compound Polyphenols This compound Polyphenols This compound->Polyphenols Polymerization

Caption: Simplified Phenylpropanoid pathway for this compound biosynthesis.[13]

Conclusion

The choice of an extraction method for this compound requires a careful evaluation of objectives.

  • Conventional methods are simple but less efficient and generate significant solvent waste.

  • Ultrasound-Assisted Extraction (UAE) offers a remarkable balance of speed, efficiency, and moderate cost, making it ideal for laboratory-scale research and optimization.[1]

  • Microwave-Assisted Extraction (MAE) provides the fastest extraction times and uses low solvent volumes, positioning it as a strong candidate for high-throughput screening and rapid sample preparation.[14]

  • Supercritical Fluid Extraction (SFE) stands out as the most environmentally friendly ("green") method, offering high selectivity and producing solvent-free extracts, which is highly desirable for pharmaceutical and food-grade products.[12] However, it involves higher initial capital investment.

For drug development and commercial production, a combination of optimized mycelial fermentation to produce this compound-rich biomass, followed by an efficient and green extraction method like SFE or UAE, represents the most promising strategy. Further purification using selective techniques like molecularly imprinted polymers can then yield high-purity this compound required for clinical applications.

References

Hispidin's Double-Edged Sword: A Comparative Guide to its Cytotoxic Effects on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis reveals the selective cytotoxic potential of hispidin, a naturally occurring polyphenol, in targeting cancer cells while exhibiting lower toxicity towards normal cells. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a comparative overview of this compound's bioactivity, mechanistic pathways, and methodologies for its evaluation.

This compound, a compound found in various fungi and plants, has garnered significant attention in oncological research for its preferential cytotoxicity against malignant cells.[1][2][3] This guide delves into the quantitative data supporting this selectivity, outlines the experimental protocols for assessing its effects, and visualizes the key signaling pathways implicated in its mechanism of action.

Quantitative Comparison of Cytotoxicity

The differential effect of this compound on cell viability is a cornerstone of its therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer and normal cell lines, providing a clear quantitative comparison of its cytotoxic potency. Lower IC50 values indicate higher cytotoxicity.

Cell LineCell TypeThis compound IC50 (µM)Reference(s)
Cancer Cell Lines
SCL-1Skin Squamous Cell Carcinoma100[1]
Capan-1Pancreatic Ductal Adenocarcinoma100 - 1000[1]
CMT-93Rectal Carcinoma~700[1]
PC3Prostate CancerNot specified[4]
DU145Prostate CancerNot specified[4]
LNCaPProstate Cancer6.09 (at 72h)[5]
C4-2Prostate Cancer16.63 (at 72h)[5]
SGC-7901Endocervical AdenocarcinomaNot specified[6]
A549Lung AdenocarcinomaNot specified[6]
HepG2Hepatocellular CarcinomaNot specified[6]
Normal Cell Lines
MRC-5Human Lung FibroblastsLower cytotoxicity[2]
L02Human Liver Cell LineNo cytotoxic effect[1][6]
GES-1Human Gastric Epithelial Cell LineNo cytotoxic effect[1][6]
WPMY-1Normal Prostate MyofibroblastNo cytotoxicity[4]

Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the cytotoxic and apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells/well and incubate overnight to allow for cell attachment.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1000 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for specific time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. The viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis.

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizing this compound's Mechanism of Action

This compound's selective cytotoxicity is attributed to its ability to modulate multiple signaling pathways that are often dysregulated in cancer cells. The following diagrams illustrate some of the key pathways involved.

Hispidin_Cytotoxicity_Workflow cluster_cell_lines Cell Lines cluster_treatment Treatment cluster_assays Assessment cluster_outcomes Observed Effects Normal Normal Cells (e.g., MRC-5, L02, GES-1) This compound This compound Treatment Normal->this compound Exposed to Cancer Cancer Cells (e.g., SCL-1, Capan-1, PC3) Cancer->this compound Exposed to MTT MTT Assay (Cell Viability) This compound->MTT Evaluated by ApoptosisAssay Apoptosis Assay (Annexin V/PI) This compound->ApoptosisAssay Evaluated by NormalOutcome Low Cytotoxicity High Viability MTT->NormalOutcome CancerOutcome High Cytotoxicity (Apoptosis, Ferroptosis) Low Viability MTT->CancerOutcome ApoptosisAssay->NormalOutcome ApoptosisAssay->CancerOutcome

Caption: Experimental workflow for comparing this compound's cytotoxicity.

Hispidin_Signaling_Pathway cluster_cancer_cell Cancer Cell This compound This compound PKC PKCβ Inhibition This compound->PKC ROS ↑ ROS Generation This compound->ROS MAPK ↑ MAPK Activation (p38, ERK, JNK) This compound->MAPK NFkB ↓ NF-κB Inhibition This compound->NFkB Apoptosis Apoptosis PKC->Apoptosis ROS->MAPK p53 ↑ p53 Activation ROS->p53 Ferroptosis Ferroptosis ROS->Ferroptosis Caspases ↑ Caspase Activation (Caspase-3, -8, -9) MAPK->Caspases Bcl2_Bax ↓ Bcl-2 / ↑ Bax Ratio NFkB->Bcl2_Bax p53->Bcl2_Bax Bcl2_Bax->Caspases Caspases->Apoptosis

Caption: Key signaling pathways modulated by this compound in cancer cells.

Mechanistic Insights into Selective Cytotoxicity

This compound's preferential activity against cancer cells is multifaceted. One of the primary mechanisms is the inhibition of protein kinase C (PKC), particularly the β isoform, which is often overexpressed in malignant tumors and plays a crucial role in cell proliferation and survival signaling.[1][2]

Furthermore, in many cancer cell types, this compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[3][7][8] This is often mediated by an increase in intracellular reactive oxygen species (ROS), which can trigger downstream signaling cascades.[3][7][8] These cascades include the activation of the MAPK and p53 pathways and the inhibition of the pro-survival NF-κB pathway.[1][4] This ultimately leads to an altered ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, activation of caspases, and programmed cell death.[1][4] Recent studies also suggest this compound can induce ferroptosis, another form of programmed cell death, in prostate cancer cells.[4]

Conversely, in some normal cells, this compound has been observed to have protective effects. For instance, it has been shown to protect H9c2 cardiomyoblasts from oxidative stress-induced apoptosis.[1] This suggests a context-dependent activity of this compound, which is a promising characteristic for a potential anticancer agent.

Conclusion

The compiled data and mechanistic diagrams underscore the significant potential of this compound as a selective anticancer compound. Its ability to preferentially induce cell death in cancer cells while sparing normal cells, mediated by its influence on key signaling pathways, makes it a compelling candidate for further preclinical and clinical investigation. The provided experimental protocols offer a standardized framework for researchers to further explore and validate the therapeutic efficacy of this compound and its analogs.

References

A Comparative Guide to Hispidin Quantification Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and reproducible quantification of hispidin is crucial for preclinical and clinical studies. This guide provides a comparative overview of existing analytical methods for this compound quantification, based on available single-laboratory validation studies. It is important to note that no formal inter-laboratory validation studies for this compound quantification have been identified in the public domain. Therefore, the presented data should be interpreted as a summary of currently published single-laboratory validation efforts.

Data Presentation: Comparison of Analytical Methods

ParameterHPLC-DAD Method 1
Instrumentation HPLC system with Diode Array Detector
Column Kinetex C18 (4.6 × 150 mm, 5 μm)
Mobile Phase Gradient of methanol and 0.1% formic acid in water
Flow Rate 1.0 mL/min
Detection Wavelength 370 nm
Column Temperature 40°C
Linearity Not explicitly stated in available literature
Limit of Detection (LOD) Not explicitly stated in available literature
Limit of Quantification (LOQ) Not explicitly stated in available literature
Accuracy Not explicitly stated in available literature
Precision Not explicitly stated in available literature
Source Based on a method for analyzing this compound in Sanghuangporus sanghuang mycelia.

Note: The lack of comprehensive validation data (linearity, LOD, LOQ, accuracy, and precision) in the public domain highlights a critical gap in the standardization of this compound quantification. Researchers should consider these gaps when developing or implementing analytical methods for this compound.

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Method

This protocol is based on a method used for the qualitative and quantitative analysis of this compound in medicinal mushroom extracts.

1. Instrumentation:

  • A standard High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: Kinetex C18 (4.6 × 150 mm, 5 μm).

  • Mobile Phase: A gradient elution using methanol (Solvent A) and 0.1% formic acid in water (Solvent B). A typical gradient might start with a higher proportion of Solvent B, gradually increasing the proportion of Solvent A to elute this compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: Diode Array Detector set at 370 nm for the quantification of this compound.

  • Injection Volume: Typically 10-20 µL.

3. Standard and Sample Preparation:

  • Standard Solution: A stock solution of pure this compound standard is prepared in a suitable solvent such as methanol. A series of dilutions are then made to create calibration standards.

  • Sample Preparation: Mushroom mycelia or other biological matrices are typically extracted with an organic solvent like ethanol or methanol. The extract is then filtered and diluted as necessary to fall within the calibration range.

4. Method Validation (Single-Laboratory):

  • While comprehensive data is lacking, a proper single-laboratory validation would include the following parameters:

    • Linearity: Assessed by analyzing a series of standard solutions of known concentrations.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

    • Accuracy: Evaluated by spike and recovery experiments.

    • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.

    • Specificity: Demonstrated by the ability to resolve this compound from other components in the sample matrix.

Mandatory Visualization

This compound Signaling Pathway

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, most notably the Nrf2 and JNK pathways, which are critical in the cellular response to oxidative stress.

Hispidin_Signaling_Pathway This compound This compound JNK JNK This compound->JNK activates Nrf2 Nrf2 JNK->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant_Enzymes ARE->Antioxidant_Enzymes upregulates Cellular_Protection Cellular_Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: this compound activates the JNK and Nrf2 signaling pathways, leading to cellular protection.

Experimental Workflow for Method Validation

The following diagram illustrates a general workflow for the single-laboratory validation of a this compound quantification method.

Method_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness documentation Documentation & Reporting robustness->documentation end Validated Method documentation->end

Caption: A typical workflow for the validation of an analytical method for this compound quantification.

A Comparative Guide to the Cellular Proteome Following Hispidin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known cellular protein expression changes induced by hispidin, a polyphenol with significant therapeutic potential. While comprehensive, large-scale quantitative proteomics data on this compound-treated cells remains an area for future research, this document synthesizes the current understanding from targeted molecular studies. The information presented herein is compiled from various studies investigating the anti-cancer and anti-inflammatory properties of this compound.

This compound has been shown to modulate several key cellular processes, including cell growth, apoptosis, migration, and inflammation. These effects are underpinned by specific changes in protein expression and the activity of signaling pathways. This guide will detail these changes, provide the experimental context in which they were observed, and visualize the affected signaling networks.

Quantitative Data Summary: Protein Expression Changes Induced by this compound

The following tables summarize the key proteins reported to be modulated by this compound treatment in different cell lines. It is important to note that these findings are primarily from studies employing methods such as Western Blot analysis rather than global mass spectrometry-based proteomics.

Table 1: Down-regulated Proteins upon this compound Treatment

Protein NameCell Line(s)FunctionExperimental MethodReference(s)
Androgen Receptor (AR)LNCaP, C4-2 (Prostate Cancer)Transcription factor crucial for prostate cancer cell growth.Western Blot[1]
Matrix Metalloproteinase-2 (MMP-2)LNCaP, C4-2 (Prostate Cancer)Enzyme involved in extracellular matrix degradation, facilitating cell migration and invasion.Western Blot[1]
Matrix Metalloproteinase-9 (MMP-9)LNCaP, C4-2 (Prostate Cancer)Enzyme involved in extracellular matrix degradation, facilitating cell migration and invasion.Western Blot[1]
Bcl-2PC3 (Prostate Cancer)Anti-apoptotic protein.Western Blot[2]
Phosphorylated Akt (p-Akt)PC3 (Prostate Cancer)Key node in a pro-survival signaling pathway.Western Blot[2]

Table 2: Up-regulated Proteins upon this compound Treatment

Protein NameCell Line(s)FunctionExperimental MethodReference(s)
Cleaved Caspase-3LNCaP, C4-2, PC3 (Prostate Cancer)Executioner caspase in apoptosis.Western Blot[1][2]
Cleaved PARPLNCaP, C4-2 (Prostate Cancer)A substrate of cleaved caspase-3, indicating apoptotic activity.Western Blot[1]
BaxPC3 (Prostate Cancer)Pro-apoptotic protein.Western Blot[2]
Cleaved Caspase-9PC3 (Prostate Cancer)Initiator caspase in the intrinsic apoptotic pathway.Western Blot[2]
Phosphorylated p38 (p-p38)PC3 (Prostate Cancer)A key component of the MAPK signaling pathway, often involved in stress responses and apoptosis.Western Blot[2]
Phosphorylated ERK (p-ERK)PC3 (Prostate Cancer)A key component of the MAPK signaling pathway, involved in proliferation and differentiation.Western Blot[2]
Phosphorylated JNK (p-JNK)PC3 (Prostate Cancer)A key component of the MAPK signaling pathway, often involved in stress responses and apoptosis.Western Blot[2]
Inducible Nitric Oxide Synthase (iNOS)BV-2 (Microglial Cells)Enzyme responsible for the production of nitric oxide, a key inflammatory mediator. (Note: this compound inhibits the LPS-induced increase of iNOS).Western Blot, RT-PCR[3][4][5]

Experimental Protocols

The following are detailed methodologies for the key experimental techniques used to generate the data cited above.

Cell Culture and this compound Treatment
  • Cell Lines: Human prostate cancer cell lines (LNCaP, C4-2, PC3, DU145) and murine microglial cells (BV-2) were used in the cited studies.

  • Culture Conditions: Cells were maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, the stock solution was diluted in culture medium to the desired final concentrations. Control cells were treated with an equivalent amount of the vehicle (e.g., DMSO). Treatment durations varied depending on the specific assay, typically ranging from 24 to 96 hours.

Western Blot Analysis
  • Protein Extraction: After this compound treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein (typically 20-30 µg) per sample were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated with specific primary antibodies against the target proteins overnight at 4°C. After washing with TBST, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software, and protein expression levels were normalized to a loading control such as β-actin or GAPDH.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways modulated by this compound.

Experimental Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis start Prostate Cancer or Microglial Cells treatment This compound Treatment (vs. Control) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant wb Western Blot Analysis quant->wb data Data Analysis & Interpretation wb->data G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Cascade This compound This compound akt p-Akt This compound->akt jnk p-JNK This compound->jnk p38 p-p38 This compound->p38 bax Bax This compound->bax bcl2 Bcl-2 akt->bcl2 inhibits pro-apoptotic signaling cas9 Cleaved Caspase-9 bax->cas9 cas3 Cleaved Caspase-3 cas9->cas3 parp Cleaved PARP cas3->parp apoptosis Apoptosis cas3->apoptosis G cluster_mapk MAPK Signaling cluster_jak_stat JAK/STAT Pathway cluster_inflammation Inflammatory Response lps LPS (Lipopolysaccharide) mapk MAPK (p38, ERK, JNK) lps->mapk jak_stat JAK1/STAT3 lps->jak_stat This compound This compound This compound->mapk This compound->jak_stat inos iNOS Expression mapk->inos jak_stat->inos no Nitric Oxide (NO) Production inos->no inflammation Neuroinflammation no->inflammation

References

Safety Operating Guide

Proper Disposal Procedures for Hispidin

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of hispidin, ensuring the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

This compound Safety and Hazards

This compound is a phenolic compound that requires careful handling. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Skin Sensitization (Category 1): May cause an allergic skin reaction[1].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].

It is crucial to wear appropriate personal protective equipment (PPE), including gloves and eye protection, when handling this compound[1].

Quantitative Data for this compound
PropertyValueReference
CAS Number555-55-5[1]
Molecular FormulaC₁₃H₁₀O₅[1]
Molecular Weight246.22 g/mol [1]
AppearanceYellow to brown solid
SolubilitySoluble in DMSO (>10 mg/mL)
Storage Temperature-20°C

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to act in accordance with local, state, and federal regulations[1]. The following steps provide a general guideline for its proper disposal.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound waste[1].

  • Ensure adequate ventilation in the work area to avoid inhalation of any dust or aerosols[1].

  • Have an eye-wash station and safety shower readily accessible[1].

2. Waste Identification and Segregation:

  • Solid this compound Waste:

    • Collect pure, unused this compound and any contaminated solids (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled hazardous waste container.

    • The container should be compatible with chemical waste and have a secure lid.

  • Liquid this compound Waste (Solutions):

    • If this compound is dissolved in a solvent (e.g., DMSO), the entire solution is considered hazardous waste.

    • Collect the solution in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this compound solutions with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents[1].

  • Contaminated Labware:

    • Disposable Labware: Any disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be disposed of as hazardous chemical waste.

    • Reusable Labware: Decontaminate reusable glassware by scrubbing with alcohol[1]. The resulting cleaning solution should be collected as hazardous waste.

3. Spill Management and Cleanup:

  • In the event of a spill, prevent further leakage and keep the material away from drains and water courses[1].

  • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders[1].

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Place all contaminated cleanup materials into a designated hazardous waste container[1].

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol[1].

4. Waste Container Labeling and Storage:

  • Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and the solvent if it is in a solution.

  • Indicate the associated hazards (e.g., "Skin Sensitizer," "Eye Irritant").

  • Store the waste container in a designated, secure secondary containment area away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow all institutional and local regulations for waste pickup and disposal[1].

Experimental Workflow for this compound Disposal

Hispidin_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure this compound, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (this compound in Solvent) waste_type->liquid_waste Liquid spill_material Spill Material (Absorbents) waste_type->spill_material Spill collect_waste Collect in Labeled Hazardous Waste Container solid_waste->collect_waste liquid_waste->collect_waste spill_material->collect_waste check_incompatible Segregate from Incompatible Materials? collect_waste->check_incompatible store_waste Store in Designated Secondary Containment check_incompatible->store_waste Yes contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

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